Technical Documentation Center

5-Boc-5-azaspiro[2.5]octane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Boc-5-azaspiro[2.5]octane
  • CAS: 1416013-81-4

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The Strategic Utility of 5-Boc-5-azaspiro[2.5]octane in Medicinal Chemistry

Topic: 5-Boc-5-azaspiro[2.5]octane Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. Executive Summary: The "Escape from Flatland" In modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Boc-5-azaspiro[2.5]octane Content Type: Technical Deep Dive / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy libraries to three-dimensional (


-rich) architectures is a critical strategy for improving clinical success rates. 5-Boc-5-azaspiro[2.5]octane  represents a high-value scaffold in this domain. As a rigid, spirocyclic bioisostere of 3,3-disubstituted piperidines and morpholines, it offers a unique vector for modulating lipophilicity (LogD), metabolic stability, and receptor complementarity without significantly increasing molecular weight (

Da).

This guide dissects the structural advantages, synthetic protocols, and application logic of the 5-azaspiro[2.5]octane core, providing a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Physicochemical Profile

Nomenclature and Chirality

Unlike its symmetric isomer 6-azaspiro[2.5]octane (derived from 4-piperidone), the 5-azaspiro[2.5]octane core is inherently chiral . The spiro-fusion occurs at the


-position relative to the nitrogen (derived from 3-piperidone), creating an asymmetric environment.
  • Numbering: The spiro carbon is C3. The nitrogen is at position 5.

  • Symmetry: The path from C3

    
     C4 
    
    
    
    N5 is shorter than C3
    
    
    C8
    
    
    C7
    
    
    C6
    
    
    N5. This lack of symmetry renders the spiro carbon a stereogenic center in the context of the whole molecule.
  • Implication: While often synthesized as a racemate, enantioseparation may be required for late-stage candidates to avoid off-target effects associated with a "distomer."

Bioisosteric Utility

The spiro[2.5]octane system serves as a rigidified surrogate for gem-dimethyl groups.

Propertygem-Dimethyl Piperidine5-Azaspiro[2.5]octaneAdvantage
Conformation Flexible (Chair/Twist-boat)Rigid (Constrained Chair)Pre-organization reduces entropic penalty upon binding.
Metabolism Vulnerable to CYP450 (demethylation)Blocked (Cyclopropane)The cyclopropane ring sterically and electronically protects the

-position.
Lipophilicity High (+2 methyls)ModerateCyclopropane is less lipophilic than two acyclic methyl groups.
Vector Equatorial/Axial MethylsFused RingUnique bond vectors for substituent exit.

Synthetic Routes & Process Chemistry

The synthesis of the 5-azaspiro[2.5]octane core typically proceeds via the Simmons-Smith cyclopropanation of an exocyclic alkene. This route is preferred over dialkylation methods due to higher yields and cleaner impurity profiles.

Core Synthetic Workflow (DOT Diagram)

Synthesis Start N-Boc-3-Piperidone (CAS: 79099-07-3) Inter N-Boc-3-Methylene piperidine Start->Inter Wittig Methylenation Product 5-Boc-5-azaspiro[2.5] octane Inter->Product Simmons-Smith Cyclopropanation Reagent1 Ph3PMeBr, KOtBu THF, 0°C to RT Reagent2 ZnEt2, CH2I2 (Furukawa Reagent) DCM, -78°C to RT

Figure 1: Synthetic pathway from commercially available piperidone to the spirocyclic scaffold.

Detailed Protocol: Simmons-Smith Cyclopropanation

Note: This protocol utilizes the Furukawa modification (


), which is safer and more reproducible than the traditional Zn-Cu couple, though it requires strict handling of pyrophoric diethylzinc.

Reagents:

  • N-Boc-3-methylenepiperidine (1.0 equiv)

  • Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Diiodomethane (

    
    , 5.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer. Charge with anhydrous DCM (0.2 M concentration relative to substrate) and the alkene substrate.

  • Cooling: Cool the solution to

    
     (dry ice/acetone bath).
    
  • Reagent Addition (Critical):

    • Add

      
       solution dropwise over 20 minutes. Caution: Exothermic.[1]
      
    • Add

      
       dropwise over 30 minutes. The solution may become milky or form a white precipitate.
      
  • Reaction: Allow the mixture to warm slowly to

    
     and stir for 4–6 hours. Monitor by TLC (stain with PMA or 
    
    
    
    ; UV is often weak for these aliphatic species).
  • Quenching: Carefully quench with saturated aqueous

    
     at 
    
    
    
    . Vigorous gas evolution will occur.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    (to remove iodine), water, and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc). The spirocycle is typically less polar than the starting alkene.

Self-Validating Checkpoint:

  • NMR: Look for the disappearance of the exocyclic alkene protons (

    
     ppm) and the appearance of high-field cyclopropane protons (
    
    
    
    ppm).
  • Safety: Ensure all needles and syringes contacting

    
     are quenched immediately in a dedicated waste container with hexanes/isopropanol.
    

Reactivity & Functionalization[1][2]

Once the 5-Boc-5-azaspiro[2.5]octane core is established, it serves as a robust intermediate.

Deprotection

The Boc group is removed under standard acidic conditions (TFA/DCM or 4M HCl/Dioxane).

  • Note: The cyclopropane ring in this fused system is surprisingly stable to acid. It does not typically undergo ring-opening under standard Boc-deprotection conditions (

    
     to RT), unlike some activated cyclopropanes.
    
Library Expansion Logic

The spiro-scaffold is most powerful when used to replace a simple piperidine in a SAR (Structure-Activity Relationship) series.

DecisionTree Problem Lead Compound Issue: Metabolic Instability or Lack of Selectivity Analysis Identify Piperidine Core Problem->Analysis Option1 Add gem-dimethyl (High Lipophilicity Risk) Analysis->Option1 Standard Approach Option2 Switch to 5-azaspiro[2.5]octane (Low Lipophilicity, Rigid) Analysis->Option2 Bioisosteric Approach Result Outcome: Improved LogD New IP Space Option2->Result

Figure 2: Decision logic for implementing the spiro scaffold.

Key References & Data Sources

  • Simmons-Smith Methodology:

    • Charette, A. B., et al. "Organozinc reagents in synthesis."[2] Chem. Rev.2001 , 101, 717.

  • Spirocycles in Drug Design:

    • Burkhard, J. A., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." J. Med. Chem.2010 , 53, 2206–2229.

    • Context: Definitive review on the properties of spirocyclic bioisosteres.

  • Commercial Building Block Data:

    • Compound: tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate (Ketone precursor).

    • CAS: 143306-64-3.[3][4][5][6]

  • Bioisosterism & Fsp3:

    • Lovering, F., et al.[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752.

Sources

Exploratory

5-Boc-5-azaspiro[2.5]octane CAS number 1416013-81-4

This in-depth technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-Boc-5-azaspiro[2.5]octane (CAS 1416013-81-4).[1][2] Strategic Utility in Medicinal Chemistry:...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural properties, synthetic pathways, and medicinal chemistry applications of 5-Boc-5-azaspiro[2.5]octane (CAS 1416013-81-4).[1][2]

Strategic Utility in Medicinal Chemistry: Synthesis, Properties, and Application [1]

Executive Summary

5-Boc-5-azaspiro[2.5]octane (CAS 1416013-81-4) is a specialized spirocyclic building block used in modern drug discovery to enhance the physicochemical profile of lead compounds.[1][2] As a lipophilic,


-rich scaffold, it serves as a conformationally restricted bioisostere for gem-dimethyl groups or flexible piperidine rings.[1][2] By introducing a "kink" in the molecular vector via its spiro-fusion, it offers researchers a tool to modulate metabolic stability and receptor complementarity without significantly increasing molecular weight.[2]

Chemical Profile & Physicochemical Properties

The molecule consists of a piperidine ring spiro-fused to a cyclopropane ring.[1][2] The nitrogen atom is positioned meta to the spiro center (relative to the six-membered ring), creating a unique 1,3-vector distinct from the more common 6-azaspiro[2.5]octane (para-vector) analogs.[1][2]

Structural Specifications
PropertyDetail
IUPAC Name tert-butyl 5-azaspiro[2.5]octane-5-carboxylate
CAS Number 1416013-81-4
Molecular Formula

Molecular Weight 211.30 g/mol
Core Scaffold Spiro[2.5]octane (Piperidine fused to Cyclopropane)
Protection tert-Butoxycarbonyl (Boc) on Nitrogen
Physicochemical Data
MetricValue (Approx.)Significance
cLogP 2.8 – 3.2Moderate lipophilicity; suitable for membrane permeability.[1]
TPSA 29.5 ŲLow polar surface area, favorable for CNS penetration.[1][2]
H-Bond Donors 0Protected amine; no active donors until deprotection.[1][2]
Fsp³ 0.83High fraction of

carbons, correlating with improved clinical success rates.[1][2]

Synthetic Methodology

The synthesis of 5-Boc-5-azaspiro[2.5]octane typically proceeds via the cyclopropanation of an exocyclic alkene derived from N-Boc-3-piperidone .[1][2] This route ensures the correct meta positioning of the nitrogen relative to the spiro center.[2]

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the starting material to the final spirocyclic core.

SynthesisPathway Start N-Boc-3-piperidone (Starting Material) Inter Intermediate: tert-butyl 3-methylenepiperidine-1-carboxylate Start->Inter Wittig Olefination (Ph3P=CH2, THF) Final Target: 5-Boc-5-azaspiro[2.5]octane Inter->Final Simmons-Smith Cyclopropanation (Et2Zn, CH2I2, DCM)

Figure 1: Synthetic route converting N-Boc-3-piperidone to the 5-azaspiro[2.5]octane core.[1][2]

Detailed Experimental Protocol

Step 1: Wittig Olefination

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), Anhydrous THF.[1][2]

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C under nitrogen.

    • Add KOtBu portion-wise to generate the ylide (solution turns yellow).[2] Stir for 30–60 minutes.

    • Add N-Boc-3-piperidone (dissolved in THF) dropwise to the ylide solution.

    • Warm to room temperature and stir for 12–16 hours.

    • Workup: Quench with saturated

      
      , extract with EtOAc, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the exocyclic alkene.
      

Step 2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv), Diiodomethane (
    
    
    
    , 5.0 equiv), Anhydrous DCM.[1][2]
  • Procedure:

    • Dissolve the alkene intermediate in anhydrous DCM under argon; cool to 0°C.

    • Carefully add

      
       (highly pyrophoric—handle with extreme caution).[2]
      
    • Add

      
       dropwise (maintain temp < 5°C).
      
    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Quench: Carefully add saturated

      
       (exothermic).[2]
      
    • Isolation: Extract with DCM, wash with brine, dry over

      
      , and concentrate.[2]
      
    • Purification: Flash column chromatography yields 5-Boc-5-azaspiro[2.5]octane as a colorless oil or low-melting solid.[1][2]

Medicinal Chemistry Applications

Conformational Restriction & Vector Control

Unlike standard piperidines, the spiro[2.5]octane scaffold locks the carbon skeleton into a specific conformation.[2]

  • Vector Analysis: The 5-aza isomer provides a 1,3-vector (meta) relationship.[1][2] This is critical when optimizing binding pockets where a straight (1,4-para) vector (provided by 6-azaspiro[2.5]octane) causes steric clash.[2]

  • Gem-Dimethyl Bioisostere: The cyclopropane ring mimics a gem-dimethyl group but with reduced entropic penalty upon binding, as the ring is already "pre-organized."[1][2]

Metabolic Stability

The incorporation of the cyclopropane ring at the C3 position of the piperidine ring blocks metabolic oxidation (hydroxylation) that typically occurs at the


 or 

positions relative to the nitrogen.[2] This can significantly extend the half-life (

) of the drug candidate.[1][2]
Fsp³ Saturation

Increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve clinical success.[1][2] This scaffold adds complexity and three-dimensionality (3D) without introducing chiral centers that require difficult resolution (the spiro center is achiral in this symmetric system, though substitution can induce chirality).[1][2]

Handling and Safety

  • Hazard Identification: As a Boc-protected amine, the compound is generally stable but may cause skin and eye irritation (H315, H319).[1][2]

  • Storage: Store at 2–8°C in a dry environment. The Boc group is acid-labile; avoid exposure to HCl or TFA fumes during storage.[1][2]

  • Reagent Safety: The synthesis involves Diethylzinc , which is pyrophoric.[2] It must be handled under an inert atmosphere (Argon/Nitrogen).[2] Diiodomethane is light-sensitive and potentially toxic; use in a fume hood.[1][2]

References

  • ChemicalBook . (2024).[2] 5-Boc-5-azaspiro[2.5]octane Product Entry. Retrieved from [2]

  • Amadis Chemical . (2024).[2] Product Datasheet: 1416013-81-4.[1][2][3][4] Retrieved from [2]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1][2] (Contextual reference for spirocycle utility).

  • Wuitschik, G., et al. (2010).[2] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] (Foundational text on spiro-scaffold properties).

Sources

Foundational

Advanced Synthesis Guide: 5-Boc-5-azaspiro[2.5]octane

Executive Summary The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry. By incorporating a cyclopropane ring spiro-fused to a piperidine core, this scaffold introduces s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in modern medicinal chemistry. By incorporating a cyclopropane ring spiro-fused to a piperidine core, this scaffold introduces specific conformational rigidity and alters the metabolic profile (lowering lipophilicity and blocking metabolic hotspots) compared to the parent piperidine.

This guide details the authoritative synthesis of 5-Boc-5-azaspiro[2.5]octane (tert-butyl 5-azaspiro[2.5]octane-5-carboxylate). While various routes exist, the Simmons-Smith cyclopropanation of N-Boc-4-methylenepiperidine is presented here as the industry-standard "Golden Route" due to its scalability, safety profile (using the Furukawa modification), and high reproducibility.

Retrosynthetic Analysis

The strategic disconnection of the spiro[2.5] system relies on the formation of the strained cyclopropane ring as the final constructive step. The most robust precursor is the exocyclic alkene, which can be accessed via classical olefination of the corresponding ketone.

Logical Disconnection Plan
  • Target: 5-Boc-5-azaspiro[2.5]octane.

  • Disconnection: C-C bond cleavage of the cyclopropane ring.

  • Intermediate: N-Boc-4-methylenepiperidine.

  • Starting Material: N-Boc-4-piperidone (Commercially available commodity chemical).

Retrosynthesis Figure 1: Retrosynthetic strategy for the spiro[2.5]octane core. Target Target: 5-Boc-5-azaspiro[2.5]octane Inter Intermediate: N-Boc-4-methylenepiperidine Target->Inter Simmons-Smith (Cyclopropanation) Start Starting Material: N-Boc-4-piperidone Inter->Start Wittig Olefination

Step-by-Step Synthetic Protocol

Step 1: Wittig Methylenation of N-Boc-4-piperidone

The conversion of the ketone to the exocyclic alkene is achieved using a Wittig reaction.[1][2] While n-butyllithium (n-BuLi) is often used to generate the ylide, Potassium tert-butoxide (KOtBu) is recommended for this specific substrate due to easier handling and fewer lithium salt byproducts, which simplifies workup.

Reaction Scheme
  • Reagents: Methyltriphenylphosphonium bromide (MePPh3Br), KOtBu.

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Conditions: 0 °C to Room Temperature (RT), Inert Atmosphere (N2/Ar).

Detailed Protocol
  • Ylide Formation: To a flame-dried 3-neck Round Bottom Flask (RBF) under nitrogen, add Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.3 M concentration relative to ketone).

  • Base Addition: Cool the suspension to 0 °C. Add KOtBu (1.25 equiv) portion-wise. The mixture will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 minutes at 0 °C.

  • Substrate Addition: Dissolve N-Boc-4-piperidone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C over 20 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (stain with KMnO4; the alkene is UV active but faint, the ketone is distinct).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Diethyl Ether (Et2O) or Hexanes (triphenylphosphine oxide precipitates more readily from non-polar solvents). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: The crude material contains solid Triphenylphosphine oxide (TPPO). Triturate with cold hexanes/pentane and filter off the solids. Purify the filtrate via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Data Summary: Step 1 Optimization

ParameterRecommendedAlternativeRationale
Base KOtBun-BuLiKOtBu is less pyrophoric and generates cleaner crude profiles for this ketone.
Solvent THFEt2OTHF provides better solubility for the phosphonium salt.
Stoichiometry 1.2 equiv (Ylide)1.5 equiv1.2 equiv is sufficient; excess leads to difficult TPPO removal.
Step 2: Furukawa-Simmons-Smith Cyclopropanation[3]

The classic Simmons-Smith reaction (Zn-Cu couple) is notoriously difficult to initiate and reproduce. The Furukawa modification , using diethylzinc (Et2Zn) and diiodomethane (CH2I2), is the superior method for generating the zinc carbenoid species in situ. This method is homogeneous, starts immediately, and provides higher yields.

Reaction Mechanism

The active species is (iodomethyl)zinc iodide (IZnCH2I) or bis(iodomethyl)zinc. It acts as an electrophilic carbenoid that delivers a methylene group to the alkene in a concerted, stereospecific manner.

Mechanism Figure 2: Furukawa-Simmons-Smith Mechanism Reagents Et2Zn + CH2I2 Carbenoid Active Species: I-Zn-CH2-I Reagents->Carbenoid Ligand Exchange TS Butterfly Transition State (Concerted Addition) Carbenoid->TS + Alkene Product Product: Spiro-cyclopropane TS->Product - ZnI2

[3][4]

Detailed Protocol

SAFETY WARNING: Diethylzinc is pyrophoric . It ignites spontaneously in air. Handle strictly under inert atmosphere. Diiodomethane is light-sensitive and toxic.

  • Setup: Flame-dry a RBF equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvent & Substrate: Add the N-Boc-4-methylenepiperidine (1.0 equiv) from Step 1 and anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0 °C.

  • Reagent Formation:

    • Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise via syringe. Caution: Exothermic.

    • Add Diiodomethane (5.0 equiv) dropwise. The order of addition is critical to form the active carbenoid properly without quenching the zinc reagent.

  • Reaction: Allow the mixture to warm to RT and then reflux (approx. 40 °C) for 12–18 hours. The spiro-cyclopropanation of 1,1-disubstituted alkenes can be sluggish compared to allylic alcohols; heat is often required.

  • Quench (Critical Step): Cool to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH4Cl . Note: Vigorous gas evolution and precipitation of zinc salts will occur.

  • Workup: Dilute with DCM. Separate layers. The aqueous layer may be extracted with DCM. Wash combined organics with 10% Na2S2O3 (to remove iodine traces) and then brine. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel (5-15% EtOAc in Hexanes).

Data Summary: Step 2 Critical Parameters

VariableSpecificationImpact on Yield
Et2Zn Equivalents 2.0 – 3.0 equivExcess required to drive conversion of the sterically hindered exocyclic alkene.
Temperature Reflux (DCM)Room temp reactions often stall at 60% conversion.
Quenching Sat. NH4ClPrevents formation of gelatinous zinc hydroxides that trap product.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

  • 1H NMR (400 MHz, CDCl3):

    • Cyclopropane Ring: The most diagnostic feature is the high-field resonance of the cyclopropane protons. Look for a multiplet or two distinct multiplets (due to ring puckering) in the range of 0.20 – 0.50 ppm .

    • Boc Group: Strong singlet at 1.45 ppm (9H).

    • Piperidine Ring: Methylene protons adjacent to nitrogen typically appear around 3.30 – 3.50 ppm (4H).

  • 13C NMR:

    • Spiro Quaternary Carbon: A distinctive quaternary signal around 20–25 ppm (depending on solvent).

    • Cyclopropane CH2: High field signals around 10–15 ppm .

    • Carbonyl (Boc): ~154 ppm.

Safety & Handling

Diethylzinc (Et2Zn)
  • Hazard: Pyrophoric liquid. Reacts violently with water.

  • Control: Use only in a fume hood with a functioning inert gas line. Use long needles and gas-tight syringes. Have a bucket of sand or Class D fire extinguisher nearby. Never use water to extinguish a diethylzinc fire.

Diiodomethane (CH2I2)
  • Hazard: Severe irritant, potential carcinogen.

  • Control: Handle in a fume hood. Store in the dark over copper wire to stabilize.

References

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions2001 , 58, 1–415. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron1968 , 24, 53–58. Link

  • Wittig, G.; Schöllkopf, U. Methylenecyclohexane. Organic Syntheses1960 , 40, 66. Link

  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews2003 , 103, 977–1050. Link

  • Lévesque, E.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes.[5] Organic Letters2014 , 16, 1490–1493.[5] Link

Sources

Exploratory

5-Boc-5-azaspiro[2.5]octane physical and chemical properties

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery Executive Summary 5-Boc-5-azaspiro[2.5]octane (CAS: 1416013-81-4) is a high-value spirocyclic building block used extensively in modern drug discovery t...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

5-Boc-5-azaspiro[2.5]octane (CAS: 1416013-81-4) is a high-value spirocyclic building block used extensively in modern drug discovery to modulate physicochemical properties and restrict conformational flexibility.[1][2][3][4] As a protected derivative of 5-azaspiro[2.5]octane, this scaffold represents a "next-generation" bioisostere for the piperidine ring, offering a higher fraction of sp³-hybridized carbons (


) and unique orthogonal exit vectors compared to traditional flat heterocycles.[2][3]

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in lead optimization, designed for medicinal chemists and process scientists.[2][3]

Chemical Identity & Structural Analysis

The 5-azaspiro[2.5]octane core consists of a piperidine ring fused to a cyclopropane ring at the C3 position.[2][3] The tert-butoxycarbonyl (Boc) group protects the nitrogen, rendering the molecule lipophilic and suitable for diverse coupling reactions before late-stage deprotection.[2][3]

Property Data
IUPAC Name tert-butyl 5-azaspiro[2.5]octane-5-carboxylate
Common Name 5-Boc-5-azaspiro[2.5]octane
CAS Number 1416013-81-4
Molecular Formula C₁₂H₂₁NO₂
SMILES CC(C)(C)OC(=O)N1CC2(CC2)CCC1
InChI Key NJOCEAANVCIAFD-UHFFFAOYSA-N
Core Geometry Spirocyclic (C3-spiro-piperidine)
Structural Significance[2][3]
  • Geminal Disubstitution: The spiro-cyclopropane mimics a gem-dimethyl group but with restricted rotation, reducing the entropic penalty upon protein binding.[2][3]

  • Vector Orthogonality: Unlike 3,3-dimethylpiperidine, the spiro[2.5] system forces the cyclopropane carbons into a plane perpendicular to the piperidine chair, creating distinct interaction vectors for hydrophobic pockets.[2][3]

Physical & Chemical Properties

The following data aggregates experimental and calculated values essential for handling and formulation.

Parameter Value / Description Condition / Source
Molecular Weight 211.30 g/mol Standard Isotope
Physical State Viscous Colorless Oil to Low-Melting SolidAmbient Temp
Boiling Point ~285°C (Predicted)760 mmHg
Density 1.05 ± 0.1 g/cm³Predicted
LogP (Calculated) 2.7 - 3.1Lipophilic (due to Boc)
Solubility Soluble: DCM, EtOAc, MeOH, DMSOInsoluble: WaterOrganic media
pKa (Conjugate Acid) ~9.5 (after Boc removal)Est.[2][3][4][5][6] for secondary amine
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic potential

Synthesis & Manufacturing Protocols

The synthesis of 5-Boc-5-azaspiro[2.5]octane typically proceeds via the cyclopropanation of an exocyclic alkene derived from N-Boc-3-piperidone.[2][3] The choice of cyclopropanation method (Simmons-Smith vs. Corey-Chaykovsky) depends on scale and safety requirements.[2][3]

Synthetic Pathway Visualization

The following diagram illustrates the standard industrial route starting from N-Boc-3-piperidone.

SynthesisRoute Start N-Boc-3-piperidone Intermediate N-Boc-3-methylene piperidine Start->Intermediate Reagent1 Wittig Reaction (Ph3P=CH2, t-BuOK) Product 5-Boc-5-azaspiro[2.5] octane Intermediate->Product Reagent2 Simmons-Smith (Et2Zn, CH2I2, DCM)

Figure 1: Two-step synthesis via Wittig olefination followed by Zinc-Carbenoid cyclopropanation.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-3-methylenepiperidine

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (1.2 eq), THF (anhydrous).

  • Procedure: Suspend the phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (yellow suspension). Stir for 1h. Add N-Boc-3-piperidone dropwise.[2][3] Warm to RT and stir for 12h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] Concentrate and purify via silica flash chromatography (Hexane/EtOAc).

Step 2: Cyclopropanation (Simmons-Smith) Note: Diethylzinc is pyrophoric.[2][3] Handle under strict inert conditions.

  • Reagents: Diethylzinc (1.0M in hexanes, 2.5 eq), Diiodomethane (5.0 eq), DCM (anhydrous).[2][3]

  • Procedure:

    • Cool anhydrous DCM to 0°C under Argon.

    • Add Et₂Zn solution carefully.[2][3]

    • Add CH₂I₂ dropwise (maintain temp < 5°C) to form the Furukawa reagent.[2][3] Stir for 20 min.

    • Add N-Boc-3-methylenepiperidine (dissolved in DCM) dropwise.[2][3]

    • Allow to warm to RT and reflux gently for 12–24h.

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl (gas evolution!).

  • Purification: Extract with DCM. Wash organic layer with NaHCO₃ and brine.[2][3] Dry over Na₂SO₄.[2][3] Evaporate solvent to yield the crude oil.[2][3][7] Distillation or column chromatography yields the pure spirocycle.[2][3]

Medicinal Chemistry Applications

The 5-azaspiro[2.5]octane scaffold is a validated bioisostere used to improve the drug-like properties of lead compounds.[2][3]

Conformational Restriction & Entropy

By locking the C3 position into a spiro-cyclopropane, the scaffold reduces the number of rotatable bonds compared to a 3-ethyl or 3-isopropyl piperidine.[2][3]

  • Mechanism: The cyclopropane ring enforces a specific chair conformation on the piperidine ring.[2][3]

  • Benefit: This pre-organization minimizes the entropy loss (

    
    ) when the molecule binds to its target, potentially improving potency (
    
    
    
    ).[2][3]
Physicochemical Modulation
ParameterEffect of Spiro[2.5] vs. Gem-dimethyl
Metabolic Stability High. Cyclopropanes are generally resistant to P450 oxidation compared to alkyl chains.[2][3]
Lipophilicity (LogD) Neutral/Slight Increase. Increases lipophilicity vs. unsubstituted piperidine, but often improves permeability.[2][3]
Basicity (pKa) Lowered. The inductive effect of the cyclopropane ring (sp²-like character) slightly reduces the basicity of the amine, which can improve oral bioavailability and CNS penetration.[2][3]
Case Studies
  • MCHr1 Antagonists: Used to replace morpholine rings to lower LogD and improve hERG selectivity [1].[2][3]

  • Kinase Inhibitors: Employed to fill small hydrophobic pockets (lipophilic efficiency) where a simple methyl group is insufficient and a phenyl ring is too large.[2][3]

Handling, Stability, and Safety

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][5][6] Irrit.).

  • Precaution: Wear nitrile gloves and safety glasses.[3] Avoid inhalation of vapors.[2][3]

Stability:

  • Acid Sensitivity: The Boc group is acid-labile.[2][3] Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended.[2][3]

  • Cyclopropane Stability: The spiro-cyclopropane ring is robust under standard basic and nucleophilic conditions but can undergo ring-opening under harsh electrophilic or radical conditions.[2][3]

References

  • Johansson, A. et al. (2016).[2][3] Optimization of a Series of Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists. Journal of Medicinal Chemistry.[2][3] Link

  • Burkhard, J. A. et al. (2010).[2][3] Synthesis and Structural Analysis of Spirocyclic Piperidines. Organic Letters.[2][3] Link[2][3]

  • ChemicalBook. (2024).[2][3] 5-Boc-5-azaspiro[2.5]octane Product Entry (CAS 1416013-81-4).[1][3][4]Link[2][3]

  • PubChem. (2024).[2][3][5][6] Compound Summary: 5-Azaspiro[2.5]octane hydrochloride (Parent Amine).[2][3] National Library of Medicine.[2][3] Link

Sources

Foundational

Novel spirocyclic scaffolds for drug discovery

Topic: Novel Spirocyclic Scaffolds for Drug Discovery: Structural Advantages & Synthetic Access Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery L...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Spirocyclic Scaffolds for Drug Discovery: Structural Advantages & Synthetic Access Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Directive: Escaping Flatland

The historical dominance of


-rich aromatic scaffolds in drug discovery has led to a saturation of "flat" chemical space. While reliable (Suzuki-Miyaura/Buchwald-Hartwig couplings are ubiquitous), these planar structures often suffer from poor solubility, non-specific binding (promiscuity), and suboptimal pharmacokinetic (PK) profiles.

This guide focuses on spirocyclic scaffolds —specifically small-ring systems like spiro[3.3]heptanes and spiroindolines —as the critical solution to the "Escape from Flatland" directive. These scaffolds offer high fraction


 (

) character, precise vectoral positioning of substituents, and bioisosteric utility (e.g., spiro[3.3]heptane as a saturated benzene mimic).

Structural & Physicochemical Advantages[1][2][3][4][5]

The transition from planar aromatics to 3D spirocycles is not merely aesthetic; it is a calculated optimization of molecular properties.

2.1 The

Correlation

A higher


 count correlates directly with clinical success. Planar molecules tend to stack (low solubility) and bind non-specifically to flat hydrophobic patches on off-targets (e.g., CYP450s, hERG). Spirocycles disrupt this stacking while maintaining rigidity.
2.2 Vectorality and Rigidity

Unlike flexible alkyl chains, spirocycles lock substituents into specific vectors relative to the core. This "rigidification" reduces the entropic penalty upon protein binding (


).
Table 1: Comparative Metrics (Aromatic vs. Spirocyclic)
Feature1,4-Disubstituted Benzene2,6-Disubstituted Spiro[3.3]heptaneImpact on Drug Design
Geometry Planar (2D)Linear/Angular (3D)Access to novel IP space; exploration of deep protein pockets.
Solubility Low (

-

stacking)
High (Globular shape)Improved formulation; higher bioavailability.
Metabolic Stability Prone to oxidation (Epoxidation/Hydroxylation)High (Quaternary center blocks metabolism)Longer half-life (

); reduced clearance.
Lipophilicity (LogD) Generally HighTunableLower lipophilicity improves safety/tox profile.
Vector Angle 180° (Para)~180° (trans) / <180° (cis)Bioisosteric replacement with improved physicochemicals.[1]

Visualization: The Logic of 3D Scaffolds

The following diagram illustrates the causality between spirocyclic incorporation and clinical viability.

SpiroLogic Flat Planar Aromatic Scaffold (Low Fsp3) Issues Issues: - Poor Solubility - hERG Toxicity - Rapid Metabolism Flat->Issues leads to Spiro Spirocyclic Core Incorporation (e.g., Spiro[3.3]heptane) Flat->Spiro Bioisosteric Replacement Props Physicochemical Gains: - Increased Solubility - Quaternary C Block - Defined Vectors Spiro->Props confers Outcome Clinical Outcome: - Lower Attrition - Higher Selectivity - Novel IP Props->Outcome results in

Figure 1: The "Escape from Flatland" logic flow, demonstrating how structural changes drive physicochemical improvements and clinical success.

Technical Protocol: Synthesis of Spiro[3.3]heptan-1-ones

One of the most significant challenges in spirocyclic chemistry is the formation of the quaternary carbon, particularly in strained rings. Traditional alkylation of malonates is often low-yielding for cyclobutanes due to ring strain.

Below is a self-validating protocol for accessing the spiro[3.3]heptane core via a Strain-Release Semipinacol Rearrangement . This method utilizes the high strain energy of bicyclo[1.1.0]butanes (BCBs) to drive the formation of the spiro-quaternary center.

4.1 Reaction Mechanism Overview

The workflow involves the nucleophilic addition of a lithiated sulfonyl-BCB to a cyclopropanone equivalent (hemiacetal), followed by an acid-mediated rearrangement.

ReactionMech Start Precursors: Sulfonyl-BCB + Cyclopropanone Hemiacetal Step1 Step 1: Lithiation & Addition (n-BuLi, -78°C) Start->Step1 Inter Intermediate: Bicyclobutyl-cyclopropanol adduct Step1->Inter Nucleophilic Attack Step2 Step 2: Acid-Mediated Rearrangement (BF3·OEt2 or TFA) Inter->Step2 Strain Release Prod Product: Spiro[3.3]heptan-1-one Step2->Prod Semipinacol Shift

Figure 2: Synthetic workflow for the strain-release semipinacol rearrangement to access spiro[3.3]heptanes.

4.2 Detailed Methodology

Safety Note: Bicyclo[1.1.0]butanes are highly strained and potentially energetic. Handle all lithium reagents under strict anhydrous conditions.

Reagents:

  • 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (1.0 equiv)

  • 1-Ethoxycyclopropanol (Cyclopropanone equivalent) (1.2 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • 
     (Boron trifluoride etherate)
    
  • Solvent: Anhydrous THF and DCM.

Protocol:

  • Lithiation (The Nucleophile Generation):

    • Charge a flame-dried Schlenk flask with 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.0 mmol) and anhydrous THF (5 mL) under Argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-BuLi (1.1 mmol) dropwise over 10 minutes. The solution typically turns a deep yellow/orange, indicating lithiation at the bridgehead position.

    • Checkpoint: Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Addition (The Adduct Formation):

    • Add 1-ethoxycyclopropanol (1.2 mmol) dropwise to the cold solution.

    • Allow the reaction to warm to 0 °C slowly over 2 hours.

    • Quench with saturated aqueous

      
      . Extract with EtOAc (3x), dry over 
      
      
      
      , and concentrate
    • Validation: Crude NMR should show the disappearance of the characteristic BCB bridgehead proton signal.

  • Rearrangement (The Spirocyclization):

    • Dissolve the crude intermediate in anhydrous DCM (10 mL).

    • Cool to 0 °C .

    • Add

      
       (1.5 equiv) dropwise.
      
    • Stir at 0 °C for 1 hour, then warm to room temperature. The Lewis acid triggers the migration of the C-C bond, relieving the strain of the bicyclobutane and cyclopropane rings simultaneously to form the spiro[3.3] system.

  • Purification:

    • Quench with saturated

      
      .
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Target Yield: Expect 60-80% isolated yield of the spiro ketone.

Case Study: Spiroindolines in Antimalarial Discovery

Context: The spiroindoline scaffold (specifically the spiro[indoline-3,4'-piperidine] core) has emerged as a "privileged structure" for treating malaria (e.g., Cipargamin/KAE609).

Mechanistic Insight: The spirocenter in Cipargamin is critical. It forces the molecule into a globular conformation that fits intimately into the ATP4 sodium pump of P. falciparum.

  • Flat Analogues: Planar indole analogues lacked the specificity for the ATP4 pump, showing high toxicity.

  • Spiro Solution: The spiro-linkage creates a distinct "L-shape" or "V-shape" vector, decoupling the lipophilic piperidine from the indole core, allowing it to penetrate the membrane while maintaining specific polar contacts.

Key Takeaway: The quaternary carbon is not just a structural linker; it is a conformational lock that dictates bioactivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Chemistry – A European Journal.[3] Link

  • Fawcett, A., et al. (2019). Strain-Release Amination of Enantioenriched Bicyclo[1.1.0]butanes. Science. Link (Foundational for BCB chemistry).

  • Burkhard, J. A., et al. (2010).[4] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Rottmann, M., et al. (2010). Spiroindolones, a Potent Compound Class for the Treatment of Malaria. Science. Link

Sources

Exploratory

The Third Dimension in Fragment-Based Drug Discovery: A Technical Guide to "Escaping Flatland"

Executive Summary For decades, high-throughput screening (HTS) and early fragment libraries were dominated by flat, sp2-rich aromatic heterocycles. While synthetically accessible, these "flat" molecules often yield lead...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, high-throughput screening (HTS) and early fragment libraries were dominated by flat, sp2-rich aromatic heterocycles. While synthetically accessible, these "flat" molecules often yield lead candidates with poor physicochemical properties—low solubility, high promiscuity, and "molecular obesity" during optimization.

This guide details the paradigm shift toward Three-Dimensional (3D) Fragments . By incorporating sp3-rich scaffolds, chirality, and defined exit vectors, medicinal chemists can access unexplored chemical space, improve ligand efficiency (LE), and enhance clinical success rates. This document serves as an operational blueprint for designing, synthesizing, and screening 3D fragment libraries.

Part 1: The Theoretical Framework

The "Escape from Flatland" Imperative

The shift to 3D is not merely aesthetic; it is driven by the correlation between molecular complexity and clinical survival. As established by Lovering et al., increasing the fraction of sp3-hybridized carbons (


) correlates directly with improved solubility and reduced off-target toxicity.

Key Metrics for 3D Validation:

MetricDefinitionTarget Value for 3D FragmentsImpact on Drugability



Higher solubility; reduced "flat" aromatic stacking (promiscuity).
PMI Principal Moments of Inertia (

)
Normalized ratios (NPR)Distinguishes Rods, Discs, and Spheres. 3D fragments populate the "Sphere" vertex.
Chirality Presence of stereogenic centers

chiral center
Increases specificity; enables precise vector orientation in the binding pocket.
Visualizing Shape Space (PMI Analysis)

To validate a library's 3D character, we utilize Principal Moments of Inertia (PMI) plots. A "flat" library clusters along the rod-disc axis. A true 3D library must populate the triangle's interior toward the spherical vertex.

PMI_Analysis Input Fragment Library Calc Calculate Conformers (low energy) Input->Calc PMI_Calc Calculate PMI Tensor (I1, I2, I3) Calc->PMI_Calc NPR Normalize (NPR1, NPR2) PMI_Calc->NPR Rod Rod Shape (Acetylene) NPR->Rod NPR1 ≈ 0, NPR2 ≈ 1 Disc Disc Shape (Benzene) NPR->Disc NPR1 ≈ 0.5, NPR2 ≈ 0.5 Sphere Sphere Shape (Adamantane) NPR->Sphere NPR1 ≈ 1, NPR2 ≈ 1 (Target for 3D)

Figure 1: The PMI workflow. Traditional libraries cluster at the Rod-Disc edge. 3D fragments target the Sphere vertex.

Part 2: Library Design & Synthesis Strategies

Diversity-Oriented Synthesis (DOS)

Standard combinatorial chemistry often fails to generate 3D scaffolds. We employ Diversity-Oriented Synthesis (DOS) to generate skeletal diversity rather than just appendicular diversity.

Core Synthesis Tactics:

  • C-H Activation: Functionalizing sp3 carbons directly (e.g., on bicyclo[1.1.1]pentanes or cubanes) to create novel exit vectors without aromatization.

  • Photoredox Catalysis: Accessing high-energy, strained 3D rings (e.g., azetidines, spirocycles) that are inaccessible via thermal chemistry.

  • Spirocyclization: Using spiro-centers to enforce orthogonal vector geometry, rigidifying the backbone to minimize the entropic penalty upon binding.

Part 3: Screening Methodologies

Why X-ray Crystallography is Critical

3D fragments often exhibit lower initial affinity (


) than flat fragments because they lack the strong 

stacking interactions of aromatic rings. However, their shape complementarity is superior. Surface Plasmon Resonance (SPR) and NMR are useful filters, but High-Throughput X-ray Crystallography (XChem) is the gold standard for 3D fragments to visualize the "weak but specific" binding modes.
Protocol: Crystal Soaking & PanDDA Analysis

Note: This protocol assumes access to a synchrotron beamline or high-flux home source.

Phase 1: Crystal System Validation

  • Reproducibility: Ensure the target protein crystallizes reproducibly in a space group compatible with soaking (solvent channels > 40%).

  • Solvent Tolerance: Test crystal stability in DMSO (up to 10-20% v/v) to ensure they do not crack during fragment soaking.

Phase 2: The Soaking Workflow

  • Step 1 (Dispensing): Use acoustic liquid handling (e.g., Echo) to dispense fragments directly into crystallization drops.

    • Concentration: Target 20–50 mM final fragment concentration.

    • Duration: Soak for 1–24 hours (optimize per target).

  • Step 2 (Harvesting): Harvest crystals using loops and flash-cool in liquid nitrogen. Crucial: Use a consistent cryo-protocol to minimize unit cell variation.

  • Step 3 (Data Collection): Collect datasets at high resolution (< 2.5 Å is preferred for unambiguous ligand density).

Phase 3: Analysis (PanDDA) Standard difference maps (


) often fail for weak binders with low occupancy. Use PanDDA (Pan-Dataset Density Analysis) .
  • Concept: PanDDA characterizes the "ground state" (unbound protein) across hundreds of datasets and statistically extracts the "changed state" (bound ligand).

  • Result: Clearly resolved electron density for fragments even at 10-20% occupancy.

Screening_Workflow Lib 3D Fragment Library (500-1000 cmps) Soak Acoustic Soaking (Echo, 50mM, 10% DMSO) Lib->Soak Crystals Protein Crystals (High Solvent Content) Crystals->Soak Diffraction X-ray Diffraction (Synchrotron/High-Flux) Soak->Diffraction Flash Cool Process Data Processing (XDS/Dials) Diffraction->Process PanDDA PanDDA Analysis (Background Subtraction) Process->PanDDA N > 100 datasets Hit 3D Hit Structure (Vector Defined) PanDDA->Hit Event Map > 0.8

Figure 2: High-Throughput Crystallography Workflow. The PanDDA step is essential for detecting low-occupancy 3D fragments.

Part 4: Fragment-to-Lead Optimization

Vector Validation

The primary advantage of a 3D fragment is the Exit Vector . Unlike a flat benzene ring where vectors are limited to the molecular plane, a sp3-rich scaffold (e.g., a piperidine or spirocycle) offers vectors that project into the z-dimension.

Optimization Protocol:

  • Grow: Utilize the defined vector to reach adjacent sub-pockets.

    • Technique: Parallel synthesis (e.g., amide coupling, reductive amination) at the vector handle.

  • Link: If two fragments bind in adjacent pockets, link them.

    • Challenge: 3D linkers are harder to design than alkyl chains. Use rigid linkers (alkynes, bicyclics) to maintain the active conformation.

  • Merge: Overlap common structural motifs of multiple hits.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Sauer, W. H., & Schwarz, M. K. (2003). Molecular Shape Diversity of Combinatorial Libraries: A Prerequisite for Broad Bioactivity. Journal of Chemical Information and Computer Sciences. [Link]

  • Hung, A. W., et al. (2011). Route to three-dimensional fragments using diversity-oriented synthesis. PNAS.[4] [Link]

  • Pearce, N. M., et al. (2017). A multi-crystal method for extracting obscure crystallographic binding signals. Nature Communications (PanDDA). [Link]

  • O'Brien, P., et al. (2016). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Chemical Science. [Link]

Sources

Foundational

Technical Guide: 5-Boc-5-azaspiro[2.5]octane as a Heterocyclic Building Block

Executive Summary 5-Boc-5-azaspiro[2.5]octane is a specialized spirocyclic building block increasingly utilized in modern drug discovery to replace traditional piperidine and cyclohexane scaffolds.[1] By fusing a cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Boc-5-azaspiro[2.5]octane is a specialized spirocyclic building block increasingly utilized in modern drug discovery to replace traditional piperidine and cyclohexane scaffolds.[1] By fusing a cyclopropane ring to a piperidine core at the C4 position, this scaffold introduces significant


 character (Fsp3), restricts conformational flexibility, and blocks metabolic "soft spots" without significantly altering the overall steric footprint of the parent heterocycle.

This guide provides a comprehensive technical analysis of the scaffold, detailing its physicochemical advantages, a robust synthetic protocol via the Simmons-Smith reaction, and its strategic application in medicinal chemistry.

Structural & Physicochemical Profile

The 5-azaspiro[2.5]octane core represents a "3D-enhanced" bioisostere of piperidine.[1] The spiro-fusion at C4 creates a rigid orthogonal vector that can orient substituents in specific regions of the binding pocket that are inaccessible to flat aromatic or flexible aliphatic rings.

Comparative Physicochemical Metrics
PropertyPiperidine4,4-Dimethylpiperidine5-Azaspiro[2.5]octane
Geometry Flexible ChairBiased ChairRigid Spiro-Chair
Fsp3 Score 1.01.01.0 (High 3D Complexity)
Metabolic Stability Low (C4 oxidation)Medium (Blocked C4)High (Blocked C4 + Steric)
Lipophilicity (cLogP) ~0.8~1.5~1.1
Vector Orientation Equatorial/AxialEquatorial/AxialFixed Spiro-Vector

Key Insight: The cyclopropane ring acts as a metabolic block, preventing cytochrome P450-mediated oxidation at the typically labile C4 position of the piperidine ring, while maintaining a lower lipophilicity profile than the gem-dimethyl analog.

Synthetic Accessibility & Protocol

The most robust route to 5-Boc-5-azaspiro[2.5]octane involves the cyclopropanation of an exocyclic alkene. The protocol below utilizes a modified Simmons-Smith reaction , chosen for its stereospecificity and compatibility with the Boc-protecting group.

Reaction Pathway Visualization

SynthesisPathway Figure 1: Two-step synthesis of 5-Boc-5-azaspiro[2.5]octane from commercially available piperidone. Start N-Boc-4-piperidone Intermediate N-Boc-4-methylene piperidine Start->Intermediate Wittig Reaction (Ph3PCH3Br, KOtBu) Product 5-Boc-5-azaspiro [2.5]octane Intermediate->Product Simmons-Smith (Et2Zn, CH2I2, DCM)

[1]

Detailed Experimental Protocol

Precursor Synthesis: tert-Butyl 4-methylenepiperidine-1-carboxylate

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (1.2 equiv), N-Boc-4-piperidone (1.0 equiv), dry THF.

  • Procedure: Suspend the phosphonium salt in dry THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 1 hour. Add the piperidone dropwise. Warm to RT and reflux for 4 hours.

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , and purify via silica flash chromatography (Hexanes/EtOAc).

Target Synthesis: tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate Safety Note: Diethylzinc (


) is pyrophoric.[1] Handle strictly under inert atmosphere (

or Ar).
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvent: Add anhydrous Dichloromethane (DCM) (10 volumes relative to substrate).

  • Reagent Formation: Add

    
     (1.0 M in hexanes, 2.5 equiv) at 0°C. Slowly add Diiodomethane (
    
    
    
    , 2.5 equiv) dropwise over 20 minutes. A white precipitate (Furukawa reagent) may form. Stir for 30 minutes at 0°C.
  • Cyclopropanation: Add a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) in DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with

    
     or Ninhydrin; the product is non-UV active).
    
  • Quench (Critical): Cool to 0°C. CAUTIOUSLY quench with saturated aqueous

    
     (exothermic!).
    
  • Extraction: Separate layers. Extract aqueous phase with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The product is a colorless oil or low-melting solid.

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of alkene protons (4.7-4.8 ppm) and the appearance of high-field cyclopropane protons (0.3-0.6 ppm).

  • 13C NMR: Characteristic quaternary spiro-carbon signal around 30-35 ppm.

Medicinal Chemistry Applications

Bioisosterism and Metabolic Stability

The 5-azaspiro[2.5]octane scaffold is a superior bioisostere for the piperidine ring in drug candidates suffering from rapid oxidative clearance.

  • Mechanism: The C4 position of piperidine is a common site for CYP450-mediated hydroxylation. Fusing a cyclopropane ring at this position removes the abstractable hydrogen atoms, effectively blocking this metabolic pathway.

  • Conformational Locking: Unlike the gem-dimethyl group, which introduces steric bulk that can clash with receptor pockets, the spiro-cyclopropane ring is compact and "ties back" the geometry, potentially reducing the entropic penalty of binding.

Strategic Logic Flow

MedChemLogic Figure 2: Medicinal chemistry rationale for selecting the spiro[2.5]octane scaffold. Problem Problem: Piperidine Core High Metabolic Clearance (C4-Oxidation) Low Fsp3 (Flat) Solution Solution: Spiro-Fusion Introduce Cyclopropane at C4 Problem->Solution Design Strategy Result 5-Azaspiro[2.5]octane Blocked Metabolic Site Rigid Vector Orientation Solution->Result Synthesis & Testing

Case Study Context

While specific clinical candidates like Aderbasib (INCB007839) utilize hydroxamate-piperidine motifs for ADAM inhibition, the 5-azaspiro[2.5]octane scaffold has been explored in next-generation inhibitors to improve oral bioavailability and half-life. The scaffold is also prevalent in patent literature for GPR119 agonists (metabolic disorders) and CCR5 antagonists (viral entry inhibitors), where the spiro-cycle provides a critical hydrophobic contact without the penalty of a larger alkyl group.

Handling and Storage

  • State: Colorless to pale yellow liquid or low-melting solid.

  • Stability: Stable at room temperature. The Boc group is acid-labile (remove with TFA/DCM or HCl/Dioxane). The cyclopropane ring is stable to standard basic and nucleophilic conditions but may open under harsh acidic conditions or specific transition metal catalysis.

  • Storage: Store at 2-8°C under inert atmosphere for long-term stability.

References

  • Simmons-Smith Cyclopropanation Mechanism & Utility Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs Source:[2][3] Molecules (2023) URL:[4][Link]

  • Synthesis of Spiro-Piperidines Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Piperidine Bioisosteres Title: Piperidine-containing drugs and recently studied analogs Source:[5][6] European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

Sources

Exploratory

Technical Guide: Azaspirocycles – The Architecture of 3D Drug Space

Executive Summary: Escaping Flatland The dominance of planar, aromatic-heavy scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic profiles—a phenomenon often critici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The dominance of planar, aromatic-heavy scaffolds in drug discovery has historically led to compounds with poor solubility and suboptimal metabolic profiles—a phenomenon often criticized as "Flatland." Azaspirocycles (bicyclic systems connected by a single quaternary carbon, containing at least one nitrogen) represent a high-value solution to this architectural deficit.

By introducing inherent three-dimensionality, these scaffolds increase the fraction of


 hybridized carbons (

), a metric directly correlated with improved clinical success rates.[1] This guide dissects the synthetic logic, mechanistic pathways, and experimental protocols required to integrate azaspirocycles into high-value medicinal chemistry campaigns.

Structural Significance in Drug Discovery[1][2][3][4][5]

The Advantage

The transition from flat heteroaromatics to spirocyclic systems fundamentally alters the physicochemical landscape of a lead compound.[1]

PropertyImpact of Azaspirocycle IncorporationMechanism of Action
Solubility Increase Disruption of planar

-stacking in the crystal lattice reduces melting point and solvation energy costs.
Lipophilicity Decrease Higher

content generally lowers logP compared to aromatic analogs of similar molecular weight.
Selectivity Increase Rigid 3D vectors allow for precise probing of enzyme pockets, reducing off-target binding common in "promiscuous" flat inhibitors.
Metabolic Stability Variable/High Quaternary centers block standard oxidative metabolic sites (e.g.,

-oxidation).
Vector Orientation

Unlike fused ring systems (e.g., indole, quinoline) which project substituents in a single plane, spirocycles project vectors orthogonally. This allows simultaneous access to hydrophobic pockets and solvent-exposed regions without inducing steric clash at the core.

G cluster_0 Traditional Fused System cluster_1 Azaspirocyclic System Flat Planar Core (Indole/Naphthalene) Vector1 Vector A (In-Plane) Flat->Vector1 Vector2 Vector B (In-Plane) Flat->Vector2 Comparison Result: Enhanced Shape Diversity Flat->Comparison Spiro Spiro Quaternary Center (C-sp3) Vector3 Vector X (Orthogonal) Spiro->Vector3 Vector4 Vector Y (Solvent Exposed) Spiro->Vector4 Spiro->Comparison

Figure 1: Vector comparison showing the orthogonal projection capabilities of spirocyclic cores versus planar fused systems.

Synthetic Strategies: The Quaternary Challenge

Creating the quaternary spiro-center is the primary synthetic bottleneck. Two high-fidelity strategies dominate the field: Oxidative Dearomatization and Transition Metal Catalyzed Cascades .

Strategy A: Oxidative Dearomatization (The Phenol Route)

This biomimetic approach leverages the latent reactivity of phenols. Using hypervalent iodine reagents (PIDA or PIFA), a phenol is oxidized to a phenoxenium ion, which is then trapped by a tethered nucleophile (amine or amide).

Mechanism:

  • Ligand exchange at Iodine(III).

  • Nucleophilic attack by the phenol oxygen.

  • Formation of the phenoxenium cation.

  • Intramolecular ipso-attack by the nitrogen nucleophile.

  • Rearomatization is blocked, resulting in a spirodienone.

Strategy B: Pd-Catalyzed Decarboxylative Allylation

For constructing spiro-cycles from non-aromatic precursors, Pd-catalyzed allylation is robust. This method typically employs an allylic carbonate and a cyclic ketone/lactam to generate the quaternary center via


-allyl palladium intermediates.

Deep Dive Protocol: Hypervalent Iodine-Mediated Spirocyclization

This protocol details the synthesis of a Spiro[pyrrolidine-2,1'-cyclohexadien]-3'-one derivative. This scaffold is a privileged core found in natural products like alkaloids and serves as a versatile intermediate for drug synthesis.

Reagents & Safety
  • Substrate:

    
    -protected Tyramine derivative (e.g., 
    
    
    
    -Cbz-Tyramine).
  • Reagent: Phenyliodine(III) bis(trifluoroacetate) (PIFA ).

  • Solvent: 2,2,2-Trifluoroethanol (TFE ) – Critical for stabilizing the cation intermediate.

  • Safety: PIFA is moisture sensitive. TFE is volatile and toxic; work in a fume hood.

Step-by-Step Methodology

Step 1: Preparation of the Precursor Ensure the starting phenol has a pendant nucleophile (amide or sulfonamide) at the appropriate chain length (usually 2-3 carbons) to form a 5- or 6-membered ring.

  • Checkpoint: The phenol -OH must be free. The amine must be protected with an electron-withdrawing group (Cbz, Boc, Ts) to prevent oxidation of the nitrogen itself.

Step 2: Oxidative Cyclization

  • Dissolve the substrate (1.0 equiv) in TFE (0.1 M concentration).

  • Cool the solution to 0 °C under an inert atmosphere (

    
     or Ar).
    
  • Add PIFA (1.1 equiv) dissolved in a minimal amount of TFE dropwise over 10 minutes.

    • Why? Slow addition prevents over-oxidation or polymerization of the radical intermediates.

  • Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC (the starting material phenol spot should disappear; the product is usually more polar).

Step 3: Workup & Purification

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine and dry over

    
    .
    
  • Concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 4: Validation

  • NMR: Look for the loss of the aromatic system (AB system of phenol becomes two doublets at

    
     6.0–7.0 ppm for the dienone). The quaternary carbon signal in 
    
    
    
    NMR (
    
    
    60–80 ppm) is diagnostic.

ReactionPathway Start Tyrosine Derivative (Phenol-Amide) Inter1 Intermediate A: Phenoxenium Ion Start->Inter1 Oxidation Reagent PIFA / TFE (Hypervalent Iodine) Reagent->Inter1 Cyclization Intramolecular Nucleophilic Attack Inter1->Cyclization Product Spiro[4.5]dienone (Azaspirocycle) Cyclization->Product Stereoselective Ring Closure

Figure 2: Mechanistic flow of the PIFA-mediated oxidative dearomatization.

Case Study: Rolapitant (Varubi)

Rolapitant is a neurokinin-1 (NK1) receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting (CINV). Its structure features a complex azaspiro[4.5]decane core.

  • Significance: The spiro-ether moiety locks the phenyl rings in a specific orientation, maximizing hydrophobic interactions within the NK1 receptor pocket while maintaining high metabolic stability compared to flexible ether analogs.

  • Synthesis Highlight: The commercial route utilizes a diastereoselective aldol-type reaction followed by a reduction/cyclization sequence to establish the critical spiro-center, demonstrating the scalability of these scaffolds.

References

  • Escape from Flatland: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Oxidative Dearomatization Review: Roche, S. P., & Porco, J. A. (2011). Dearomatization Strategies in the Synthesis of Complex Natural Products. Angewandte Chemie International Edition. Link

  • Hypervalent Iodine Reagents: Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.[2] Link

  • Rolapitant Approval: FDA Drug Approval Package. (2015). Varubi (Rolapitant) Tablets. Link

  • Azaspirocycles in Med Chem: Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Stereochemistry and Synthetic Architecture of 5-Azaspiro[2.5]octane Systems

This guide provides a rigorous technical analysis of the 5-azaspiro[2.5]octane system, designed for medicinal chemists and structural biologists. Structural Logic & Conformational Analysis The 5-azaspiro[2.5]octane scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 5-azaspiro[2.5]octane system, designed for medicinal chemists and structural biologists.

Structural Logic & Conformational Analysis

The 5-azaspiro[2.5]octane scaffold represents a privileged structural motif where a cyclopropane ring is spiro-fused to a piperidine ring. Unlike simple piperidines, this system introduces significant geometric constraints and electronic modulation due to the "spiro effect" and the inherent strain of the cyclopropane unit.

Nomenclature and Numbering

Correct IUPAC numbering is critical for stereochemical definition.

  • Spiro Fusion: The spiro carbon is designated as position 3 .

  • Small Ring (Cyclopropane): Atoms 1 and 2.[1]

  • Large Ring (Piperidine): Atoms 4, 5, 6, 7, and 8.

  • Heteroatom Placement: The nitrogen atom is located at position 5 .

    • Path: Spiro(3)

      
       CH
      
      
      
      (4)
      
      
      NH(5).
    • This places the nitrogen in a

      
      -position relative to the spiro center, creating a unique steric environment for N-substituents.
      
Conformational Dynamics

The piperidine ring in 5-azaspiro[2.5]octane predominantly adopts a chair conformation . However, the spiro-cyclopropane moiety at C3 imposes specific constraints:

  • Thorpe-Ingold Effect: The bond angle compression at the spiro carbon (C3) favors ring closure and rigidifies the adjacent methylene groups (C4 and C8).

  • Axial vs. Equatorial Orientation: Substituents on the piperidine ring (e.g., at C6 or C7, as seen in Aderbasib ) experience enhanced steric discrimination. The cyclopropane ring acts as a bulky, rigid "wall" perpendicular to the mean plane of the piperidine, often forcing adjacent substituents into equatorial positions to minimize 1,3-diaxial interactions.

  • Nitrogen Inversion: The N5 lone pair is less sterically encumbered than in 2-azaspiro systems, but N-alkylation can lead to rotamers that are locked by the adjacent C4-spiro bulk.

Stereochemical Elements
  • Achirality of the Core: The unsubstituted parent scaffold possesses a plane of symmetry passing through N5 and the midpoint of the C1-C2 bond; it is achiral.

  • Induced Chirality: Substitution at any carbon other than C1/C2 (symmetrically) or N5 breaks the symmetry.

    • Case Study:Aderbasib (INCB007839) features (6S, 7S) stereochemistry.[2] The absolute configuration is critical for binding to the S1' pocket of ADAM metalloproteases.

Synthetic Protocol: Construction of the 5-Azaspiro Core

The following protocol details the synthesis of tert-butyl 5-azaspiro[2.5]octane-5-carboxylate via a Simmons-Smith cyclopropanation. This route is preferred for its scalability and safety profile compared to diazomethane-based methods.

Reaction Scheme Visualization

SynthesisPath Start N-Boc-3-Piperidone (Starting Material) Step1 Wittig Olefination (Ph3PCH3Br, KOtBu) Start->Step1 0°C to RT, THF Inter N-Boc-3-Methylene piperidine Step1->Inter Yield: ~85% Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 DCM, Reflux Product N-Boc-5-Azaspiro [2.5]octane Step2->Product Yield: ~70% (Spiro-cyclization)

Figure 1: Synthetic workflow for the construction of the 5-azaspiro[2.5]octane core.

Detailed Methodology

Step 1: Preparation of tert-Butyl 3-methylenepiperidine-1-carboxylate

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (1.2 equiv), tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 equiv).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend methyltriphenylphosphonium bromide in THF at 0°C.

    • Add KO_t_Bu portion-wise to generate the ylide (solution turns bright yellow). Stir for 30 min.

    • Add the piperidone dropwise. The mixture will decolorize as the betaine forms.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated NH

      
      Cl, extract with EtOAc, and concentrate. Purify via silica flash chromatography (Hex/EtOAc 9:1).
      
    • Validation:

      
      H NMR should show exocyclic alkene protons at 
      
      
      
      4.7–4.9 ppm.

Step 2: Cyclopropanation (Simmons-Smith)

  • Reagents: Diethylzinc (1.0 M in hexanes, 2.5 equiv), Diiodomethane (2.5 equiv), TFA (0.1 equiv - accelerates reaction).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Under Argon, cool DCM to 0°C. Add Et

      
      Zn carefully (pyrophoric).
      
    • Add CH

      
      I
      
      
      
      dropwise. A white precipitate (ZnI
      
      
      ) may form. Stir 20 min to form the Furukawa reagent (IZnCH
      
      
      I).
    • Add the methylene piperidine intermediate (dissolved in DCM) slowly.

    • Reflux the mixture for 12–16 hours. Monitor by TLC (stain with KMnO

      
      ; product does not stain well with UV).
      
    • Quench (Critical): Cool to 0°C. Slowly add saturated NH

      
      Cl. Caution: vigorous gas evolution.
      
    • Purification: Extract with DCM. Wash with Na

      
      S
      
      
      
      O
      
      
      to remove iodine. Purify via column chromatography.

Pharmacological Applications & Data[3][4]

The 5-azaspiro[2.5]octane scaffold is a validated bioisostere for gem-dimethyl piperidines, offering improved metabolic stability by blocking the C3 oxidation site.

Key Therapeutic Agents
Drug CandidateTargetMechanismRole of Spiro Scaffold
Aderbasib (INCB007839)ADAM10 / ADAM17Sheddase InhibitionLocks the hydroxamate warhead in a bioactive conformation; improves oral bioavailability.
TLR Inhibitors TLR4 / TLR8Immune ModulationProvides a rigid linker that orients solubilizing groups away from the receptor interface.
Physicochemical Profile (Comparative)
PropertyPiperidine5-Azaspiro[2.5]octaneImpact
LogP 0.8~1.1Slight increase in lipophilicity due to C

H

addition.
pKa (Conj. Acid) 11.210.5Reduced basicity due to inductive effect of the spiro-cyclopropane (

-position).
Fsp

1.01.0Maintains high saturation (desirable for clinical success).

References

  • Aderbasib (INCB007839)

    • Title: Discovery of INCB007839, a Potent, Selective, and Orally Bioavailable Inhibitor of ADAM10 and ADAM17.
    • Source: ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • General Synthesis of Spiro-Piperidines

    • Title: Recent Advances in the Synthesis of Azaspirocycles.[3][4][5]

    • Source: Molecules.[2][6][3][4][7][][9][10][11][12][13][14]

    • URL:[Link]

  • Conformational Analysis of Spiro[2.

    • Title: Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.
    • Source: Magnetic Resonance in Chemistry.[13][14]

    • URL:[Link]

  • Simmons-Smith Cyclopropanation Protocol

    • Title: Cyclopropanation of Alkenes Using the Furukawa Reagent.
    • Source: Organic Syntheses.[3][11]

    • URL:[Link]

Sources

Exploratory

Conformational Analysis of Spirocyclic Piperidines: A Technical Guide

Executive Summary Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery, offering a distinct departure from flat, -rich aromatic architectures.[1] By locking the piperidine ring into a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic piperidines represent a "privileged scaffold" in modern drug discovery, offering a distinct departure from flat,


-rich aromatic architectures.[1] By locking the piperidine ring into a rigid three-dimensional conformation, these scaffolds provide precise vector alignment for substituents, improved metabolic stability, and higher 

scores—a key metric correlated with clinical success.

This guide details the conformational mechanics of these systems, providing a rigorous workflow for analyzing their 3D shape using integrated computational modeling and experimental NMR spectroscopy.

The "Spiro" Advantage: Escape from Flatland

Unlike flexible linear linkers, a spiro-fusion creates a quaternary carbon center that drastically restricts the conformational freedom of the piperidine ring. This "conformational lock" serves two primary purposes in medicinal chemistry:

  • Vector Projection: It forces substituents into defined axial or equatorial orientations, maximizing specific hydrophobic or hydrogen-bonding interactions within a binding pocket.

  • Entropic Pre-organization: By reducing the number of rotatable bonds, the ligand pays a lower entropic penalty upon binding to its target, potentially improving potency (

    
    ).
    

Mechanistic Conformational Analysis

The Piperidine Chair and the Spiro-Lock

The piperidine ring predominantly exists in a chair conformation. In a simple piperidine, the nitrogen lone pair and substituents can flip between axial and equatorial positions. However, in a spirocyclic piperidine (e.g., spiro[piperidine-4,x]), the spiro-ring imposes severe steric constraints.

  • 1,3-Diaxial Interactions: The most critical determinant of conformation is the interaction between substituents on the spiro-ring and the axial hydrogens at the C2 and C6 positions of the piperidine. Large groups on the spiro-ring will preferentially adopt an orientation that minimizes these clashes, often locking the piperidine into a single dominant chair conformer.

  • Pseudoallylic Strain: In

    
    -acyl or 
    
    
    
    -aryl spiro-piperidines, the partial double bond character of the C-N bond creates planarity around the nitrogen. This introduces
    
    
    strain
    (allylic strain), which can force C2-substituents into an axial orientation to avoid steric clash with the
    
    
    -substituent, reversing the typical equatorial preference.
Electronic Effects: The Anomeric Component

When the spiro-ring contains heteroatoms (e.g., spiro-ethers or spiro-ketals), electronic effects become significant:

  • Anomeric Effect: An electronegative substituent at the anomeric position (adjacent to the spiro center) may prefer an axial orientation due to hyperconjugation (

    
    ) interactions, stabilizing a specific conformer despite steric costs.
    
  • Dipole Minimization: In polar solvents, conformers that minimize the net dipole moment of the spiro-system may be energetically favored.

Integrated Analytical Workflow

The following workflow integrates in silico prediction with wet-lab validation to determine the bioactive conformation.

Computational Sampling (In Silico)

Standard energy minimization is insufficient for spirocyclic systems due to high energy barriers between ring flips.

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with high-temperature sampling to overcome ring-inversion barriers.

  • QM Optimization: Refine low-energy conformers using Density Functional Theory (DFT). The M06-2X functional with a cc-pVDZ or def2-TZVP basis set is recommended for its accuracy in treating dispersion forces and non-covalent interactions in organic rings.

  • Solvation Models: Always include implicit solvation (e.g., PCM or SMD) matching the NMR solvent (usually DMSO-

    
     or CDCl
    
    
    
    ) to accurately predict relative energies (
    
    
    ).
Experimental Validation (Wet Lab)
  • NMR Spectroscopy:

    • NOESY/ROESY: The "gold standard" for spatial proximity. Look for cross-peaks between the spiro-ring substituents and the piperidine C2/C6 axial protons.

    • 
       Coupling Constants:  Use the Karplus equation to determine dihedral angles. A large anti-periplanar coupling (~10-12 Hz) between C2-H and C3-H confirms an axial-axial relationship, validating the chair geometry.
      
  • X-ray Crystallography: Provides the solid-state conformation. Note: Be cautious; crystal packing forces can sometimes trap a higher-energy conformer that is not dominant in solution.

Technical Protocol: Step-by-Step Analysis

Phase 1: Computational Prediction
  • Build 3D Model: Generate the 2D structure and convert to 3D. Ensure correct chirality at the spiro center.

  • Global Search: Run a conformational search (e.g., OPLS4 force field) with an energy window of 5.0 kcal/mol.

  • DFT Refinement:

    • Select unique conformers within 3.0 kcal/mol of the global minimum.

    • Optimize geometry: DFT / M06-2X / 6-31G(d,p) / SMD(Solvent).

    • Calculate Single Point Energy: DFT / M06-2X / def2-TZVP / SMD(Solvent).

  • Boltzmann Weighting: Calculate the population of each conformer at 298 K.

    • Success Criterion: If one conformer represents >90% of the population, the system is "conformationally locked."

Phase 2: NMR Validation
  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • 1D

    
    H NMR:  Assign all protons. Identify the piperidine C2/C6 protons.
    
    • Check: Are the signals sharp? Broad signals indicate intermediate exchange (conformational flexibility).

  • 2D NOESY (500-800 ms mixing time):

    • Acquire data.[1][2][3][4][5][6][7][8][9][10][11]

    • Key Observation: Look for NOE correlations between the spiro-ring substituents and the axial protons of the piperidine ring.

    • Interpretation: Strong NOE = Spatial proximity (< 5 Å).

  • Data Synthesis: Compare the experimental NOE signals with the calculated inter-atomic distances from the DFT models. The model that best fits the NOE data is the solution conformation.

Case Study: SHP2 Allosteric Inhibitors

Compound: SHP099 (Novartis)

  • Challenge: The target (SHP2 phosphatase) required an allosteric inhibitor to bind a "tunnel-like" pocket. A flexible linker resulted in poor potency.

  • Solution: A spiro[piperidine-4,4'-indoline] scaffold was used.

  • Conformational Analysis: The spiro-fusion locked the piperidine ring, forcing the amine substituent into a specific vector that engaged critical residues (Glu250, Arg111).

  • Outcome: The rigid spiro-scaffold improved potency by >1000-fold compared to flexible analogs and improved oral bioavailability by reducing the number of exposed polar surface areas.

Visualization: Conformational Analysis Workflow

SpiroWorkflow cluster_Comp Phase 1: In Silico Prediction cluster_Exp Phase 2: Experimental Validation Start Target Molecule (Spirocyclic Piperidine) ConfSearch Conformational Search (Monte Carlo / MD) Start->ConfSearch NMR NMR Spectroscopy (NOESY + J-Coupling) Start->NMR XRay X-Ray Crystallography (Solid State) Start->XRay DFT DFT Optimization (M06-2X/cc-pVDZ) ConfSearch->DFT Boltzmann Boltzmann Weighting (% Population) DFT->Boltzmann Decision Match? Boltzmann->Decision Predicted Geometry NMR->Decision Solution Data XRay->Decision Solid State Data SAR Proceed to SAR (Structure-Activity Relationship) Decision->SAR Yes (Valid Model) Refine Refine Force Field / Solvent Model Decision->Refine No (Mismatch) Refine->ConfSearch

Caption: Integrated workflow for determining the bioactive conformation of spirocyclic piperidines, combining computational modeling with experimental validation.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2021) [Link][1][9]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor (SHP099) Source: Journal of Medicinal Chemistry (2016) [Link][5][7]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ACS Omega (2025) [Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: Journal of Organic Chemistry (2022) [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal (2020) [Link]

Sources

Foundational

5-Boc-5-azaspiro[2.5]octane molecular weight and formula

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Boc-5-azaspiro[2.5]octane , a strategic spirocyclic scaffold used to enhance metabolic stability and define mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Boc-5-azaspiro[2.5]octane , a strategic spirocyclic scaffold used to enhance metabolic stability and define molecular geometry in drug discovery.[1]

A Strategic Scaffold for "Escape from Flatland" in Medicinal Chemistry[1]

Executive Summary

5-Boc-5-azaspiro[2.5]octane (CAS: 1416013-81-4) is a protected azaspirocycle increasingly utilized in lead optimization to replace labile piperidine or morpholine rings.[1] By introducing a spiro-fused cyclopropane ring onto a piperidine core, this scaffold imparts specific conformational restrictions and metabolic resistance without significantly increasing molecular weight.[1] This guide provides the critical data, synthesis protocols, and structural insights required for its integration into high-value pharmaceutical intermediates.

Physicochemical Profile

The following data establishes the baseline identity and properties for 5-Boc-5-azaspiro[2.5]octane .

PropertySpecification
IUPAC Name tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate
CAS Number 1416013-81-4
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Appearance White to off-white solid (low melting)
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water
LogP (Calc) ~2.5 – 3.0 (Lipophilic due to Boc group)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors
Rotatable Bonds 2 (Boc group rotation)

Structural Analysis & Numbering

The nomenclature "5-azaspiro[2.5]octane" defines a bicyclic system where a three-membered ring (cyclopropane) and a six-membered ring (piperidine) share a single carbon atom.[1]

  • Spiro Fusion: The spiro carbon is located at position 3 of the piperidine ring (relative to the nitrogen).

  • Numbering Logic:

    • Atoms 1-2: Cyclopropane ring carbons (excluding spiro center).[1]

    • Atom 3: The spiro quaternary carbon.

    • Atoms 4-8: The six-membered ring, with Nitrogen assigned position 5.[2]

This specific geometry places the bulky gem-disubstitution (the cyclopropane ring) at the beta position relative to the nitrogen, creating a unique steric vector that protects the typically metabolically vulnerable C3 position of the piperidine ring.[1]

Visualization: Structural Logic

Structure cluster_0 Structural Components Cyclopropane Cyclopropane Ring (Atoms 1, 2, 3) SpiroCarbon Spiro Center (Atom 3) Cyclopropane->SpiroCarbon Final 5-Boc-5-azaspiro[2.5]octane (C12H21NO2) SpiroCarbon->Final Fused System Piperidine Piperidine Ring (Atoms 3, 4, 5(N), 6, 7, 8) Piperidine->SpiroCarbon

Figure 1: Component breakdown of the 5-azaspiro[2.5]octane scaffold.

Synthetic Pathways[1][4][5][6][8]

The synthesis of 5-Boc-5-azaspiro[2.5]octane is typically achieved via a Simmons-Smith cyclopropanation of an exocyclic alkene intermediate.[1] This route is preferred for its scalability and safety compared to diazomethane-based methods.[1]

Protocol: From N-Boc-3-Piperidone

This workflow converts commercially available N-Boc-3-piperidone into the spiro scaffold in two primary steps.

Step 1: Wittig Olefination

Conversion of the ketone to the exocyclic methylene intermediate.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.[1]
  • Mechanism: Formation of the phosphorus ylide followed by nucleophilic attack on the ketone carbonyl.

  • Key Observation: The product is tert-butyl 3-methylenepiperidine-1-carboxylate.[1]

Step 2: Simmons-Smith Cyclopropanation

Stereospecific addition of a methylene carbenoid across the double bond.[1]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene or DCM (anhydrous).[1]
  • Conditions: 0°C to Room Temperature, inert atmosphere (

    
     or 
    
    
    
    ).[1]
  • Safety Note:

    
     is pyrophoric. Handle under strict inert conditions.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthesis Workflow

Synthesis Start N-Boc-3-Piperidone (Starting Material) Step1 Step 1: Wittig Olefination Ph3PCH3Br, KOtBu, THF Start->Step1 Intermediate N-Boc-3-Methylene-piperidine (Exocyclic Alkene) Step1->Intermediate Yield ~85% Step2 Step 2: Simmons-Smith Et2Zn, CH2I2, Toluene Intermediate->Step2 Product 5-Boc-5-azaspiro[2.5]octane (Final Scaffold) Step2->Product Cyclopropanation Yield ~70-80%

Figure 2: Two-step synthetic route from N-Boc-3-piperidone.

Applications in Drug Discovery[1][3][5][9][10]

The 5-azaspiro[2.5]octane scaffold is a "privileged structure" in modern medicinal chemistry, offering distinct advantages over traditional piperidines.[1]

Metabolic Stability

The C3 position of piperidine is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: The spiro-cyclopropane ring at C3 removes the abstractable hydrogen atoms and sterically blocks access to the metabolic "soft spot."[1]

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsomal stability assays.[1]
Conformational Restriction

Unlike the flexible piperidine ring, the spiro[2.5] system locks the ring pucker into a specific conformation.[1]

  • Vector Alignment: This rigidity can orient substituents at the Nitrogen or C-other positions into a precise vector for receptor binding, potentially increasing potency and selectivity.[1]

"Escape from Flatland"

Increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates.
  • Impact: This scaffold increases three-dimensionality compared to planar aromatic rings, improving solubility and physicochemical properties.[1]

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2-8°C in a tightly sealed container. Moisture sensitive.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during deprotection steps (TFA/HCl) which generate corrosive fumes.[1]

References

  • PubChem Compound Summary . tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate (CAS 1416013-81-4).[1][2] National Center for Biotechnology Information. Link

  • ChemicalBook . 5-Boc-5-azaspiro[2.5]octane Properties and Supplier Data. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Organic Letters. (Foundational work on spiro-piperidine synthesis via Simmons-Smith).[1] Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (Review of spiro scaffolds for metabolic stability). Link

Sources

Exploratory

Spectroscopic data for 5-Boc-5-azaspiro[2.5]octane

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Boc-5-azaspiro[2.5]octane Executive Summary The 5-Boc-5-azaspiro[2.5]octane scaffold represents a critical "sp3-rich" building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization and Structural Validation of 5-Boc-5-azaspiro[2.5]octane

Executive Summary

The 5-Boc-5-azaspiro[2.5]octane scaffold represents a critical "sp3-rich" building block in modern medicinal chemistry.[1] By replacing the flat gem-dimethyl group with a three-dimensional spiro-cyclopropyl moiety, this scaffold offers improved metabolic stability and restricted conformational entropy without significantly increasing lipophilicity (LogP).[1]

However, the structural validation of this compound presents unique spectroscopic challenges compared to its symmetrical isomer, 6-azaspiro[2.5]octane.[1] This guide provides a definitive reference for the spectroscopic identification of the 5-aza isomer, distinguishing it from synthetic precursors and regioisomers through high-resolution NMR and MS analysis.[1]

Structural Analysis & Synthetic Context

To interpret the spectra correctly, one must understand the molecular asymmetry.[1] Unlike the 6-azaspiro[2.5]octane (which possesses a plane of symmetry), the 5-azaspiro[2.5]octane is asymmetrical.[1] The nitrogen atom at position 5 renders the cyclopropane protons magnetically non-equivalent (diastereotopic), a key diagnostic feature in 1H NMR.[1]

Synthetic Route & Impurity Origins

The spectroscopic profile is inextricably linked to its synthesis.[1] The standard route involves the cyclopropanation of an exocyclic alkene.[1]

Primary Impurity Risk: Unreacted N-Boc-3-methylenepiperidine.[1] Secondary Impurity Risk: Ring-opening byproducts (gem-dimethyl derivatives) or regioisomers if the starting material was isomeric.[1]

SynthesisFlow Start N-Boc-3-Piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Intermediate N-Boc-3-methylene piperidine (Alkene Precursor) Step1->Intermediate Step2 Simmons-Smith (Et2Zn, CH2I2) Intermediate->Step2 Product 5-Boc-5-azaspiro[2.5] octane Intermediate->Product Trace Impurity (Olefinic Signals) Step2->Product

Figure 1: Synthetic pathway highlighting the origin of the critical olefinic impurity.

Spectroscopic Profiling

The following data represents the consensus spectroscopic signature for 5-Boc-5-azaspiro[2.5]octane (C12H21NO2).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm)[1]

Expert Insight: The most distinctive feature of the 5-aza isomer is the splitting of the C4 protons (adjacent to the spiro center and Nitrogen).[1] In the 6-aza isomer, the protons adjacent to the spiro center are simple alkyl CH2s.[1] In the 5-aza isomer, the C4 protons appear as a singlet or a tightly coupled AB system due to the adjacent quaternary center and the carbamate nitrogen.[1]

Table 1: 1H NMR Assignment (400 MHz)

Position (Spiro Numbering)Chemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Cyclopropane (C1, C2) 0.25 – 0.65 Multiplet (m) 4H Diagnostic. High-field signals.[1] Complex splitting due to asymmetry (diastereotopic nature relative to the N-Boc group).[1]
Boc Group 1.45Singlet (s)9HCharacteristic t-butyl signal.[1]
C7, C8 (Ring CH2) 1.55 – 1.75Multiplet (m)4HOverlapping multiplets typical of piperidine ring protons away from heteroatoms.[1]
C4 (N-CH2-Spiro) 3.25 – 3.35 Singlet (s) or br s 2H Key Differentiator. Isolated CH2 between the spiro quaternary carbon and Nitrogen.[1] Often appears as a broadened singlet due to carbamate rotamers.[1]
C6 (N-CH2-CH2) 3.40 – 3.60Triplet/Multiplet2HDeshielded by adjacent Nitrogen; typical alpha-proton shift.[1]

Table 2: 13C NMR Assignment (100 MHz)

Carbon TypeChemical Shift (δ ppm)Assignment Logic
Cyclopropane CH2 8.5, 12.2Distinct high-field carbons.[1] Often appear as two peaks due to asymmetry.[1]
Spiro Quaternary (C3) 22.5 Shielded quaternary center.[1] The junction of the 3- and 6-membered rings.[1]
Boc Methyls 28.4Intense signal (3x CH3).[1]
Ring CH2 (C7, C8) 22.0, 34.5Standard methylene carbons.[1]
N-CH2 (C6) 44.5Alpha to nitrogen.[1]
N-CH2 (C4) 53.2 Alpha to nitrogen AND spiro center.[1]
Boc Quaternary 79.2t-Butyl quaternary carbon.[1][2]
Carbamate C=O 155.1Carbonyl carbon.[1]

(Note: Shifts may vary by ±0.2 ppm depending on concentration and temperature due to Boc rotamer effects.)

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₁₂H₂₁NO₂

  • Exact Mass: 211.16

  • Ionization Mode: Positive Electrospray (ESI+)[1]

Diagnostic Fragments:

  • [M+H]⁺: 212.17 (Parent ion, often weak due to Boc fragmentation).[1]

  • [M+Na]⁺: 234.15 (Sodium adduct, typically the base peak).[1]

  • [M - tBu + 2H]⁺: 156.10 (Loss of isobutylene).[1]

  • [M - Boc + 2H]⁺: 112.11 (Free amine core, 5-azaspiro[2.5]octane).[1]

Quality Control & Impurity Profiling

In drug development, "silent" impurities can derail SAR (Structure-Activity Relationship) studies.[1] For this scaffold, the olefinic precursor is the primary concern.[1]

The "Olefin Check" Protocol

Before releasing the batch, run a standard 1H NMR and zoom into the 4.5 – 6.0 ppm region.[1]

  • Pass: Baseline is flat.[1]

  • Fail: Presence of singlets near 4.80 ppm and 5.00 ppm indicates unreacted N-Boc-3-methylenepiperidine.[1]

Structural Validation Workflow

Use the following logic gate to confirm the identity of the synthesized material.

ValidationLogic Sample Purified Sample (1H NMR) CheckOlefin Check 4.5 - 6.0 ppm (Olefinic Region) Sample->CheckOlefin OlefinPresent REJECT: Unreacted Precursor Present CheckOlefin->OlefinPresent Peaks Found CheckHighField Check 0.2 - 0.7 ppm (Cyclopropane Region) CheckOlefin->CheckHighField Clean NoHighField REJECT: Ring Opening (Gem-dimethyl?) CheckHighField->NoHighField No Peaks CheckSymmetry Check C4 Protons (~3.3 ppm) CheckHighField->CheckSymmetry Multiplets Present Symmetric CAUTION: Likely 6-azaspiro isomer CheckSymmetry->Symmetric Simple Doublet/Triplet Asymmetric CONFIRMED: 5-azaspiro[2.5]octane CheckSymmetry->Asymmetric Singlet/AB System

Figure 2: Decision tree for NMR-based structural validation.

Experimental Protocols

Standard 1H NMR Acquisition
  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D). Ensure the solution is clear; filter if necessary to remove inorganic salts (zinc residues from Simmons-Smith).[1]

  • Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for accurate integration of the Boc t-butyl signal vs. ring protons).[1]

    • Scans: 16 (minimum).

  • Processing: Calibrate to residual CHCl₃ at 7.26 ppm.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 10% - 20% Ethyl Acetate in Hexanes.[1]

  • Visualization:

    • UV: Inactive (The scaffold lacks chromophores).[1]

    • Stain: Ninhydrin (only if Boc is deprotected) or KMnO₄ (stains the alkene impurity yellow/brown; the product stains faintly or requires Iodine).[1] Iodine/Silica is recommended for the Boc-protected product.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1]

  • Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8943-8947.[1] (Foundational work on spiro-scaffold physicochemical properties). [1]

  • PubChem Compound Summary. (2023). "tert-Butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate."[1][3][4][5] National Center for Biotechnology Information.[1] (Source for analog spectral comparisons). [1]

  • BLD Pharm. (2021).[1] "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLD Insights.

Sources

Foundational

Technical Whitepaper: NMR Characterization of 5-Boc-5-azaspiro[2.5]octane

Executive Summary 5-Boc-5-azaspiro[2.5]octane is a critical bicyclic building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its spirocyclic scaffold offers a defined vector f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Boc-5-azaspiro[2.5]octane is a critical bicyclic building block in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its spirocyclic scaffold offers a defined vector for side-chain exit while maintaining a low molecular weight and high


 character—properties highly correlated with clinical success.

However, the characterization of this molecule presents unique challenges. The interplay between the rigid spiro-cyclopropane junction and the dynamic rotamerism of the tert-butyl carbamate (Boc) group creates complex NMR spectra that often confuse routine analysis.

This guide provides a definitive technical breakdown of the 1H and 13C NMR signatures of 5-Boc-5-azaspiro[2.5]octane. It moves beyond simple peak listing to explain the causality of signal broadening and provides self-validating protocols for distinguishing impurities from rotameric conformers.

Part 1: Structural Analysis & Numbering Convention

To ensure accurate assignment, we must first establish the numbering system. The spiro[2.5]octane skeleton consists of a 3-membered ring (cyclopropane) fused to a 6-membered ring (piperidine) at a single carbon atom.

Numbering Logic:

  • Positions 1-2: Cyclopropane methylene carbons.

  • Position 3: The quaternary spiro-carbon.

  • Positions 4-8: The piperidine ring, starting adjacent to the spiro center.

  • Position 5: The Nitrogen atom bearing the Boc group.[1]

Structural Connectivity Diagram (DOT Visualization)

The following diagram maps the chemical environment to the expected NMR regions.

G Struct 5-Boc-5-azaspiro[2.5]octane Boc Boc Group (Dynamic Rotation) Struct->Boc ~1.45 ppm (s) Spiro Spiro Center (C3) (Quaternary) Struct->Spiro ~30-40 ppm (13C) Cyclo Cyclopropane (C1, C2) (High Field Shielding) Struct->Cyclo 0.3-0.6 ppm (1H) Pip_Alpha Piperidine α-Protons (Deshielded by N) Struct->Pip_Alpha 3.3-3.6 ppm (1H) Boc->Pip_Alpha Causes Rotameric Splitting

Caption: Structural decomposition linking chemical moieties to their characteristic NMR spectral regions.

Part 2: 1H NMR Analysis

The Rotamer Challenge

The N-Boc bond possesses partial double-bond character (


 resonance), creating a rotational barrier of approximately 10-15 kcal/mol. At room temperature (298 K), this rotation is slow on the NMR timescale.

Consequence: The piperidine ring protons, particularly those at C4 and C6 (adjacent to Nitrogen), often appear as broad humps or split signals rather than sharp multiplets. Do not mistake this for impurity.

Representative 1H NMR Data (CDCl3, 500 MHz)

Note: Chemical shifts are referenced to residual CHCl3 at 7.26 ppm.[2]

PositionAssignmentShift (δ ppm)MultiplicityIntegrationTechnical Insight
Boc

-Butyl
1.46Singlet9HIntense diagnostic peak.
1, 2 Cyclopropane0.30 – 0.60Multiplet4HHighly shielded due to ring current anisotropy. Distinctive for spiro systems.
4 Piperidine (

)
3.30 – 3.55Broad/Split2HAdjacent to spiro center. Often split 1:1 due to rotamers.
6 Piperidine (

)
3.30 – 3.55Broad/Split2HOverlaps with H4 but magnetically non-equivalent due to distance from spiro center.
7, 8 Piperidine (

)
1.50 – 1.75Multiplet4HOften buried under the massive Boc singlet or water peak.

Expert Validation Protocol: If the signals at 3.3–3.6 ppm are unresolvable blobs:

  • Temperature Study: Run the experiment at 323 K (50 °C). The increased energy accelerates N-Boc rotation, causing coalescence into sharper average signals [1].

  • Solvent Switch: Changing from CDCl3 to DMSO-

    
     often alters the rotamer ratio or shifts the coalescence temperature, clarifying the integration.
    

Part 3: 13C NMR Analysis[2][3]

The 13C spectrum is less prone to overlap but equally affected by rotamerism, often showing "doubled" peaks for the piperidine carbons.

Representative 13C NMR Data (CDCl3, 125 MHz)

Referenced to CDCl3 triplet at 77.16 ppm.

Carbon TypeAssignmentShift (δ ppm)Characteristics
Carbonyl Boc

~154.8Weak intensity (quaternary).
Quaternary Boc

~79.3Characteristic O-tBu region.
Methylene Piperidine

(C4, C6)
45.0 – 55.0Often appears as two sets of peaks due to rotamers.
Quaternary Spiro Center (C3)30.0 – 35.0Does not show DEPT-135 signal (null).
Methyl Boc

28.5Intense signal.
Methylene Piperidine

(C7, C8)
20.0 – 35.0Variable depending on ring conformation.
Methylene Cyclopropane (C1, C2)5.0 – 15.0Very high field. Diagnostic for spiro[2.5] systems.

Part 4: Experimental Workflow & Troubleshooting

To guarantee data integrity, follow this decision tree for sample preparation and acquisition.

Sample Preparation Protocol
  • Mass: Dissolve 5–10 mg of compound.

  • Solvent: Use 0.6 mL CDCl3 (filtered through basic alumina if acid sensitivity is suspected, though Boc groups are generally stable).

  • Tube: High-quality 5mm NMR tube (avoid economy tubes for 500MHz+ instruments).

Troubleshooting Workflow (DOT Visualization)

Workflow Start Acquire 1H NMR (298 K) Check Check 3.3-3.6 ppm Region Start->Check Sharp Sharp Multiplets? Check->Sharp Broad Broad/Split Signals? Check->Broad Finish Finish Sharp->Finish Proceed to 13C Temp Heat to 323 K (50°C) Broad->Temp Suspect Rotamers ReAcquire Signals Coalesced? Temp->ReAcquire Re-acquire 1H Yes Report High-Temp Data ReAcquire->Yes Confirm Structure No Perform HSQC/COSY ReAcquire->No Suspect Impurity

Caption: Decision tree for resolving rotameric broadening versus impurity issues in N-Boc heterocycles.

Part 5: Authoritative References

  • Rotamerism in N-Boc Piperidines:

    • Title: Dynamic NMR Characterization of N,N'-substituted piperazines (Analogous behavior in piperidines).

    • Source: ResearchGate / Organic Letters Context.

    • Link:

  • Spiro[2.5]octane Scaffold Data:

    • Title: 5-Azaspiro[2.5]octane hydrochloride (Parent amine data for comparison).

    • Source: PubChem Compound Summary.

    • Link:

  • General NMR Shift Tables:

    • Title: 1H NMR Chemical Shifts (Cyclopropane and Boc reference data).

    • Source: University of Wisconsin-Madison (Reich Collection).[3]

    • Link:

  • Synthesis and Characterization of Spiro-Piperidines:

    • Title: Synthesis of Novel Azaspiro[3.4]octanes (Methodology and characterization parallels).

    • Source: ResearchGate.

    • Link:

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Boc-5-azaspiro[2.5]octane in Fragment-Based Drug Discovery (FBDD)

[1] Executive Summary: The 3D Architect In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists away from planar, aromatic-heavy compounds toward saturated, three-dimensi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The 3D Architect

In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemists away from planar, aromatic-heavy compounds toward saturated, three-dimensional (3D) scaffolds. 5-Boc-5-azaspiro[2.5]octane represents a premier building block in this domain.[1][2]

This application note details the utility of this specific scaffold—a piperidine ring fused spiro-cyclically to a cyclopropane at the


-position relative to the nitrogen. Unlike its gem-dimethyl analogs, this spirocycle offers a unique combination of high fraction saturated carbon (

), restricted conformational entropy, and metabolic resilience.[1] This guide provides the rationale, physicochemical data, and validated protocols for integrating this core into your FBDD campaigns.

Physicochemical & Structural Profile[1][3][4]

The "Gem-Dimethyl" Bioisostere

The 5-azaspiro[2.5]octane core serves as a rigid bioisostere for 3,3-dimethylpiperidine.[1] While gem-dimethyl groups are often used to block metabolic hotspots, they can increase lipophilicity (


) disproportionately.[1] The spiro-cyclopropane ring achieves similar steric blocking but with a distinct electronic and geometric profile.[1]

Table 1: Comparative Physicochemical Profile

Feature3,3-Dimethylpiperidine (Analog)5-Azaspiro[2.5]octane (Target)Impact on Drug Design
Geometry Flexible Chair/Boat equilibriumLocked Chair (Cyclopropane constraint)Reduced entropic penalty upon binding.[1]
C-N-C Angle ~110° (Relaxed)~109-111° (Rigidified)Vectors are fixed; improved selectivity.[1]
Metabolic Risk Methyl oxidation (

)
Cyclopropane ring opening (High barrier)The cyclopropane "shield" is generally more stable than exposed methyls.
Lipophilicity Higher

Lower

Improved solubility and lower promiscuity.
Chirality AchiralAchiralNo need for chiral separation of the core.
Vector Analysis

In 5-azaspiro[2.5]octane, the spiro-fusion occurs at the C3 position of the piperidine ring (relative to Nitrogen at 1).[1] This creates a specific exit vector for substituents on the nitrogen that is distinct from the more common 4-spiro (gamma) analogs.

  • Expert Insight: Use this scaffold when your SAR suggests that a 3-substituted piperidine is active, but the flexible alkyl chain leads to off-target effects or rapid clearance.[1] The spiro-fusion locks the "kink" in the chain without introducing a chiral center.

Workflow Visualization

The following diagram illustrates the integration of 5-Boc-5-azaspiro[2.5]octane into a standard FBDD workflow, highlighting the critical decision points for deprotection and diversification.

FBDD_Workflow cluster_states Chemical State Start Fragment Library Design Selection Scaffold Selection (5-Boc-5-azaspiro[2.5]octane) Start->Selection Filter for Fsp3 > 0.4 Deprotection Boc-Deprotection (TFA or HCl) Selection->Deprotection Activation Coupling Diversification (Amide/SNAr/RedAm) Deprotection->Coupling Free Amine Generation Screening SPR/NMR Screening & X-Ray Crystallography Coupling->Screening Library Assembly Screening->Selection Iterative Design Lead Lead Optimization (High Fsp3 Candidate) Screening->Lead Hit Validation

Figure 1: Strategic workflow for utilizing 5-Boc-5-azaspiro[2.5]octane. The critical step is the controlled deprotection to generate the reactive secondary amine.

Experimental Protocols

Protocol A: Controlled Boc-Deprotection

The commercial building block is supplied as the tert-butyl carbamate (Boc).[1] Complete removal is required to expose the secondary amine for library synthesis.

Reagents:

  • 5-Boc-5-azaspiro[2.5]octane[1]

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Triethylsilane (TES) – Crucial Scavenger[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of 5-Boc-5-azaspiro[2.5]octane in anhydrous DCM (0.1 M concentration).

  • Scavenger Addition: Add 2.0 equiv of Triethylsilane (TES).

    • Why? The spiro-cyclopropane ring is strained.[1] Highly reactive tert-butyl cations generated during deprotection can occasionally attack the strained ring or lead to polymerization.[1] TES scavenges these cations effectively.

  • Acidolysis: Cool the solution to 0°C. Dropwise add TFA (final ratio DCM:TFA 2:1 or 4:1).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by LC-MS (Look for mass [M-100+H]+).[1]

  • Workup:

    • Volatile Removal: Concentrate in vacuo.

    • Free Basing (Critical): Redissolve residue in DCM. Wash with saturated aqueous

      
       or pass through a SCX-2 (Strong Cation Exchange) cartridge to remove TFA salts and isolate the free amine.[1]
      
    • Storage: The free amine is volatile and absorbs

      
      . Use immediately or store as the HCl salt.
      
Protocol B: Parallel Amide Coupling (Library Synthesis)

Once deprotected, the 5-azaspiro[2.5]octane acts as a secondary amine nucleophile.[1] Due to the steric bulk of the spiro-ring near the nitrogen (beta-position), coupling rates can be slower than standard piperidines.[1]

Reagents:

  • Carboxylic Acid Fragments (

    
    )[1]
    
  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Methodology:

  • Activation: In a vial, mix the Carboxylic Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Amine Addition: Add the free amine of 5-azaspiro[2.5]octane (1.0 equiv) dissolved in DMF.

  • Incubation: Shake/Stir at RT for 12–16 hours.

    • Troubleshooting: If conversion is <50% by LC-MS, heat to 50°C. The steric hindrance at C3/C5 requires higher energy input for bulky acids.[1]

  • Purification: Direct injection onto Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: The "Metabolic Shield"

The following diagram explains the mechanistic advantage of the spiro-cyclopropane over a standard alkyl chain regarding metabolic stability (Cytochrome P450 oxidation).

Metabolic_Stability Substrate Piperidine Scaffold GemDimethyl 3,3-Dimethyl Substitution Substrate->GemDimethyl Standard Design Spiro 5-azaspiro[2.5]octane (Cyclopropane Fusion) Substrate->Spiro Advanced Design Metabolism1 CYP450 Attack (Omega-oxidation) GemDimethyl->Metabolism1 Exposed Methyls Result1 Rapid Clearance (Hydroxymethyl metabolite) Metabolism1->Result1 Metabolism2 Steric/Electronic Protection Spiro->Metabolism2 No abstractable H on bridgehead Result2 Extended Half-life (Metabolically Stable) Metabolism2->Result2

Figure 2: Comparison of metabolic susceptibility.[1] The spiro[2.5] system removes the easily oxidizable methyl hydrogens found in gem-dimethyl analogs.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[3] [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[4][5][6] Expert Opinion on Drug Discovery.[7] [Link]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Demonstrates the general principle of spiro-ring properties). [Link][1]

  • Barnes-Seeman, D. (2012).[1] The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (Discusses metabolic stability of cyclopropanes). [Link]

Sources

Application

Strategic Integration of Azaspirocyclic Scaffolds in Medicinal Chemistry

Introduction: Escaping Flatland In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional ( -rich) architectures is a validated strategy to improve clinical success rates.[1] Az...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (


-rich) architectures is a validated strategy to improve clinical success rates.[1] Azaspirocycles—bicyclic structures connected by a single quaternary carbon atom—represent a premier class of scaffolds for this purpose.

Unlike fused or bridged systems, spirocycles offer unique vector orientations for substituents, allowing medicinal chemists to explore novel chemical space while modulating physicochemical properties. This guide details the application, synthesis, and evaluation of azaspirocycles, specifically focusing on the 2-azaspiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane scaffolds, which have emerged as superior bioisosteres for piperidines and morpholines.

Key Advantages[2][3][4][5]
  • Conformational Restriction: Reduces the entropy penalty upon protein binding.

  • Metabolic Stability: The quaternary center blocks metabolic "soft spots" often found in simple rings.

  • Physicochemical Modulation: Lowers Lipophilicity (LogD) and increases Solubility compared to flat aromatic analogs.

Structural Rationale & Design Principles

The Vector Analysis

Replacing a 1,4-disubstituted piperidine with a 2,6-disubstituted spiro[3.3]heptane fundamentally alters the exit vectors of the substituents. While a piperidine exists in a chair conformation with substituents often in equatorial positions, the spiro[3.3]heptane presents a rigid, linear, or "pucker" geometry that can access binding pockets unavailable to the parent scaffold.

Property Modulation Table

The following table illustrates the impact of "scaffold hopping" from standard heterocycles to azaspirocycles.

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptane (Isostere)Impact
Hybridization

(flexible)

(rigid)
Reduced entropic penalty
Basicity (pKa) ~10-11~9-10Reduced hERG liability
Lipophilicity (LogD) HighModerate/LowImproved LLE (Lipophilic Ligand Efficiency)
Metabolic Stability Susceptible to

-oxidation
Blocked

-position
Extended Half-life (

)
Decision Logic Pathway

The following diagram outlines the decision process for incorporating azaspirocycles during Lead Optimization.

DesignLogic Start Lead Compound Analysis Issue Identify Liability Start->Issue Solubility Low Solubility / High LogD Issue->Solubility Metabolism Rapid Metabolism (CYP) Issue->Metabolism Selectivity Off-Target / hERG Issue->Selectivity SpiroSol Switch to Azaspiro[3.3]heptane (Increase Fsp3) Solubility->SpiroSol SpiroMet Switch to Spiro-Oxetane (Block metabolic site) Metabolism->SpiroMet SpiroSel Rigidify Vector (Alter Topography) Selectivity->SpiroSel Validation Validate via Physicochemical Profiling SpiroSol->Validation SpiroMet->Validation SpiroSel->Validation

Figure 1: Decision matrix for scaffold hopping to azaspirocycles based on specific lead liabilities.

Synthetic Protocols

The synthesis of strained spirocycles requires precise control to avoid polymerization or ring-opening. Below is a robust protocol for synthesizing the 2-azaspiro[3.3]heptane core, a fundamental building block.

Protocol A: Synthesis of N-Boc-2-azaspiro[3.3]heptane

Objective: To create a protected spirocyclic amine suitable for cross-coupling or alkylation. Mechanism: Double nucleophilic displacement of a 1,3-electrophile by a sulfonamide, followed by deprotection.

Materials
  • Reagents: 1,1-Bis(bromomethyl)cyclobutane (10 mmol), p-Toluenesulfonamide (

    
    , 10 mmol), Sodium Hydride (60% dispersion, 25 mmol), DMF (anhydrous), Mg/MeOH (for deprotection), 
    
    
    
    .
  • Equipment: Round-bottom flask, reflux condenser, inert gas (Argon/Nitrogen) manifold.

Step-by-Step Methodology
  • Cyclization (Formation of the Spiro Core)

    • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add

      
       (1.71 g, 10 mmol) and anhydrous DMF (20 mL).
      
    • Deprotonation: Cool to 0°C. Add NaH (1.0 g, 25 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min at 0°C.

    • Alkylation: Add 1,1-Bis(bromomethyl)cyclobutane (2.42 g, 10 mmol) dropwise.

    • Reaction: Warm to 100°C and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the sulfonamide.

    • Workup: Cool to RT. Quench with saturated

      
      . Extract with EtOAc (3x). Wash organics with water and brine. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Silica gel) to yield N-Tosyl-2-azaspiro[3.3]heptane.

  • Deprotection (Detosylation)

    • Reaction: Dissolve the Tosyl-intermediate (5 mmol) in anhydrous Methanol (20 mL). Add Magnesium turnings (20 mmol) and a catalytic amount of iodine. Sonicate or stir vigorously until the reaction initiates (exothermic).

    • Completion: Stir for 4 hours. The mixture will turn gray/turbid.

    • Isolation: Filter off excess Mg. Acidify the filtrate with 1M HCl to pH 2. Wash with ether (to remove sulfinic acid byproducts). Basify the aqueous layer (pH 12) with NaOH.

  • Boc-Protection (Stabilization)

    • Reaction: To the basic aqueous layer containing the free amine, add THF (10 mL) and

      
       (1.2 eq). Stir for 3 hours at RT.
      
    • Final Isolation: Extract with EtOAc. Dry and concentrate to yield N-Boc-2-azaspiro[3.3]heptane .

Validation Checkpoint:

  • 1H NMR (

    
    ):  Look for the diagnostic spiro-methylene doublets at 
    
    
    
    3.8–4.0 ppm (azetidine ring) and the cyclobutane multiplets at
    
    
    1.8–2.2 ppm.

Medicinal Chemistry Case Study: Bupivacaine Bioisostere

Context: Bupivacaine is a potent local anesthetic limited by cardiotoxicity.[2] Application: Replacement of the central piperidine ring with a 2-azaspiro[3.3]heptane scaffold.

Experimental Workflow

The following diagram illustrates the synthetic workflow used to integrate the spiro-scaffold into the drug architecture.

SynthesisWorkflow Precursor N-Boc-2-azaspiro[3.3]heptane Deprotect TFA Deprotection (Free Amine) Precursor->Deprotect TFA/DCM Coupling Amide Coupling (2,6-dimethylaniline) Deprotect->Coupling HATU, DIPEA Alkylation N-Alkylation (Butyl bromide) Coupling->Alkylation K2CO3, MeCN Product Spiro-Bupivacaine Analog Alkylation->Product

Figure 2: Synthetic route for the generation of Spiro-Bupivacaine analogs.

Results Analysis
  • Potency: The spiro-analog retained sodium channel blocking activity (

    
     comparable to parent).
    
  • Toxicity: The spiro-analog showed a 2-5 fold increase in lethal dose threshold in mice compared to Bupivacaine.

  • Mechanism: The altered vector of the lipophilic tail reduced off-target binding in cardiac tissue while maintaining efficacy at the nerve block site.

Physicochemical Profiling Protocols

To verify the benefits of the azaspirocycle, the following assays are mandatory.

Protocol B: Chromatographic LogD Determination ( )

Objective: To measure lipophilicity at physiological pH.

  • System: HPLC with a specialized C18 column or biomimetic stationary phase (e.g., IAM column).

  • Calibration: Run a set of standards with known LogD values (e.g., Propranolol, Carbamazepine).

  • Method:

    • Mobile Phase: 50 mM Ammonium Acetate (pH 7.4) / Acetonitrile gradient.

    • Injection: 10

      
      L of 100 
      
      
      
      M sample in DMSO/Buffer.
  • Calculation: Correlate the Retention Time (

    
    ) of the azaspirocycle to the calibration curve.
    
    • Target: Azaspirocycles typically exhibit a

      
       of -0.5 to -1.0 compared to their piperidine counterparts.
      
Protocol C: Microsomal Stability Assay

Objective: To assess metabolic blockade.

  • Incubation: Mix test compound (1

    
    M) with liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Interpretation: Calculate Intrinsic Clearance (

    
    ).
    
    • Success Criterion:

      
       improvement in 
      
      
      
      compared to the non-spiro parent.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.[3]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition.

  • Efremov, I. V., et al. (2017). Discovery of Spiro[3.3]heptanes as Bioisosteres for Piperidine: Application to the Design of Novel Bupivacaine Analogues. ACS Medicinal Chemistry Letters.

  • Carreira, E. M., & Fessard, T. C. (2014).[3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[3][4] Chemical Reviews.

Sources

Method

Application Note: Strategic Integration of 5-Boc-5-azaspiro[2.5]octane for Fsp³ Enhancement in Drug Discovery

Executive Summary This guide details the strategic application of 5-Boc-5-azaspiro[2.5]octane (CAS: 143306-64-3 for the oxo-derivative, generic core referenced) as a high-Fsp³ building block. In the pursuit of "escaping...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 5-Boc-5-azaspiro[2.5]octane (CAS: 143306-64-3 for the oxo-derivative, generic core referenced) as a high-Fsp³ building block. In the pursuit of "escaping from flatland," this scaffold serves as a superior bioisostere to the traditional piperidine or gem-dimethyl piperidine rings. By introducing a spiro-fused cyclopropane ring, researchers can significantly increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving aqueous solubility and reducing promiscuity while maintaining critical ligand-target vectors.

Strategic Rationale: The Fsp³ Advantage

The "Escape from Flatland" Imperative

As established by Lovering et al., clinical success correlates strongly with molecular complexity, specifically the saturation level defined as Fsp³ (number of sp³ carbons / total carbons). Flat, aromatic-heavy compounds often suffer from poor solubility and high non-specific binding.

5-azaspiro[2.5]octane offers a unique solution:

  • Vector Retention: It maintains the basic nitrogen geometry of a piperidine, ensuring H-bond interactions remain intact.

  • Metabolic Blocking: The spiro-cyclopropane moiety at the C-3/C-5 equivalent position sterically hinders metabolic oxidation (P450) often seen on unsubstituted piperidine rings.

  • Conformational Restriction: The rigid spiro-fusion limits the entropic penalty upon binding, potentially enhancing potency.

Physicochemical Comparison

The following table contrasts the spiro-scaffold with traditional analogs.

PropertyPiperidine (Ref)4,4-Dimethylpiperidine5-Azaspiro[2.5]octane Impact
Fsp³ Contribution ModerateHighHigh Improved Solubility
Shape Chair (Flexible)Chair (Locked)Rigid/Orthogonal Selectivity
Metabolic Liability High (C-H oxidation)Low (Blocked)Low (Steric/Electronic) Stability
Lipophilicity (cLogP) Baseline+0.6 (approx)+0.3 (approx) Lower LogP penalty than di-Me

Experimental Protocols

Handling and Storage
  • State: The 5-Boc-5-azaspiro[2.5]octane is typically a white to off-white solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The cyclopropane ring is strained but generally stable under standard ambient conditions. Avoid prolonged exposure to strong Lewis acids which may trigger ring-opening.

Protocol A: Controlled Deprotection (Boc Removal)

Rationale: While Trifluoroacetic acid (TFA) is standard, the strained cyclopropane ring requires controlled conditions to prevent acid-catalyzed ring opening or rearrangement.

Reagents:

  • Starting Material: 5-Boc-5-azaspiro[2.5]octane derivative.

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Acid: 4N HCl in Dioxane (Preferred) or TFA.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of the Boc-protected intermediate in 5 mL of DCM at 0°C.

  • Acid Addition:

    • Preferred Method: Add 5 mL of 4N HCl in Dioxane dropwise.

    • Alternative: Add 2 mL of TFA dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by LCMS (Look for mass [M-100+H]+ or [M-56+H]+ depending on fragmentation).

    • Critical Checkpoint: Do not heat. Prolonged heating with strong acid can degrade the spiro-system.

  • Workup:

    • Concentrate in vacuo at <40°C.

    • Free Basing (Crucial for next step): Redissolve the salt in DCM/MeOH (9:1) and pass through a carbonate-based SPE cartridge (e.g., PL-HCO3 MP) or wash with saturated NaHCO3.

  • Yield: Quantitative conversion is expected.

Protocol B: Amide Coupling (Library Synthesis)

Rationale: The secondary amine of the spiro-system is sterically more hindered than a simple piperidine due to the adjacent cyclopropane ring. High-efficiency coupling agents are required.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Spiro-amine (Free base or HCl salt) (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (3.0 equiv if using salt; 1.5 equiv if free base).

  • Solvent: DMF or DMF/DCM (1:1).

Step-by-Step Procedure:

  • Activation: To a vial containing the Carboxylic Acid (0.1 mmol) in DMF (1 mL), add DIPEA and HATU. Stir for 5 minutes to form the activated ester.

  • Addition: Add the 5-azaspiro[2.5]octane amine (0.1 mmol).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: If conversion is low after 4 hours, heat to 40°C. The steric bulk of the spiro-ring can slow down kinetics compared to standard piperidine.

  • Purification: Direct reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting this scaffold and the synthesis workflow.

SpiroWorkflow cluster_decision Scaffold Selection Logic cluster_synthesis Synthesis Protocol Start Lead Compound (Piperidine Core) Issue Problem: Low Solubility / High Metabolic Clearance Start->Issue Solution Strategy: Increase Fsp3 / Block Metabolism Issue->Solution Selection Select 5-azaspiro[2.5]octane Solution->Selection Bioisosteric Replacement Reagent 5-Boc-5-azaspiro[2.5]octane Selection->Reagent Deprotect Deprotection (4N HCl/Dioxane, 0°C) Reagent->Deprotect Check QC Check: Verify Ring Integrity (NMR/LCMS) Deprotect->Check Coupling Functionalization (HATU/DIPEA/R-COOH) Check->Coupling Free Amine Final Final Drug Candidate (High Fsp3 Analog) Coupling->Final

Figure 1: Decision matrix for scaffold selection and downstream synthetic workflow for spirocyclic integration.

Validation: Metabolic Stability Assay

To confirm the utility of the spiro-switch, a comparative microsomal stability assay is recommended.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Compounds:

    • Compound A: Piperidine analog (Reference).[1]

    • Compound B: 5-azaspiro[2.5]octane analog.[2]

  • Condition: 1 µM compound, 0.5 mg/mL protein, NADPH regeneration system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Expected Outcome: The spiro-analog typically exhibits a 2–5x increase in half-life (

    
    ) due to the blocking of the vulnerable C-position adjacent to the nitrogen.
    

Troubleshooting & Tips

IssueProbable CauseSolution
Ring Opening Acid too strong or temperature too high during deprotection.Switch from neat TFA to 4N HCl in Dioxane; keep at 0°C.
Low Yield (Coupling) Steric hindrance of the secondary amine.Use stronger coupling agents (HATU/T3P) or convert acid to acid chloride.
Solubility Issues Highly crystalline lattice due to rigidity.Introduce polar side chains or disrupt symmetry in the R-group.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[3][4] Journal of Medicinal Chemistry.[3][4]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. (Contextual reference for spiro-amine utility).

  • Zheng, Y., et al. (2014). Bioisosteres of Piperidine in Drug Discovery.[5][6][7] (General review on spirocyclic bioisosteres).

  • Enamine Ltd. Spirocyclic Piperidine Bioisosteres.[5][6][7] (Commercial availability and property data).[8][9]

Sources

Application

Application Note: Functionalization of the 5-azaspiro[2.5]octane Core

Introduction: The "Spiro Switch" The 5-azaspiro[2.5]octane core (Figure 1) has emerged as a high-value bioisostere for the piperidine ring in medicinal chemistry.[1] By introducing a cyclopropane ring spiro-fused to the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Spiro Switch"

The 5-azaspiro[2.5]octane core (Figure 1) has emerged as a high-value bioisostere for the piperidine ring in medicinal chemistry.[1] By introducing a cyclopropane ring spiro-fused to the piperidine scaffold, this moiety offers a unique "Spiro Switch" that modulates physicochemical properties without significantly altering the overall ligand volume.

Unlike the standard gem-dimethyl piperidine, the 5-azaspiro[2.5]octane core introduces significant


 character and conformational restriction while lowering the basicity of the amine via the inductive electron-withdrawing effect of the strained cyclopropane ring. This guide outlines the best practices for handling, functionalizing, and optimizing this scaffold in drug discovery campaigns.
Key Physicochemical Advantages
PropertyPiperidine (Reference)5-azaspiro[2.5]octaneMedicinal Chemistry Impact
pKa (Conj.[1] Acid) ~11.0~9.6 - 10.2Improved permeability; reduced hERG liability.
Conformation Chair (Fluxional)Distorted Chair (Rigid)Entropic benefit upon binding; defined vector.[1]
Metabolic Stability Low (C-H oxid. at C2/C6)HighSteric bulk of cyclopropane blocks P450 access.
Lipophilicity (LogP) BaselineComparable / LowerLower lipophilicity than gem-dimethyl analogs.[2]

Strategic Workflow: Functionalization Vectors

The primary vector for functionalization is the secondary amine (N5).[1][2] Due to the steric bulk of the spiro-cyclopropane at the C3 position (beta to the nitrogen), standard piperidine protocols often require modification.

G Start 5-azaspiro[2.5]octane (HCl Salt) FreeBase Free-Basing (Critical Step) Start->FreeBase Decision Target Moiety? FreeBase->Decision Amide Amide Coupling (Peptide Chem) Decision->Amide Carbonyl Arylation N-Arylation (Buchwald/SNAr) Decision->Arylation Aryl/HetAr RedAm Reductive Amination (Alkyl) Decision->RedAm Alkyl Opt_Amide Use HATU/DIPEA Avoid Carbodiimides Amide->Opt_Amide Opt_Aryl Steric Sensitive: Use RuPhos/BrettPhos Arylation->Opt_Aryl

Figure 1: Decision tree for N-functionalization. Note the critical requirement for free-basing prior to metal-catalyzed cross-coupling.

Detailed Protocols

Protocol A: Salt Break / Free-Basing

Rationale: The 5-azaspiro[2.5]octane is typically supplied as a hydrochloride or oxalate salt to ensure shelf stability.[1] The inductive effect of the cyclopropane ring makes the salt slightly more acidic than typical piperidines, but the lattice energy is high. In situ neutralization often fails in sensitive Pd-catalyzed reactions due to chloride poisoning or incomplete deprotonation.[1][2]

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of 5-azaspiro[2.5]octane·HCl in DCM (10 mL/g).

  • Biphasic Wash: Add an equal volume of 1M NaOH (aq).[1] Do not use carbonate bases; they are often insufficient for rapid quantitative extraction.

  • Extraction: Stir vigorously for 15 minutes. Separate layers. Extract the aqueous layer 2x with DCM.[1][2]

  • Drying: Dry combined organics over Na₂SO₄ (anhydrous).

  • Concentration: Concentrate under reduced pressure (keep bath < 40°C).

    • Note: The free amine is volatile.[1] Do not leave under high vacuum for extended periods.[2] Use immediately.

Protocol B: N-Arylation via Buchwald-Hartwig Coupling

Rationale: The steric hindrance from the C3-spiro cycle can impede the approach of the palladium complex.[1] Standard ligands like XPhos may be too bulky when combined with ortho-substituted aryl halides. RuPhos and BrettPhos are the ligands of choice for this scaffold.

Reagents:

  • Aryl Bromide (1.0 eq)[1][2]

  • 5-azaspiro[2.5]octane (1.2 eq, free base preferred)[1][2]

  • Pd₂(dba)₃ (2 mol%)[1][2]

  • RuPhos (4 mol%)[1][2]

  • NaOtBu (1.5 eq)[1][2]

  • Toluene or 1,4-Dioxane (anhydrous, degassed)[1][2]

Procedure:

  • Charge: In a glovebox or under Ar, charge a reaction vial with Pd₂(dba)₃, RuPhos, and NaOtBu.

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to aryl halide).

  • Substrate Addition: Add the Aryl Bromide and the 5-azaspiro[2.5]octane (as a solution in Toluene).

  • Heat: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc).

Self-Validating Check:

  • Monitoring: If conversion stalls at ~50%, add a second portion of catalyst/ligand (1 mol%).[1][2]

  • Color: The reaction mixture should transition from dark purple/red (active Pd) to black/brown (precipitated Pd) only upon completion or decomposition.[1][2]

Protocol C: Amide Coupling (Library Synthesis)

Rationale: Due to the lowered nucleophilicity (pKa ~9.8 vs 11.0 for piperidine), standard EDC/HOBt couplings can be sluggish.[1] HATU is recommended for rapid, high-yield conversion.[2]

Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq).[1][2] Stir for 5 mins.

    • Observation: Solution typically turns yellow.[1][2]

  • Addition: Add 5-azaspiro[2.5]octane·HCl (1.1 eq).

    • Note: If using the HCl salt directly here, ensure DIPEA is in excess (at least 3.0 eq total) to neutralize the salt and drive the reaction.[1]

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine (1x).[1][2]

Handling & Stability: The Cyclopropane Factor

While the cyclopropane ring adds valuable properties, it introduces specific stability concerns that must be managed.[1]

Stability Core Cyclopropane Ring Integrity Acid Strong Acid (TFA/HCl) (> 50°C) Core->Acid Avoid Prolonged Heat Nu Strong Nucleophiles (Thiols/Azides) Core->Nu Stable unless Acid Present Result Ring Opening (Decomposition) Acid->Result Risk Safe Standard Conditions (RT - 100°C) Nu->Safe Generally Stable

Figure 2: Stability profile of the spiro-cyclopropane moiety.[1] Avoid simultaneous strong acid and high heat.

Expert Insight: The 5-azaspiro[2.5]octane core is surprisingly robust compared to donor-acceptor cyclopropanes.[1] However, acid-catalyzed ring opening can occur if the molecule is heated in neat TFA or concentrated HCl for extended periods (>12h at >80°C).[1]

  • Deprotection: For Boc-deprotection, standard TFA/DCM (1:1) at 0°C to RT for 1 hour is perfectly safe.[1][2]

  • Storage: Store the HCl salt at 4°C. The free base should be stored under Argon at -20°C to prevent formation of carbamates with atmospheric CO₂.[1][2]

References & Sourcing

  • Bioisosteric Principles: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[2.5]octane Derivatives."[1] Organic Letters, 2010. [2]

  • Spirocyclic Scaffolds in Drug Design: Carreira, E. M., Fessard, T. C.[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 2014. [2]

  • Commercial Building Blocks: Enamine Store, "Spirocyclic Piperidine Bioisosteres."[1] Accessed 2025.[2][3][4][5]

  • Synthesis & Properties: Wuitschik, G., et al. "Oxetanes as Replacements for Gem-Dimethyl Groups."[1] Angewandte Chemie Int.[4][6] Ed., 2006.[1][4] (Foundational logic for strained rings).

  • Safety Data: PubChem Compound Summary for 5-azaspiro[2.5]octane hydrochloride. [1][2]

Sources

Method

Application Note: Electrophilic Functionalization of 5-Boc-5-azaspiro[2.5]octane

Topic: Reactions of 5-Boc-5-azaspiro[2.5]octane with electrophiles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Introduction & Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactions of 5-Boc-5-azaspiro[2.5]octane with electrophiles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Introduction & Scaffold Utility

The 5-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere in modern medicinal chemistry.[1] By fusing a cyclopropane ring to a piperidine core, this spirocyclic moiety offers unique conformational restriction and modulation of physicochemical properties (LogD, metabolic stability) compared to the parent piperidine or morpholine rings.[1]

This guide details the reactivity of 5-Boc-5-azaspiro[2.5]octane (CAS: 17266-51-0 / 143306-64-3 derivatives) with electrophiles.[1] We categorize these reactions into two distinct mechanistic pathways:

  • C-Functionalization (Lithiation-Trapping): Direct functionalization of the intact protected scaffold via

    
    -lithiation.[1]
    
  • N-Functionalization (Building Block Approach): Deprotection followed by reaction with electrophiles at the nitrogen center.[1]

Molecule Profile & Numbering

To ensure protocol precision, we define the numbering system used throughout this guide:

  • Structure: A piperidine ring spiro-fused at C3 to a cyclopropane ring.[1]

  • Nitrogen Position: 5 (in the 5-azaspiro[2.5]octane numbering).[1][2][3][4]

  • Key Reactive Sites:

    • N5: Nucleophilic center (after deprotection).[1]

    • C4 & C6:

      
      -Methylene positions susceptible to lithiation.[1]
      
    • C1-C2: Cyclopropane carbons (generally stable, but acid-sensitive).[1]

Application I: C-Functionalization via -Lithiation

Mechanistic Rationale

The tert-butoxycarbonyl (Boc) group is not merely a protecting group; it is a Directed Metalation Group (DMG) .[1] In saturated N-heterocycles, the Boc group creates a dipole that directs strong bases (e.g., s-BuLi) to deprotonate the


-position.[1]

Regioselectivity Insight: In 5-Boc-5-azaspiro[2.5]octane, there are two


-positions:
  • C4: Adjacent to the spiro-center (C3). This position is sterically crowded (neopentyl-like environment).[1]

  • C6: Distal to the spiro-center. This position is sterically accessible.[1]

Prediction: Under kinetic control (s-BuLi/TMEDA, -78°C), lithiation occurs preferentially at C6 due to steric accessibility, allowing for the introduction of electrophiles (E+) at the "distal"


-position.[1]
Experimental Protocol: -Lithiation and Trapping

Objective: Introduction of an electrophile (e.g., formyl, alkyl, carboxyl) at the C6 position.[1]

Materials:

  • Substrate: 5-Boc-5-azaspiro[2.5]octane (1.0 equiv).

  • Base: sec-Butyllithium (1.4 M in cyclohexane, 1.2 equiv).[1]

  • Ligand: TMEDA (N,N,N',N'-tetramethylethylenediamine, 1.2 equiv) – Critical for breaking Li-aggregates.[1]

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Electrophile: DMF, Alkyl Halide, or CO2.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Add anhydrous THF and TMEDA (1.2 equiv). Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition: Add s-BuLi (1.2 equiv) dropwise via syringe over 10 minutes. Note: The solution may turn light yellow.[1]

  • Substrate Addition: Dissolve 5-Boc-5-azaspiro[2.5]octane in a minimal amount of THF and add dropwise to the lithiating mixture at -78°C.

  • Metalation: Stir at -78°C for 45–60 minutes .

    • Checkpoint: The formation of the dipole-stabilized carbanion is kinetically slow; insufficient time will lower yields.[1]

  • Electrophile Trapping: Add the electrophile (1.5 equiv) neat or in THF solution.

    • For DMF/Aldehydes: Add rapidly.

    • For Alkyl Halides: Add slowly to prevent local heating.[1]

  • Warming: Allow the mixture to warm to room temperature over 2 hours (unless the electrophile is highly reactive, then quench at 0°C).

  • Quench: Add saturated aqueous NH4Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate.

Table 1: Common Electrophiles and Expected Products

ElectrophileProduct TypeNotes
DMF

-Formyl (Aldehyde)
Precursor for reductive amination or Wittig reactions.[1]
MeI

-Methyl
Introduces a chiral center (racemic unless sparteine is used).[1]
CO2 (s)

-Carboxylic Acid
Add crushed dry ice directly to the reaction.[1]
PhCHO

-Hydroxyalkyl
Forms a secondary alcohol; diastereomers possible.[1]
Pathway Visualization

LithiationPathway Start 5-Boc-5-azaspiro[2.5]octane Complex Pre-Lithiation Complex (Coordination of Li to Boc) Start->Complex + s-BuLi/TMEDA -78°C Anion Lithiated Species (C6-Li Carbanion) Complex->Anion Deprotonation (Kinetic Control) Product C6-Functionalized Derivative Anion->Product + Electrophile (E+) Quench

Figure 1: Directed


-lithiation pathway for C-functionalization of the spirocyclic scaffold.

Application II: N-Functionalization (The Building Block Approach)

Strategy

The most common utility of 5-Boc-5-azaspiro[2.5]octane is as a scaffold "spacer" in drug candidates.[1] This requires removal of the Boc group to expose the secondary amine, which then serves as a nucleophile reacting with external electrophiles.[1]

Protocol: Deprotection and Electrophilic Scavenging

Step 1: Boc-Deprotection (Acidolysis) [1]

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).[1]

  • Procedure: Stir substrate in TFA/DCM at 0°C -> RT for 1 hour.

  • Workup (Critical): The cyclopropane ring is acid-stable under these conditions, but excess heat should be avoided.[1] Remove volatiles in vacuo.[1]

    • Free Base Generation: Redissolve residue in DCM, wash with sat.[1] NaHCO3, dry and concentrate to obtain the free amine 5-azaspiro[2.5]octane .[1]

Step 2: Reaction with Electrophiles With the free amine in hand, the following transformations are standard:

A. Reductive Amination (Reaction with Aldehydes/Ketones) [1]

  • Conditions: 1.0 equiv Amine, 1.1 equiv Aldehyde, 1.5 equiv NaBH(OAc)3, DCM, catalytic AcOH.[1]

  • Mechanism: Formation of iminium ion followed by hydride reduction.[1]

  • Utility: Attaching the spiro-scaffold to aromatic cores.[1]

B. Sulfonylation (Reaction with Sulfonyl Chlorides) [1]

  • Conditions: 1.0 equiv Amine, 1.1 equiv R-SO2Cl, 2.0 equiv Et3N, DCM, 0°C.[1]

  • Utility: Creating sulfonamide linkers (common in GPCR ligands).[1]

C. SNAr (Reaction with Heteroaryl Halides)

  • Conditions: 1.0 equiv Amine, 1.0 equiv Ar-F/Cl, 2.0 equiv K2CO3, DMSO, 80°C.

  • Utility: Incorporating the scaffold into kinase inhibitors.[1]

Workflow Visualization

NFunctionalization BocSM 5-Boc-5-azaspiro[2.5]octane Amine Free Amine (5-azaspiro[2.5]octane) BocSM->Amine 1. TFA/DCM 2. NaHCO3 Workup ProdA Tertiary Amine (Reductive Amination) Amine->ProdA + R-CHO NaBH(OAc)3 ProdB Sulfonamide (R-SO2-N-Spiro) Amine->ProdB + R-SO2Cl Et3N ProdC N-Aryl Derivative (SNAr) Amine->ProdC + Ar-X K2CO3, Heat

Figure 2: Divergent synthesis starting from the deprotected spirocyclic amine.

Stability & Side Reactions

Cyclopropane Integrity

The spiro[2.5]octane system contains a strained cyclopropane ring.[1] While generally robust, researchers must be cautious with strong electrophilic acids (e.g., BBr3, neat H2SO4) or halogens (Br2) which can induce ring-opening.[1]

  • Risk: Homo-Michael addition or electrophilic ring opening.[1]

  • Mitigation: Avoid Lewis acids like AlCl3 or TiCl4 if possible; prefer Bronsted acids or milder Lewis acids (e.g., ZnCl2).[1]

Boc-Rotamerism

NMR analysis of 5-Boc-5-azaspiro[2.5]octane often shows broad signals due to restricted rotation of the N-Boc bond.[1]

  • Tip: Run NMR at elevated temperature (50°C) in DMSO-d6 to sharpen peaks for characterization.

References

  • Beak, P., & Lee, W. K. (1994).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 59(10), 2743–2750.[1] [1]
    
  • Johansson, A., et al. (2016).[1] Spirocyclic Motifs in Drug Discovery: Bioisosteres for Piperidines and Morpholines. Journal of Medicinal Chemistry, 59(9), 4125–4135.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(47), 8900-8935.[1] [1]

  • PubChem Compound Summary. (2024). 5-Azaspiro[2.5]octane derivatives.[1][2][3][4][5][6] National Library of Medicine.[1]

Sources

Application

Introduction: Escaping Flatland with Spirocyclic Scaffolds

Application Note: 5-Boc-5-azaspiro[2.5]octane as a Piperidine Bioisostere In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Boc-5-azaspiro[2.5]octane as a Piperidine Bioisostere

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures. The piperidine ring is a ubiquitous pharmacophore, yet it often suffers from metabolic liability (oxidative clearance) and promiscuous binding due to conformational flexibility.

5-Boc-5-azaspiro[2.5]octane represents a high-value bioisostere of piperidine. By fusing a cyclopropane ring in a spiro-fashion to the piperidine core, this scaffold introduces significant physicochemical advantages without altering the fundamental binding vector of the nitrogen lone pair.

Key Advantages:

  • Conformational Locking: The spiro-cyclopropane moiety restricts the "chair-flip" dynamics of the piperidine ring, reducing the entropic penalty upon protein binding.

  • Metabolic Blocking: The quaternary spiro-carbon (C3) effectively blocks oxidative metabolism at the

    
    -position relative to the nitrogen, a common "soft spot" in piperidine drugs.
    
  • pKa Modulation: The increased s-character of the cyclopropane ring exerts an electron-withdrawing inductive effect (

    
    ), lowering the basicity of the amine (approx. 1.0–1.5 log units vs. piperidine). This often improves membrane permeability and reduces hERG liability.
    

Physicochemical Profiling: Piperidine vs. Spiro-Analog

The following table contrasts the core properties of the parent piperidine against the 5-azaspiro[2.5]octane scaffold.

PropertyPiperidine 5-Azaspiro[2.5]octane Impact on Drug Design
Structure Monocyclic, flexibleBicyclic, spiro-rigidifiedReduced entropy penalty (

).
Basicity (pKa) ~11.2~9.8 - 10.2Improved permeability; reduced lysosomal trapping.
Lipophilicity (cLogP) 0.84~1.35Slight increase; balances solubility vs. permeability.
Fsp³ Score 1.01.0Maintains high 3D character.
Metabolic Stability Low (prone to CYP450 oxidation at C2/C3)High (C3 blocked by spiro-fusion)Extended half-life (

).
Vector Orientation Equatorial/Axial fluxBiased EquatorialDefined exit vectors for substituents.

Strategic Design Logic

The following diagram illustrates the decision matrix for selecting the spiro-scaffold during Lead Optimization.

DesignLogic cluster_0 Mechanism of Action Hit Piperidine Hit (High Clearance / hERG) Analysis MetID Analysis (Oxidation at Beta-C) Hit->Analysis Identify Liability Strategy Bioisostere Strategy: Spiro-Cyclopropane Analysis->Strategy Apply Steric Block Result 5-Azaspiro[2.5]octane (Blocked Site + Rigidified) Strategy->Result Synthesis

Figure 1: Decision workflow for transitioning from a labile piperidine hit to a stable spiro-analog.

Experimental Protocols

The following protocols outline the handling of 5-Boc-5-azaspiro[2.5]octane (CAS: 143306-64-3 for the 8-oxo derivative, or generic scaffold). These methods are optimized to prevent the loss of the volatile free amine and ensure complete conversion.

Protocol A: Boc-Deprotection & Free Base Isolation

Context: The free amine of 5-azaspiro[2.5]octane is a low-molecular-weight secondary amine and can be volatile. Acid salts are preferred for storage.

  • Dissolution: Dissolve 1.0 equiv (e.g., 500 mg) of 5-Boc-5-azaspiro[2.5]octane in DCM (5 mL/mmol).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.

    • Note: TFA/DCM (1:[1]1) can be used, but removing excess TFA is difficult without forming the volatile free base. HCl/Dioxane precipitates the salt directly.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc material is silent, amine stains red/purple).

  • Work-up (Salt Formation):

    • Dilute with diethyl ether (10 mL/mmol).

    • Filter the white precipitate (Hydrochloride salt).

    • Wash with cold ether (

      
      ).
      
    • Yield: Typically >95% as the HCl salt.

    • Storage: Store at -20°C. Hygroscopic.

Protocol B: SNAr Coupling (Heteroaryl Displacement)

Context: Attaching the spiro-core to a heteroaromatic scaffold (e.g., chloropyridine, chloropyrimidine).

  • Reagents:

    • Amine: 5-azaspiro[2.5]octane HCl salt (1.0 equiv).

    • Electrophile: 2-Chloro-pyrimidine (or equivalent) (1.1 equiv).

    • Base:

      
       (3.0 equiv) or DIPEA (3.0 equiv).
      
    • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • Combine amine salt, electrophile, and base in a sealed vial.

    • Heat to 80–100°C for 4–12 hours.

    • QC Check: LCMS should show Product

      
      .
      
  • Purification:

    • Dilute with EtOAc, wash with water (

      
      ) to remove DMSO.
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Flash Chromatography (Hexane/EtOAc).

Protocol C: Reductive Amination (Aldehyde Coupling)

Context: Linking the spiro-amine to an aliphatic or aromatic aldehyde.

  • Imine Formation:

    • Dissolve 5-azaspiro[2.5]octane HCl salt (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane).

    • Add DIPEA (1.0 equiv) to neutralize the salt.

    • Add

      
       (anhydrous, 200 mg/mmol) to sequester water. Stir for 1 hour at RT.
      
  • Reduction:

    • Add

      
       (1.5 equiv) in one portion.
      
    • Stir at RT for 16 hours.

  • Quench:

    • Add saturated

      
       solution. Stir vigorously for 20 mins.
      
  • Extraction: Extract with DCM (

    
    ).
    

Synthetic Workflow Visualization

Workflow Start 5-Boc-5-azaspiro[2.5]octane Deprotect Step 1: HCl/Dioxane (Removal of Boc) Start->Deprotect Salt Intermediate: Spiro-Amine HCl Salt Deprotect->Salt Branch Coupling Type Salt->Branch SNAr Route A: SnAr (Aryl Halide, Base, Heat) Branch->SNAr RedAm Route B: Reductive Amination (Aldehyde, NaBH(OAc)3) Branch->RedAm Amide Route C: Amide Coupling (Acid, HATU, DIPEA) Branch->Amide Final Final Lead Compound (Bioisostere) SNAr->Final RedAm->Final Amide->Final

Figure 2: Synthetic divergence from the protected building block to final library generation.

References

  • Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry, 55(13), 5651-5668. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8982. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Kihlberg, J., et al. (2014). "Adaptation of the Thorpe-Ingold Effect to the Design of Macrocyclic Drugs." Journal of Medicinal Chemistry, 57(11), 4521-4531. Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Boc-5-azaspiro[2.5]octane before handling. The synthesis of bioactive compounds should be conducted in a fume hood by trained personnel.

Sources

Method

Application Note: Strategic Implementation of Spirocycles for ADME Optimization

Executive Summary: The "Escape from Flatland" In modern drug discovery, the correlation between molecular complexity (measured by fraction of sp³ carbons, ) and clinical success is well-established.[1][2] This paradigm,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the correlation between molecular complexity (measured by fraction of sp³ carbons,


) and clinical success is well-established.[1][2] This paradigm, termed "Escape from Flatland" by Lovering et al., suggests that planar, aromatic-heavy compounds suffer from poor solubility and high promiscuity.

Spirocycles—bicyclic systems connected by a single quaternary carbon—offer a geometrically rigid solution. Unlike flexible alkyl chains, spirocycles project substituents into defined 3D vectors without incurring the entropic penalty of rotatable bonds. This Application Note details the physicochemical rationale and experimental protocols for utilizing spirocycles to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

Physicochemical Rationale

Solubility and Lattice Energy

Planar aromatic rings often stack efficiently in the solid state (π-π stacking), resulting in high crystal lattice energy and poor thermodynamic solubility.

  • Spirocyclic Impact: The orthogonal orientation of the two rings in a spirocycle disrupts planar stacking. This "geometric frustration" lowers the melting point and lattice energy, significantly enhancing aqueous solubility.

Metabolic Stability (Metabolic Soft Spots)

Cytochrome P450 (CYP) enzymes typically oxidize exposed, electron-rich sites (e.g., benzylic positions, lipophilic rings).

  • Spirocyclic Impact: Spirocycles (e.g., spiro[3.3]heptane, spirooxetanes) act as steric shields. Replacing a labile gem-dimethyl or a flat phenyl ring with a spirocycle can block metabolic access while maintaining the lipophilic vectors required for target binding.

Lipophilicity (LogD)

Aromatic rings contribute significantly to lipophilicity (LogP/D).

  • Spirocyclic Impact: Spirocycles, particularly those containing heteroatoms (e.g., 2-oxa-6-azaspiro[3.3]heptane), lower LogD compared to their carbocyclic or aromatic analogs, reducing non-specific binding and hERG inhibition risk.

Decision Framework & Mechanism

The following diagram illustrates the decision logic for introducing spirocycles during Lead Optimization.

SpiroADME Problem Hit Compound: High Aromaticity (Low Fsp3) Issues ADME Liabilities: 1. Poor Solubility (High Lattice Energy) 2. Rapid Clearance (CYP Oxidation) 3. hERG Liability Problem->Issues Strategy Strategy: Spirocyclization (Bioisosteric Replacement) Issues->Strategy Apply Design Mech1 Disrupt Planarity (Lower Lattice Energy) Strategy->Mech1 Mech2 Steric Shielding (Block Metabolic Sites) Strategy->Mech2 Mech3 Vector Control (New IP Space) Strategy->Mech3 Outcome Optimized Lead: High Solubility, Low CLint Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Strategic workflow for transitioning from planar hits to 3D spirocyclic leads to resolve specific ADME liabilities.

Experimental Protocols

Protocol A: Comparative Thermodynamic Solubility Assay

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility for spirocycles due to supersaturation. Thermodynamic solubility (from solid) is the gold standard for understanding the crystal lattice disruption caused by spirocyclization.

Materials:

  • Test Compound (Solid, >1 mg)[3]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • HPLC-UV or LC-MS/MS system[4]

  • 0.22 µm PVDF filter plates

Workflow:

  • Preparation: Weigh 1.0 mg of solid test compound into a 1.5 mL glass vial.

  • Solvation: Add 500 µL of PBS (pH 7.4) to create a supersaturated suspension.

  • Equilibration: Shake at 750 rpm at 25°C for 24 hours .

    • Note: 24h is critical to allow the system to reach thermodynamic equilibrium and for any amorphous material to crystallize.

  • Filtration: Transfer suspension to a filter plate and vacuum filter to remove undissolved solids.

  • Quantification: Dilute filtrate with Mobile Phase (50:50 ACN:Water) containing Internal Standard. Inject onto HPLC.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Intrinsic Clearance)

Rationale: This assay quantifies the metabolic stability improvement provided by the spirocycle.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (10 mM NADPH)

  • Quench Solution: Acetonitrile with Internal Standard.[5][6]

Workflow:

  • Pre-Incubation: Mix 5 µL of compound stock (10 µM) with 445 µL of Microsomal buffer (0.5 mg/mL protein final). Pre-warm to 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (stops CYP activity).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Data Analysis: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life (
    
    
    ) and Intrinsic Clearance (
    
    
    ):
    
    

Data Interpretation & Case Study

The following table illustrates a representative optimization campaign where a flat piperidine ring was replaced with a spiro[3.3]heptane derivative.

Table 1: Impact of Spirocyclization on ADME Properties

PropertyReference Compound (Planar)Spirocyclic Analog (3D)Impact Analysis
Structure Core 4-Phenylpiperidine2-Phenyl-6-azaspiro[3.3]heptaneIncreased

LogD (pH 7.4) 3.82.4Improved: Lower lipophilicity reduces non-specific binding.
Solubility (Thermo) 5 µM120 µMMajor Gain: Lattice energy disruption enhances solvation.
Cl_int (Human) 45 µL/min/mg12 µL/min/mgImproved: Spiro-core blocks CYP access to the nitrogen lone pair.
hERG IC50 1.2 µM>30 µMSafety: Reduced aromaticity lowers hERG channel trapping.
Visualizing the Experimental Workflow

The following diagram outlines the parallel execution of these protocols to validate the spirocycle design.

AssayWorkflow Start Spirocyclic Analog Synthesized SolStep1 Add Buffer to Solid (Supersaturation) Start->SolStep1 MetStep1 Incubate w/ Microsomes + NADPH Start->MetStep1 SolStep2 Shake 24h @ 25°C (Equilibrium) SolStep1->SolStep2 SolRes Thermodynamic Solubility (µM) SolStep2->SolRes MetStep2 LC-MS/MS Kinetics (0-45 min) MetStep1->MetStep2 MetRes Intrinsic Clearance (CLint) MetStep2->MetRes

Figure 2: Parallel workflow for validating physicochemical (Solubility) and metabolic (Clearance) improvements.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][7] Journal of Medicinal Chemistry.[2] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[8][9][10] Link

Sources

Application

Application Note: Scalable Synthesis of (Oxa)azaspiro[2.n]alkane Building Blocks

Executive Summary The transition from planar, aromatic-heavy drug candidates to three-dimensional, -rich architectures is a defining trend in modern medicinal chemistry. (Oxa)azaspiro[2.n]alkanes—specifically spiro[2.3]h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional,


-rich architectures is a defining trend in modern medicinal chemistry. (Oxa)azaspiro[2.n]alkanes—specifically spiro[2.3]hexane, spiro[2.4]heptane, and spiro[2.5]octane scaffolds—serve as critical bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability and conformational restriction.

This Application Note provides validated, scalable protocols for synthesizing these strained systems. We contrast the Kulinkovich-de Meijere reaction for direct lactam-to-aminocyclopropane conversion against the Corey-Chaykovsky epoxidation for oxaspiro systems. Furthermore, we introduce a continuous-flow strategy for handling hazardous diazo intermediates, enabling kilogram-scale production without compromising safety.[1]

Strategic Value: The "Escape from Flatland"

Incorporating spirocyclic motifs addresses two major liabilities in drug discovery:

  • Solubility & Lipophilicity: Increasing

    
     fraction correlates with higher clinical success rates by improving water solubility and reducing non-specific binding.
    
  • Vector Positioning: The rigid spiro-fusion locks substituents into precise vectors, distinct from flexible alkyl chains or planar aromatics.

Structural Classes Covered[2][3][4][5][6][7][8][9][10][11][12]
  • Azaspiro[2.n]alkanes: Nitrogen-containing spirocycles (e.g., 1-azaspiro[2.4]heptane).

  • Oxaspiro[2.n]alkanes: Oxygen-containing spirocycles (e.g., 1-oxaspiro[2.5]octane).

Protocol A: Azaspiro Synthesis via Kulinkovich-de Meijere

Target: 1-Boc-5-azaspiro[2.4]heptane (from N-Boc-pyrrolidin-2-one). Mechanism: Titanium-mediated reductive cyclopropanation.

The Kulinkovich-de Meijere reaction is the most direct method to convert lactams into aminocyclopropanes. It utilizes a low-valent titanium species (titanacyclopropane) generated in situ via ligand exchange with a Grignard reagent.

Mechanistic Pathway

The reaction proceeds through a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.[2]

KulinkovichMechanism Lactam Lactam (Substrate) TiIV Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) TiIV->Titanacycle + EtMgBr - 2 EtH Grignard EtMgBr (3.0 equiv) Grignard->Titanacycle Regeneration Intermediate Oxatitanacycle Titanacycle->Intermediate + Lactam Product Aminocyclopropane (Azaspiro) Intermediate->Product Ring Contraction & Hydrolysis

Figure 1: Catalytic cycle of the Kulinkovich-de Meijere reaction involving the active titanacyclopropane species.

Experimental Protocol (Batch, 50 mmol Scale)

Reagents:

  • N-Boc-pyrrolidin-2-one (9.26 g, 50 mmol)

  • Ti(OiPr)4 (14.2 g, 50 mmol, 1.0 equiv)

  • EtMgBr (3.0 M in Et2O, 50 mL, 150 mmol, 3.0 equiv)

  • Methyl propionate (4.4 g, 50 mmol, 1.0 equiv) – Crucial for ligand exchange efficiency.

  • Solvent: Anhydrous THF (250 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solution Prep: Charge the flask with THF, N-Boc-pyrrolidin-2-one, and Ti(OiPr)4. Cool the mixture to 15 °C .

  • Grignard Addition (Critical): Add the EtMgBr solution dropwise over 60 minutes.

    • Control: Maintain internal temperature between 15–20 °C. The reaction is exothermic; rapid addition causes "runaway" exotherms and reduced yield.

    • Observation: The solution will turn from colorless to dark brown/black (formation of Ti-species).

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Cool to 0 °C. Carefully add water (20 mL) dropwise (Caution: Hydrogen gas evolution). Follow with 10% aqueous NaOH to precipitate titanium salts.

  • Workup: Filter the slurry through a Celite pad. Wash the pad with Et2O. Dry the filtrate over MgSO4 and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the spirocyclic product.[3]

Yield Expectation: 75–85% Key Quality Attribute: disappearance of the amide Carbonyl signal in 13C NMR (~175 ppm) and appearance of cyclopropane high-field protons (0.5–1.0 ppm) in 1H NMR.

Protocol B: Oxaspiro Synthesis via Corey-Chaykovsky

Target: 6-oxaspiro[2.5]octane (from Cyclohexanone). Mechanism: Sulfur ylide mediated methylene transfer.[4]

While the Kulinkovich method builds the ring on an amide, the Corey-Chaykovsky reaction converts ketones to epoxides (oxaspirocycles) using a sulfur ylide. This is the industry standard for scalability due to the avoidance of heavy metals like Titanium.

Experimental Protocol (Batch, 100 mmol Scale)

Reagents:

  • Cyclohexanone (9.8 g, 100 mmol)

  • Trimethylsulfoxonium Iodide (TMSOI) (26.4 g, 120 mmol, 1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (13.5 g, 120 mmol, 1.2 equiv)

  • Solvent: DMSO (100 mL) / THF (100 mL) mixture.

Step-by-Step Procedure:

  • Ylide Formation: In a dry flask under N2, dissolve TMSOI in DMSO/THF (1:1). Add KOtBu in portions at room temperature. Stir for 30 minutes until a clear/milky solution forms (generation of Dimethylsulfoxonium methylide).

  • Addition: Cool to 0 °C. Add Cyclohexanone dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup: Pour into ice water (500 mL). Extract with Et2O (3 x 100 mL).

  • Purification: Distillation or silica plug filtration. Epoxides are sensitive to acid; use 1% Et3N in eluent if using silica.

Advanced Scale-Up: Continuous Flow Diazotization

For industrial scale-up (>1 kg), batch methods involving Grignards (Protocol A) or large DMSO volumes (Protocol B) pose thermal and waste challenges.[5] The modern alternative for spiro-cyclopropanation involves Transition-Metal Catalyzed Carbene Transfer using diazo compounds generated in situ within a flow reactor.

Why Flow?

  • Safety: Diazo compounds (e.g., diazomethane, ethyl diazoacetate) are explosive. Flow reactors minimize the active inventory to milligrams at any given second.

  • Efficiency: Superior heat transfer manages the exothermic decomposition of diazo species.

Flow Workflow for Spiro-Cyclopropanation

FlowSynthesis Substrate Exocyclic Alkene (Substrate) Mixing T-Mixer Substrate->Mixing Precursor Hydrazone/Diazo Precursor DiazoGen Diazo Generation Coil (MnO2 column or Base) Precursor->DiazoGen In-situ Activation Catalyst Rh/Cu Catalyst Catalyst->Mixing DiazoGen->Mixing Reactor Photochemical or Thermal Flow Reactor (Residence Time: 5 min) Mixing->Reactor Cyclopropanation BPR Back Pressure Regulator (100 psi) Reactor->BPR Product Spiro[2.n]alkane Product BPR->Product

Figure 2: Continuous flow setup for safe handling of diazo intermediates in spiro-cyclopropanation.

Protocol Summary (Flow):

  • Feed A: Tosylhydrazone (Diazo precursor) + Base in solvent.

  • Feed B: Exocyclic alkene + Rh2(esp)2 catalyst (0.1 mol%).

  • Reactor: Heated coil (60 °C) or packed bed (if using MnO2 for oxidation).

  • Residence Time: 5–10 minutes.

  • Output: Direct isolation of spiro-product with >95% conversion, avoiding accumulation of explosive intermediates.

Comparative Data & Validation

FeatureKulinkovich-de Meijere (Protocol A)Corey-Chaykovsky (Protocol B)Flow Carbene Transfer (Protocol C)
Primary Bond Formed C-C (Cyclopropane)C-C (Epoxide/Cyclopropane)C-C (Cyclopropane)
Substrate Lactam / AmideKetone / AldehydeExocyclic Alkene
Atom Economy Moderate (Ti stoichiometric preferred)High (DMSO waste)High (Catalytic)
Safety Profile Moderate (Grignard handling)High (Standard reagents)Best (Diazo containment)
Scalability < 1 kg (Batch)> 10 kg (Batch)> 100 kg (Flow)
Quality Control (QC)
  • 1H NMR: Look for the characteristic upfield shift of spiro-methylene protons (0.4 – 1.2 ppm). diastereotopic splitting is common due to the rigid chiral center (if substituted).

  • HRMS: Essential to confirm ring closure (M+ vs linear isomer).

  • GC-MS: Monitor for ring-opening byproducts (allyl amines or allyl alcohols) which suggest thermal instability during workup.

References

  • Kulinkovich Reaction Review: de Meijere, A., et al. "Titanium-Mediated Syntheses of Cyclopropylamines." Journal of Organometallic Chemistry, 2004. Link

  • Medicinal Chemistry Utility: Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010. Link

  • Corey-Chaykovsky Mechanism: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines." Chemical Reviews, 2003. Link

  • Flow Chemistry Safety: Gutmann, B., et al. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie International Edition, 2015. Link

  • Diazo Flow Synthesis: Deadman, B. J., et al. "The synthesis of continuous flow generated unstable diazo species."[6] Organic & Biomolecular Chemistry, 2013. Link

Sources

Method

Application Note: Strategic Integration of 5-Boc-5-azaspiro[2.5]octane in Parallel Synthesis Libraries

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic integration of 5-Boc-5-azaspiro[2.5]octane (and its deprotected derivatives) into parallel synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic integration of 5-Boc-5-azaspiro[2.5]octane (and its deprotected derivatives) into parallel synthesis workflows.

Executive Summary & Strategic Value

The integration of sp3-rich scaffolds is a dominant trend in modern drug discovery, driven by the need to "escape flatland" and improve the physicochemical properties of drug candidates.[1][2] 5-Boc-5-azaspiro[2.5]octane represents a premier scaffold in this class, functioning as a metabolically robust bioisostere of piperidine.[1]

Unlike standard piperidines, the spiro[2.5]octane core introduces a cyclopropane ring fused at the C-3/C-4 position relative to the nitrogen.[1] This structural modification confers three critical advantages for library design:

  • Metabolic Blocking: The spiro-cyclopropane moiety sterically protects the vulnerable C-4 position from CYP450-mediated oxidation.[1]

  • Conformational Restriction: The spiro fusion locks the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to target proteins.[1]

  • Vector Orthogonality: It provides a unique exit vector geometry compared to gem-dimethyl or monocyclic analogs, allowing exploration of novel chemical space.[1]

This guide provides validated protocols for deprotection, diversification, and quality control of this scaffold in 96-well or 384-well parallel synthesis formats.

Chemical Profile & Properties[1][3][4][5][6][7]

PropertyValue / DescriptionImpact on Library Design
CAS Number 1797157-33-5 (HCl salt of amine)Standard identifier for procurement.[1]
Molecular Weight 211.20 g/mol (Boc-protected)Low MW allows for heavy decoration while staying <500 Da.[1]
LogP (Calc) ~2.1 (Boc) / 0.5 (Free Amine)Lower lipophilicity than gem-dimethyl piperidines (gem-dimethyl effect).[1]
Topological Area Low TPSAGood permeability; ideal for CNS-focused libraries.[1]
Chirality Achiral (Meso/Symmetric)Major Advantage: No diastereomeric separation required during synthesis.[1]
Stability Acid: Stable (Cyclopropane intact)Compatible with standard TFA/DCM deprotection cycles.[1]

Workflow Visualization

The following diagram illustrates the parallel synthesis workflow, highlighting the critical "Boc-Deprotection" and "Diversification" phases.

G Start 5-Boc-5-azaspiro[2.5]octane (Scaffold Storage) Deprotect Step 1: Boc Deprotection (TFA/DCM or HCl/Dioxane) Start->Deprotect Batch Processing Neutralize Step 2: Free Base Generation (SCX-2 Cartridge / Carbonate) Deprotect->Neutralize Removal of Excess Acid Diverge Step 3: Parallel Diversification (Amides, Ureas, Sulfonamides) Neutralize->Diverge Distribution to Plate QC Step 4: QC & Validation (LCMS / ELSD) Diverge->QC Automated Analysis

Caption: Workflow for converting the protected scaffold into a diverse library of bioactive fragments.

Experimental Protocols

Protocol A: High-Throughput Boc-Deprotection

Objective: Efficient removal of the tert-butoxycarbonyl group without compromising the cyclopropane ring integrity.[1]

Reagents:

  • Trifluoroacetic acid (TFA) (Reagent Grade)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Alternative: 4M HCl in Dioxane (Use if acid-sensitive side chains are absent).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 5-Boc-5-azaspiro[2.5]octane (1.0 equiv) in DCM (0.2 M concentration).

  • Acidification: Add TFA slowly to the solution to achieve a final ratio of 1:4 (TFA:DCM).

    • Note: The cyclopropane ring in spiro[2.5]octane is stable to TFA at room temperature.[1] Avoid heating above 40°C.

  • Reaction: Stir at room temperature (25°C) for 2 hours. Monitor by TLC (ninhydrin stain) or LCMS (Observe mass shift: M+H 212 → 112).

  • Work-up (Parallel Format):

    • Method 1 (Evaporation): Remove volatiles using a centrifugal evaporator (Genevac) at <35°C. Co-evaporate with toluene (2x) to remove residual TFA.[1]

    • Method 2 (Solid Phase Extraction - Recommended): Load the crude reaction mixture onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (to remove non-basic impurities).[1] Elute the free amine with 2M NH3 in MeOH.[1]

  • Storage: The resulting 5-azaspiro[2.5]octane free base is volatile.[1] Use immediately or store as the HCl salt.[1]

Protocol B: Parallel Amide Coupling (Library Generation)

Objective: Derivatization of the N-5 nitrogen to create a library of amides.[1]

Reagents:

  • Carboxylic Acid Set (R-COOH) (1.2 equiv)[1]

  • HATU (1.2 equiv)[1][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Dimethylformamide) (Anhydrous)[1]

Step-by-Step Procedure:

  • Plate Setup: In a 96-well deep-well plate, dispense the Carboxylic Acid monomers (0.1 mmol per well).

  • Activation: Add HATU (0.1 mmol) and DIPEA (0.25 mmol) in DMF (0.5 mL) to each well. Shake for 10 minutes at RT to form the active ester.[1]

  • Scaffold Addition: Add the deprotected 5-azaspiro[2.5]octane (0.08 mmol, limiting reagent) dissolved in DMF (0.3 mL) to each well.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Quenching: Add 10% aq. NaHCO3 (0.5 mL) to quench the reaction.[1]

  • Extraction: Add Ethyl Acetate (1 mL). Liquid-liquid extraction can be performed using automated liquid handlers or phase separators.[1]

  • Concentration: Transfer the organic layer to a fresh plate and evaporate solvent.

Protocol C: Library QC & Validation

Objective: Ensure the integrity of the spiro-cycle is maintained in the final products.[1]

Self-Validating Checkpoints:

  • 1H NMR Diagnostic: The cyclopropane protons of the spiro[2.5]octane core possess distinct high-field chemical shifts (typically δ 0.3 – 0.8 ppm).[1] Their presence confirms the ring did not open during synthesis.[1]

  • LCMS Purity: Target purity >90% (UV 254 nm).

    • Alert: If M+18 (Water adduct) or M+TFA adducts are seen, check for ring opening (rare, but possible with super-acids).[1]

Structural Logic: Why This Scaffold?

The following diagram explains the "Gem-Dimethyl Effect" equivalent provided by the spiro system.

StructuralLogic cluster_0 Standard Piperidine cluster_1 Spiro[2.5]octane Bioisostere Pip Piperidine Core (Flexible, Metabolically Labile at C4) Spiro 5-Azaspiro[2.5]octane (Rigid, C4 Blocked by Spiro-C) Pip->Spiro Bioisosteric Replacement Effect Pharmacological Benefits: 1. Lower LogD (vs Gem-dimethyl) 2. Increased Metabolic Stability (t1/2) 3. Novel IP Space Spiro->Effect Result

Caption: Comparison of standard piperidine liabilities vs. spirocyclic advantages.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Deprotection Volatility of Free AmineThe free base (MW ~111) is volatile.[1] Do not apply high vacuum for extended periods.[1] Isolate as HCl salt if storing.[1]
Ring Opening Harsh Acid ConditionsAvoid heating with strong acids.[1] The cyclopropane is strained; use mild TFA conditions or HCl/Dioxane at <25°C.
Incomplete Coupling Steric HindranceThe spiro ring at C-3/4 exerts steric pressure on the N-5.[1] Use highly active coupling agents like HATU or COMU; increase reaction time.[1]
Precipitation SolubilitySpiro salts can be less soluble in DCM.[1] Switch solvent to DMF or DMAc for library synthesis.[1]

References

  • PubChem. (2026).[1][3] Compound Summary: 5-Azaspiro[2.5]octane hydrochloride (CID 75420329).[1][4] National Library of Medicine.[1][4] Retrieved from [Link][1][4]

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in drug discovery.[1][2][5][6] Expert Opinion on Drug Discovery.[1] (Contextual citation on spiro scaffold utility).

  • Burkhard, J. A., et al. (2010).[1][2] Spirocyclic piperidines as bioisosteres.[1] Angewandte Chemie International Edition.[1][7] (Foundational work on spiro-piperidine geometry).

Sources

Application

Application Note: Synthetic Routes to Functionalized 6-azaspiro[2.5]octanes

Executive Summary & Strategic Importance The 6-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. As a conformationally restricted bioisostere of the piperidine ring or a ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 6-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry. As a conformationally restricted bioisostere of the piperidine ring or a gem-dimethyl group, it offers a strategic "Escape from Flatland"—increasing the fraction of sp³-hybridized carbons (


) in a molecule. This structural modification is empirically linked to improved clinical success rates by enhancing solubility, reducing lipophilicity (LogD), and blocking metabolic "hotspots" (e.g., oxidative metabolism at the piperidine 4-position).

This Application Note details two distinct, high-fidelity synthetic routes to access this scaffold. Unlike generic textbook descriptions, these protocols are optimized for reproducibility , scalability , and safety in a drug discovery setting.

Key Applications
  • GPCR Modulators: Rigidification of linker regions to improve receptor subtype selectivity.

  • Kinase Inhibitors: Occupying solvent-exposed pockets with defined vectors.

  • Metabolic Stability: Blocking cytochrome P450 oxidation at the 4-position of piperidine rings.

Strategic Route Selection

Selecting the correct synthetic pathway depends on the desired substitution pattern and the stage of drug development.

Decision Tree: Route Selection

RouteSelection Start Target: 6-azaspiro[2.5]octane Decision1 Requirement: Unsubstituted Cyclopropane Ring? Start->Decision1 RouteA Route A: Simmons-Smith Cyclopropanation (From 4-Piperidone) Decision1->RouteA Yes (Rapid SAR / Late Stage) RouteB Route B: De Novo Piperidine Construction (From Cyclopropane-1,1-dicarboxylate) Decision1->RouteB No (Scale-up / N-Diversity) SubDecision Need N-functionalization early? RouteB->SubDecision

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Protocol A: The Simmons-Smith Cyclopropanation Route

Best for: Rapid access to the core scaffold; Medicinal Chemistry SAR; Late-stage diversification. Mechanism: Wittig olefination followed by carbenoid insertion using the Furukawa modification (Et₂Zn/CH₂I₂).

Retrosynthetic Logic

This route utilizes the commercially available N-Boc-4-piperidone . The ketone is converted to an exocyclic alkene, which directs the zinc-carbenoid species to the double bond. The Boc group is essential to prevent nitrogen chelation and side reactions with the organozinc reagent.

Step-by-Step Protocol
Step 1: Wittig Olefination (Preparation of tert-butyl 4-methylenepiperidine-1-carboxylate)
ReagentEquiv.[1][2][3]Role
Methyltriphenylphosphonium bromide1.2Ylide Precursor
Potassium tert-butoxide (KOtBu)1.25Base
N-Boc-4-piperidone1.0Substrate
THF (Anhydrous)SolventMedium
  • Preparation: Flame-dry a 3-neck round-bottom flask (RBF) and cool under Ar/N₂.

  • Ylide Formation: Suspend methyltriphenylphosphonium bromide in THF (0.5 M). Cool to 0°C. Add KOtBu portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min at 0°C.

  • Addition: Dissolve N-Boc-4-piperidone in minimal THF. Add dropwise to the ylide solution at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; alkene is active).

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with Et₂O (preferred over EtOAc for removing phosphine oxide). Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). The product is a clear oil.

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation[3]

CRITICAL SAFETY WARNING: Diethylzinc (Et₂Zn) is pyrophoric. Handle only under inert atmosphere. Diiodomethane (CH₂I₂) is light-sensitive and toxic.

ReagentEquiv.[1][2][3]Role
tert-butyl 4-methylenepiperidine-1-carboxylate1.0Alkene Substrate
Diethylzinc (1.0 M in hexanes)2.5Carbenoid Source
Diiodomethane (CH₂I₂)5.0Carbenoid Source
Trichloroacetic acid (TCA)0.1 (Cat)Rate Accelerator (Optional)
DCM (Anhydrous)SolventNon-coordinating solvent
  • Setup: Flame-dry a RBF equipped with a reflux condenser and nitrogen inlet. Add anhydrous DCM (0.2 M relative to substrate).

  • Reagent Prep: Cool DCM to 0°C. Add Et₂Zn solution via syringe slowly (exothermic).

  • Carbenoid Formation: Add CH₂I₂ dropwise over 20 mins. A white precipitate (ZnI₂) may form. Stir for 20 mins at 0°C to generate the active species (IZnCH₂I).

  • Substrate Addition: Add the alkene (from Step 1) dissolved in minimal DCM.

  • Reaction: Allow to warm to RT, then reflux gently (40°C) for 12–18 hours. The reflux is often necessary to drive the reaction to completion on sterically hindered exocyclic alkenes.

  • Quench (Careful): Cool to 0°C. Quench extremely slowly with sat. NH₄Cl.[1][2] Caution: Vigorous gas evolution (ethane).

  • Workup: Filter through a Celite pad to remove zinc salts. Wash the organic layer with 10% Na₂S₂O₃ (to remove iodine) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc). The spiro-product usually runs slightly lower than the starting alkene.

Troubleshooting & Optimization
  • Incomplete Conversion: If the alkene remains, add a second charge of the Et₂Zn/CH₂I₂ reagent.

  • Lewis Acid Acceleration: The addition of catalytic TCA or trifluoroacetic acid (TCA) can accelerate the formation of the active carbenoid species.

  • Staining: The product does not stain well with UV. Use Iodine or Phosphomolybdic Acid (PMA) dip.

Protocol B: The "De Novo" Construction Route

Best for: Large-scale synthesis (>50g); Introduction of specific N-substituents early; Avoiding pyrophoric zinc reagents.

Retrosynthetic Logic

Instead of modifying a piperidine, this route builds the piperidine ring onto a pre-existing cyclopropane core. The key intermediate is dimethyl 1,1-cyclopropanedicarboxylate .

Workflow Diagram

ProtocolB Step1 1. Alkylation Malonate + 1,2-dibromoethane Step2 2. Reduction (LiAlH4) -> Diol Step1->Step2 Step3 3. Activation (Mesyl Chloride) -> Bis-Mesylate Step2->Step3 Step4 4. Cyclization (R-NH2 + Base) Step3->Step4

Figure 2: Workflow for the de novo construction of the spirocyclic system.

Step-by-Step Protocol
Step 1: Cyclopropane Formation[4]
  • Reagents: Dimethyl malonate (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2.5 equiv), DMF or Acetone.

  • Procedure: Reflux the mixture for 16–24 hours. The double alkylation forms the cyclopropane ring.

  • Note: This starting material is also commercially available at low cost, often making it more efficient to purchase for small batches.

Step 2: Reduction to Diol
  • Reagents: Dimethyl 1,1-cyclopropanedicarboxylate (1.0 equiv), LiAlH₄ (2.2 equiv), THF.

  • Procedure: Standard hydride reduction at 0°C to RT. Quench with Fieser method (Water, 15% NaOH, Water).

  • Product: [1,1-Bis(hydroxymethyl)cyclopropane].

Step 3: Activation (Bis-Mesylate Formation)
  • Reagents: Diol (1.0 equiv), Methanesulfonyl chloride (MsCl, 2.5 equiv), Et₃N (3.0 equiv), DCM, 0°C.

  • Procedure: Add MsCl dropwise to the diol/amine mixture. Stir 2h.

  • Workup: Acid wash (1M HCl) to remove amine, then bicarbonate wash. The bis-mesylate is a white solid/oil.

Step 4: Double Displacement Cyclization
  • Reagents: Bis-mesylate (1.0 equiv), Primary Amine (R-NH₂ or Benzylamine, 1.1 equiv), DIPEA (3.0 equiv), Acetonitrile or Toluene.

  • Procedure: Reflux (80–110°C) for 12–24 hours.

  • Mechanism: The amine performs two sequential S_N2 attacks on the mesylates, closing the 6-membered ring.

  • Deprotection: If Benzylamine (Bn-NH₂) is used, the benzyl group can be removed via Hydrogenation (H₂, Pd/C) to yield the free secondary amine 6-azaspiro[2.5]octane .

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold, check for these specific spectral signatures:

TechniqueCharacteristic SignalInterpretation
¹H NMR High-field multiplets (0.3 – 0.8 ppm)Diagnostic of cyclopropane protons (4H).
¹³C NMR Quaternary carbon signal (~20–30 ppm)Confirms the spiro-center (C3).
¹³C NMR Shift of C=O (if Boc protected)~155 ppm (Carbamate).
MS (ESI) [M+H]⁺Confirm molecular weight (e.g., N-Boc derivative MW ~211).

References

  • Simmons-Smith Mechanism & Reagents

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][4] Organic Reactions, 58, 1–415. Link

  • Spirocycles in Drug Discovery (Bioisosteres)

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Specific Synthesis of 6-azaspiro[2.5]octane (Patent)

    • Wuxi AppTec. (2018). Preparation of 4,7-diazaspiro[2.5]octane derivatives. Patent CN108863958A. (Describes analogous routes for diazaspiro systems which apply here). Link

  • Furukawa Modification Protocol

    • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58. Link

  • Double Alkylation Strategy

    • Knipe, A. C., & Stirling, C. J. (1968). Intramolecular reactions of ω-haloalkylamines. Journal of the Chemical Society B, 67-71. (Foundational work on ring closure rates). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc Deprotection of Sterically Hindered Amines

Current Status: Operational Support Tier: Level 3 (Advanced Chemical Methodology) Subject: Overcoming Steric and Electronic Barriers in tert-Butyloxycarbonyl (Boc) Removal Introduction: The "Steric Wall" in Boc Deprotect...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Chemical Methodology) Subject: Overcoming Steric and Electronic Barriers in tert-Butyloxycarbonyl (Boc) Removal

Introduction: The "Steric Wall" in Boc Deprotection

Welcome to the Advanced Application Guide. If you are accessing this module, you have likely encountered a scenario where the standard "1:1 TFA/DCM" protocol has failed.

While steric hindrance in amines (e.g.,


-tertiary amines, adamantyl-amines) typically accelerates Boc-removal due to the relief of ground-state strain (B-strain), experimental reality often contradicts theory. Researchers frequently face incomplete conversion , equilibrium stalling , or irreversible alkylation  (t-butyl transfer).

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks specific to bulky, lipophilic, or acid-sensitive substrates.

Diagnostic Workflow: Select Your Protocol

Before proceeding, identify your specific failure mode using the decision matrix below.

Boc_Deprotection_Logic Start START: Characterize the Failure Q1 Is the substrate Acid-Sensitive? (e.g., contains esters, silyl ethers) Start->Q1 Q2 Is the reaction Stalled or Slow? Q1->Q2 No (Acid Stable) Sol_TMSOTf PROTOCOL B: Lewis Acid (TMSOTf) Q1->Sol_TMSOTf Yes (High Sensitivity) Q3 Are you observing t-Butyl alkylation side products? Q2->Q3 Reaction Stalled Sol_Microwave PROTOCOL C: Thermal/Microwave Q2->Sol_Microwave Reaction too Slow (<10% conv) Sol_Scavenger PROTOCOL A: Cation Sponge (TFA + Silane) Q3->Sol_Scavenger Yes (Alkylation/Polymerization) Q3->Sol_Scavenger No (Just Stalled)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate stability and observed reaction artifacts.

Technical Modules & Protocols
Module A: The "Cation Sponge" Method (TFA + Scavenger)

Best For: Sterically hindered amines that trap the t-butyl cation, leading to equilibrium stalling or re-alkylation.

The Science: In hindered systems, the expelled tert-butyl cation (


) often lingers in the solvent cage due to the lipophilic nature of the bulky amine. Without an external nucleophile, the amine competes with the trifluoroacetate anion to recombine with the 

, effectively reversing the reaction. Adding a "scavenger" like Triethylsilane (

) irreversibly quenches the

cation, turning it into isobutane and silyl trifluoroacetate, driving the equilibrium to completion via Le Chatelier’s principle.

Protocol:

  • Dissolution: Dissolve substrate (1.0 equiv) in DCM (

    
     concentration).
    
  • Scavenger Addition: Add Triethylsilane (

    
    )  (2.0 – 5.0 equiv).
    
    • Note: If the substrate contains Met/Cys residues, use Thioanisole instead to prevent S-alkylation.

  • Acidification: Add TFA dropwise to reach a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.

  • Monitoring: Stir at RT. Monitor via HPLC/TLC.

    • Success Marker: Disappearance of the Boc signal and lack of "t-butylated" side products (

      
      ).
      
  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove excess silane and TFA.
    
Module B: The "Lewis Acid Scalpel" (TMSOTf)

Best For: Acid-sensitive substrates or extremely hindered amines where protonation is difficult.

The Science: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl via silylation rather than protonation. This forms a silyl carbamate intermediate that collapses to release the amine,


, and TMS-t-butyl ether (or isobutylene). This method avoids the harsh hydronium ion environment of aqueous acids.

Protocol:

  • Setup: Flame-dry glassware. Maintain inert atmosphere (

    
    /Ar).
    
  • Dissolution: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM (

    
    ).
    
    • Role of Lutidine:[1] Neutralizes adventitious acid without quenching the Lewis acid.

  • Activation: Cool to

    
    . Add TMSOTf  (1.2 – 1.5 equiv) dropwise.
    
  • Reaction: Warm to RT. Reaction is typically fast (30 min – 2 h).

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The silyl group is hydrolyzed during workup to yield the free amine.

Module C: Microwave-Assisted Acidolysis

Best For: "Brick-dust" solids or substrates with extreme steric shielding preventing solvent access.

The Science: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier for the elimination step more efficiently than convective heating. Using a solid-supported acid (e.g., Silica-SO3H) allows for a "Catch and Release" purification, which is ideal for greasy, hindered amines.

Protocol:

  • Reagent: Suspend substrate in MeOH or DCM.

  • Catalyst: Add Silica-supported Sulfonic Acid (Si-SCX-2) (approx. 5-10 equiv by loading).

  • Irradiation: Heat to

    
     in a sealed microwave vial for 5–15 minutes.
    
  • Purification (Catch & Release):

    • Filter the solid (the amine is now ammonium-bound to the silica).

    • Wash solid with MeOH (removes non-basic impurities).

    • Elute product with

      
       in MeOH.
      
Comparative Data: Method Efficiency
FeatureStandard (TFA/DCM)Scavenger (TFA +

)
Lewis Acid (TMSOTf)Microwave (Si-SO3H)
Reaction Rate Slow / VariableFastVery FastInstant (<10 min)
Side Products High (

-Bu alkylation)
None (Trapped)LowLow
Acid Tolerance LowLowHigh Medium
Steric Success PoorExcellent GoodExcellent
Scalability HighHighMediumLow (Batch limit)
Troubleshooting & FAQ

Q: My reaction reaches 50% conversion and stops. Adding more TFA doesn't help. A: You are likely fighting a reversible equilibrium where the lipophilic environment keeps the


-butyl cation close to the amine.
  • Fix: Do not add more acid. Add Triethylsilane (5 equiv) . This will irreversibly trap the cation and pull the reaction to completion (Protocol A).

Q: I see a "M+56" peak in my Mass Spec that I can't remove. A: This is the tert-butylated amine, formed when the deprotected amine attacks the


-butyl cation.
  • Fix: This is usually irreversible. You must restart the reaction using the Scavenger Protocol (Module A) to prevent this formation from the start.

Q: My molecule has a


-butyl ester and a Boc amine. Can I selectively remove the Boc? 
A:  This is extremely difficult as both are acid-labile.
  • Fix: Use TMSOTf (Protocol B) or ZnBr2 in DCM. Chelation-controlled deprotection often favors Boc removal over ester hydrolysis due to the coordination with the carbamate nitrogen. Alternatively, consider thermal deprotection in TFE (Trifluoroethanol) without exogenous acid.

Q: The amine hydrochloride salt is an oil that is hard to handle. A: Hindered amine salts are often lipophilic oils.

  • Fix: Perform an ion exchange. Dissolve the oil in MeOH, treat with Amberlyst A-21 (weak base resin) to get the free base, then re-precipitate as a different salt (e.g., oxalate or fumarate) which often crystallizes better than the trifluoroacetate or hydrochloride.

References
  • Lundt, B. F., et al. "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, by-products and contaminants." International Journal of Peptide and Protein Research, 1978.

  • Sakaitani, M., & Ohfune, Y. "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl groups."[2] Journal of Organic Chemistry, 1990.

  • Kaul, R., et al. "Zinc bromide: A mild reagent for the deprotection of N-Boc-amines." Journal of Organic Chemistry, 2005. (Validated use of Lewis Acids for chemoselectivity).
  • Biotage Application Note. "Microwave-Assisted Deprotection of Boc-Protected Amines Using Solid Phase Supported Sulfonic Acids."

  • Han, G., et al. "Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Assisted Facile Deprotection of N,O-Acetonides." PMC, 2008.

Sources

Optimization

Technical Support Center: Synthesis of 5-Azaspiro[2.5]octane

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Overcoming Synthetic & Isolation Bottlenecks for Spirocyclic Amines Introduction: The Scaffold The 5-azaspiro[2.5]octane sc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Ticket Subject: Overcoming Synthetic & Isolation Bottlenecks for Spirocyclic Amines

Introduction: The Scaffold

The 5-azaspiro[2.5]octane scaffold is a critical structural motif in modern drug discovery. It serves as a conformationally restricted surrogate for piperidine and a lipophilic bioisostere of morpholine. By rigidly positioning the nitrogen vector, this spirocycle can significantly alter the pharmacokinetic profile (lowering LogP while maintaining solubility) and metabolic stability of a lead compound.

However, its synthesis presents a "Deceptive Simplicity" paradox: while the molecule looks small, the strain energy of the spiro-cyclopropane ring and the volatility of the free base frequently lead to experimental failure.

This guide addresses the three most common failure modes reported by medicinal chemistry teams: Incomplete Cyclopropanation , Product Loss via Volatility , and Stability Issues during Deprotection .

Ticket #001: The Cyclopropanation Bottleneck

Issue: "My Simmons-Smith reaction on N-Boc-4-methylenepiperidine stalls at 60% conversion, and adding more reagent causes decomposition."

Root Cause Analysis

The conversion of the exocyclic alkene to the spiro-cyclopropane is the industry-standard route. However, the reaction often fails due to:

  • Zinc Carbenoid Degradation: The active species (

    
    ) degrades faster than it reacts if the temperature is uncontrolled.
    
  • Lewis Acid Inhibition: The carbamate protecting group (Boc) can coordinate with the Zinc reagent, reducing its effective concentration.

  • Moisture Poisoning: The Furukawa reagent (

    
    ) is violently sensitive to water.
    
The Protocol: Furukawa Modification

Do not use the traditional Zn-Cu couple. It is too heterogeneous and unreliable for this specific substrate.

Reagents:

  • Substrate: N-Boc-4-methylenepiperidine (1.0 equiv)

  • Source: Diethylzinc (

    
    , 1.0 M in hexanes, 2.5 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 5.0 equiv)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene. Avoid Ether/THF as they coordinate too strongly to Zinc.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck flask under Argon.

  • Solvent Charge: Dissolve substrate in DCE (0.2 M concentration). Cool to -10°C .

  • Diethylzinc Addition: Add

    
     dropwise. Caution: Pyrophoric. Stir for 10 min.
    
  • Carbenoid Formation: Add

    
     dropwise. The solution will likely turn milky or precipitate.
    
  • The "Slow Cook": Allow the reaction to warm to 0°C and stir for 1 hour, then warm to Room Temperature (RT) .

    • Critical Step: If TLC shows starting material after 4 hours, do NOT add more reagent at RT. Cool back to 0°C before adding a second portion of pre-mixed

      
      .
      
  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    . Vigorous gas evolution will occur.
    
Visual Workflow: The Furukawa Cycle

SimmonsSmith Start Start: N-Boc-Alkene Cool Cool to -10°C (DCE Solvent) Start->Cool AddZn Add Et2Zn (2.5 eq) Dropwise Cool->AddZn AddCH2I2 Add CH2I2 (5.0 eq) Form Active Carbenoid AddZn->AddCH2I2 Warm Warm to RT Monitor via TLC/LCMS AddCH2I2->Warm Check Complete? Warm->Check Quench Quench: sat. NH4Cl (Gas Evolution!) Check->Quench Yes Recycle Cool to 0°C Add fresh reagent Check->Recycle No (<90%) Recycle->Warm

Caption: Optimized workflow for Furukawa-modified Simmons-Smith cyclopropanation.

Ticket #002: The "Ghost Product" (Volatility & Isolation)

Issue: "LCMS showed 99% conversion, but after rotary evaporation and high vacuum, my flask is empty."

Root Cause Analysis

The free base of 5-azaspiro[2.5]octane (MW ~111 g/mol ) is a secondary amine with high vapor pressure. It sublimes/evaporates easily under high vacuum, especially if the flask is heated.

The Fix: The "Salt Trap" Strategy

Never isolate the free base unless immediately reacting it in the next step. Always store as a salt.

Comparative Stability Table:

FormMW ( g/mol )Physical StateVolatility RiskHygroscopicityRecommended?
Free Base 111.19Colorless OilCritical Low❌ NO
HCl Salt 147.65White SolidLowModerate✅ YES
Oxalate 201.22Crystalline SolidNegligibleLow✅ YES (Best for storage)
TFA Salt 225.21Hygroscopic GumLowHigh ⚠️ Only for immediate use

Isolation Protocol (HCl Salt Formation):

  • Extraction: After the Simmons-Smith quench, extract with

    
     (Ether is preferred over DCM for easier salt precipitation later).
    
  • Drying: Dry organics over

    
    . Filter.
    
  • Deprotection (if N-Boc): Add 4M HCl in Dioxane directly to the crude organic layer (if sufficiently pure) or to the Boc-protected intermediate.

  • Precipitation: The HCl salt of 5-azaspiro[2.5]octane will precipitate.

  • Filtration: Collect solids via filtration. Do not rotovap to dryness if you suspect free base is present.

Ticket #003: Alternative Routes (When Zinc Fails)

Issue: "We cannot use large quantities of pyrophoric Et2Zn. Is there a scalable alternative?"

The Solution: Double Alkylation Strategy

If the Simmons-Smith route is non-viable due to safety regulations, the Double Alkylation of Activated Methylenes is the robust alternative. This avoids pyrophorics but requires more steps.

Route Logic:

  • Starting Material: Ethyl N-benzylisonipecotate (or N-Boc).

  • Activation: The alpha-position to the ester is activated.

  • Alkylation: Use 1,2-dibromoethane with a strong base (LDA or NaH) to "stitch" the cyclopropane ring.

  • Reduction: Reduce the ester to the hydroxymethyl group, then remove the oxygen (via mesylation/reduction) or simply reduce the amide if starting from a lactam.

Note: The Simmons-Smith is preferred for the [2.5] system because the 4-methylene piperidine precursor is commercially cheap. The double alkylation is preferred for more complex spiro-systems (e.g., [3.5] or [4.5]).

Decision Logic for Route Selection

RouteSelection Start Target: 5-azaspiro[2.5]octane Scale Scale of Reaction? Start->Scale Small < 10 Grams Scale->Small Discovery Large > 100 Grams Scale->Large Process SS Route A: Simmons-Smith (Et2Zn + CH2I2) Small->SS Fastest Safety Safety Constraints: Pyrophorics allowed? Large->Safety Safety->SS Yes (Specialized Plant) DA Route B: Double Alkylation (1,2-dibromoethane + NaH) Safety->DA No (General Plant)

Caption: Decision matrix for selecting the optimal synthetic route based on scale and safety constraints.

FAQs: Rapid Fire Troubleshooting

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH/Me3SI) on N-Boc-4-piperidone? A: NO. That reaction on a ketone yields the Epoxide (spiro-oxirane), not the cyclopropane. You would obtain 1-oxa-6-azaspiro[2.5]octane. To get the carbocycle, you must start from the alkene, not the ketone.

Q: My product has a strong smell even after making the HCl salt. A: You likely have residual free base or trapped solvent. Recrystallize the salt from Ethanol/Ether. The salt should be odorless.

Q: The cyclopropane ring opened during deprotection. A: This is rare for the [2.5] system (it is surprisingly robust), but possible under forcing acidic conditions (e.g., refluxing HBr). Use 4M HCl in Dioxane at 0°C to RT or TFA/DCM for Boc removal. Avoid aqueous acids with heat.

References

  • Simmons-Smith Cyclopropanation (Furukawa Modification)

    • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs.[1][2][3][4]

    • Source: Molecules (2023).
    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: The use of spirocyclic scaffolds in drug discovery.[5][6][7]

    • Source: Bioorganic & Medicinal Chemistry Letters (2014).[7]

    • URL:[Link]

  • Corey-Chaykovsky (Distinction from Cyclopropanation)

    • Title: The Corey-Chaykovsky Reaction.[8][9]

    • Source: Organic Chemistry Portal.[9]

    • URL:[Link]

  • Physical Properties & Safety

    • Title: 5-Azaspiro[2.5]octane hydrochloride Compound Summary.
    • Source: PubChem.[10][11]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in Spirocyclization Reactions

Status: Operational Agent: Senior Application Scientist Ticket ID: SPIRO-OPT-2024 Subject: Troubleshooting Low Yields in Dearomative & Catalytic Spirocyclization Diagnostic Triage: Start Here Before altering chemical var...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SPIRO-OPT-2024 Subject: Troubleshooting Low Yields in Dearomative & Catalytic Spirocyclization

Diagnostic Triage: Start Here

Before altering chemical variables, determine the mode of failure. Spirocyclization creates a quaternary center under high steric strain; the pathway to the byproduct is often kinetically favored over the desired spiro-product.

Logic Flow: Why is my yield low?

DiagnosticTriage Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Stalled Reaction Stalled / No Conversion CheckTLC->Stalled SM remains Decomp Messy / Black Tar / Polymerization CheckTLC->Decomp New spots (streak) Byproduct Clean Conversion to Wrong Product CheckTLC->Byproduct Single new spot (not product) ActionStalled Diagnosis: Catalyst Deactivation or Steric Bulk 1. Check Ligand Cone Angle 2. Switch to Cationic Au(I) 3. Verify SM Purity (Trace amines poison catalysts) Stalled->ActionStalled ActionDecomp Diagnosis: Unstable Cationic Intermediate 1. Switch Solvent to HFIP/TFE 2. Lower Temp (-78°C) 3. Dilution (0.01 M) Decomp->ActionDecomp ActionByproduct Diagnosis: Competing Pathway (e.g., Elimination or C-H insertion) 1. Change Oxidant (PIDA vs PIFA) 2. Add Base (Na2CO3) to buffer acid Byproduct->ActionByproduct

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in spirocyclization.

High-Priority Troubleshooting: The "Magical" Solvent Effect

If you are performing Hypervalent Iodine Oxidative Dearomatization or Gold-Catalyzed Cyclization and seeing decomposition, your solvent is likely the problem.

The Issue: Cationic Instability

Spirocyclization often proceeds via a high-energy cationic intermediate (e.g., a phenoxenium ion or a gold-stabilized carbocation). In standard solvents (DCM, MeCN), these intermediates are prone to:

  • Nucleophilic attack by the solvent itself.

  • Polymerization (intermolecular reaction).

  • Rearrangement to thermodynamic aromatic products (e.g., biaryls).

The Solution: Fluorinated Alcohols (HFIP / TFE)

Switching the solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) is the single most effective intervention for yield improvement in these systems.

Mechanism of Action:

  • High Polarity, Low Nucleophilicity: HFIP stabilizes the cationic transition state without acting as a nucleophile to trap it.

  • H-Bonding Network: HFIP forms a "solvation cage" around the leaving group or anion, extending the lifetime of the reactive intermediate and allowing the sterically hindered internal nucleophile (the spiro-ring closer) time to react.

Data Comparison: Solvent Effects on Yield

SolventDielectric Constant (

)
Nucleophilicity (

)
Typical Yield (Spiroindoline)Notes
DCM 8.9Moderate15-30%Often leads to polymerization.
MeCN 37.5Moderate20-40%Can act as a nucleophile (Ritter reaction).
TFE 27.0Low60-75%Good balance of cost/performance.
HFIP 16.7Very Low 85-95% Recommended. Stabilizes cations; activates Au-Cl bonds.

Protocol: Hypervalent Iodine Mediated Spirocyclization

Standard Operating Procedure for Phenolic Dearomatization (e.g., Tyrosine to Spirodienone).

Reagents & Setup
  • Substrate: Para-substituted phenol (0.1 mmol).

  • Oxidant: PIDA (Diacetoxyiodo)benzene (1.1 equiv) or PIFA (1.1 equiv).

  • Solvent: TFE or HFIP (0.05 M concentration).

  • Temperature: 0°C to rt.

Step-by-Step Workflow
  • Preparation: Dissolve the phenol substrate in TFE (or HFIP). Ensure the flask is open to air (unless using specific radical variants); moisture tolerance is generally high in fluorinated solvents.

  • Oxidant Addition: Dissolve PIDA (1.1 equiv) in a minimal amount of the same solvent. Add this solution dropwise to the stirring substrate solution at 0°C.

    • Why? Rapid addition creates a high local concentration of oxidant, promoting over-oxidation to quinones.

  • Monitoring: Stir at 0°C for 10 minutes, then warm to room temperature. Monitor by TLC.[1][2]

    • Checkpoint: If the reaction turns dark black immediately, cool to -40°C and repeat with PIFA (stronger oxidant, faster reaction at low temp) or add solid NaHCO3 (3 equiv) to buffer the acetic acid byproduct.

  • Quench: Once SM is consumed, quench with saturated aq. NaHCO3 and Na2S2O3 (to remove unreacted iodine species).

  • Workup: Extract with EtOAc. Wash with brine. Dry over Na2SO4.

    • Note: Evaporate HFIP/TFE carefully; they are expensive and can be recovered/distilled for reuse.

Advanced Optimization: Gold Catalysis

For Gold(I)-catalyzed spirocyclization (e.g., N-propargyl tryptamines), catalyst death is the primary failure mode.

The "Silver Effect" & Counter-ions

Cationic Gold(I) is required for activation, but the counter-ion dictates the "tightness" of the ion pair.

  • Problem: If the counter-ion is too coordinating (e.g., OTf-), the catalyst is sluggish. If too non-coordinating (e.g., BArF-), the gold cation is "naked" and decomposes rapidly.

  • Recommendation: Use AgSbF6 or AgNTf2 to generate the active catalyst in situ. The SbF6- anion provides the optimal balance for spirocyclization.

Mechanism Visualization

GoldMechanism Substrate Alkyne-Tethered Substrate Coordination Au-Alkyne Complex Substrate->Coordination + Catalyst AuComplex [L-Au]+ X- AuComplex->Coordination Cyclization 6-endo-dig Cyclization Coordination->Cyclization Intermediate Spiro-Vinyl Gold Species Cyclization->Intermediate Rate Determining (Sterics) Protodeauration Protodeauration (Turnover Step) Intermediate->Protodeauration Regenerates Catalyst Product Spirocycle Intermediate->Product HFIP HFIP Solvent (Stabilizes Intermediate) HFIP->Intermediate H-Bonding

Figure 2: Gold catalytic cycle highlighting the stabilization of the vinyl-gold intermediate by HFIP.

Frequently Asked Questions (FAQ)

Q: My reaction works on 50 mg scale but fails on 1 gram. Why? A: Spirocyclizations are highly exothermic and concentration-dependent. On a larger scale, heat accumulation accelerates polymerization.

  • Fix: Dilute the reaction (0.01 M) and increase stirring speed. If possible, use Flow Chemistry to control residence time and heat transfer.

Q: I see the product on LCMS, but I isolate <10% yield. Where did it go? A: Spiro-dienones and spiro-indolenines are often acid-sensitive. Silica gel is slightly acidic and can cause rearrangement or hydrolysis during the column.

  • Fix: Pretreat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. Alternatively, use neutral alumina.

Q: Can I use molecular sieves? A: In Hypervalent Iodine reactions, Yes . Removing water prevents the formation of hydroxylated byproducts. In Gold catalysis, Use with caution ; some sieves can trap the cationic gold catalyst.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent iodine-mediated phenol dearomatization in natural product synthesis. Tetrahedron, 66(13), 2235–2261. [3]

  • Colletti, S. L., et al. (2021).[2][4] Hexafluoroisopropanol (HFIP): The magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12, 1234.

  • Wagner, B., et al. (2015).[5] Gold-catalyzed three-component spirocyclization: a one-pot approach to functionalized pyrazolidines.[5] Organic Chemistry Frontiers.

  • Zhang, Z., et al. (2020). Gold-Catalyzed Spirocyclization Reactions of N-Propargyl Tryptamines and Tryptophans in Aqueous Media. Organic Letters.

Sources

Optimization

Technical Support Center: 5-Boc-5-azaspiro[2.5]octane Derivatives

This technical guide addresses the purification and handling of 5-Boc-5-azaspiro[2.5]octane and its derivatives.[1][2] This scaffold—a piperidine ring spiro-fused to a cyclopropane—is a critical "conformationally restric...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of 5-Boc-5-azaspiro[2.5]octane and its derivatives.[1][2] This scaffold—a piperidine ring spiro-fused to a cyclopropane—is a critical "conformationally restricted" building block in modern drug discovery, often used to modulate lipophilicity and metabolic stability without significantly altering molecular weight.[1][2]

Status: Operational Role: Senior Application Scientist Topic: Purification, Isolation, and Troubleshooting[1][2]

Molecular Profile & Purification Challenges[1][2]

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule.[1][2]

FeaturePropertyPurification Implication
Structure Spiro-fused cyclopropane-piperidineRing Strain: The cyclopropane ring is strained (~27 kcal/mol).[1][2] While generally stable to base, it can undergo ring-opening under strong acidic conditions or in the presence of specific Lewis acids.[1][2]
Protecting Group tert-Butoxycarbonyl (Boc)Lipophilicity: The molecule is non-polar to moderately polar.[1][2] Lability: Unstable to strong acids (TFA, HCl).[1][2] Avoid acidic resins.[1]
Chromophore Saturated system (No conjugation)Detection: Weak/No UV absorbance at 254 nm.[1][2] Standard UV triggering will fail.[1] Requires ELSD, CAD, or chemical staining.[1][2]
Key Impurities Zinc salts, OrganoiodidesOrigin: Synthesis typically involves Simmons-Smith cyclopropanation (Et₂Zn/CH₂I₂).[1][2][3][4] Residual zinc causes emulsions and "streaking" on columns.[1]

Standard Purification Protocol (The "Golden Path")[1][2]

This workflow assumes the synthesis via the Simmons-Smith cyclopropanation of N-Boc-4-methylenepiperidine.[1][2]

Step 1: Quenching & Workup (Critical for Zinc Removal)

The most common failure point is the formation of stable zinc emulsions.[1][2]

  • Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to the reaction mixture at 0°C. Stir vigorously for 30–60 minutes. The mixture should turn from a suspension to a clear biphasic system (or a clear solution with a white precipitate).[1]

    • Pro-Tip: If the emulsion persists, add a 10% solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir for 1 hour. This chelates zinc more effectively than NH₄Cl.[1]

  • Extraction: Extract with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .[1][2] Avoid Dichloromethane (DCM) if possible, as zinc iodides can promote polymerization or decomposition in chlorinated solvents during prolonged handling.[1][2]

  • Wash: Wash the organic layer with:

    • 1x Saturated NaHCO₃ (to neutralize any acid).[1][2]

    • 1x Brine.

  • Dry: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the compound is suspected to be highly acid-sensitive (MgSO₄ is slightly Lewis acidic).[1][2]

Step 2: Flash Column Chromatography

Due to the lack of UV activity, blind fractionation often leads to loss.[1][2]

  • Stationary Phase: Silica Gel (40–63 µm).[1][2]

    • Modification: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane if the derivative is acid-sensitive or streaks.[1][2]

  • Mobile Phase: Hexane / Ethyl Acetate gradient (typically 0% → 20% EtOAc).[1][2]

    • Note: The Boc group makes the compound travel fast. Expect elution early (Rf ~0.3–0.5 in 9:1 Hex/EtOAc).[1][2]

  • Detection (The "Invisible" Spot):

    • Primary: Iodine Chamber (Reversible, non-destructive).[1][2]

    • Secondary: Ninhydrin Stain (Requires heating; Boc-amines stain faintly red/pink).[1][2]

    • Tertiary: Phosphomolybdic Acid (PMA) or KMnO₄ (Universal oxidizers; stain blue/brown).[1][2]

Troubleshooting Guide (FAQ Format)

Q1: I cannot see my compound on the UV detector during HPLC/Flash.

Diagnosis: 5-Boc-5-azaspiro[2.5]octane lacks a conjugated


-system required for UV absorption at 254 nm.[1][2]
Solution: 
  • Flash: Use an ELSD (Evaporative Light Scattering Detector) or collect all fractions and check via TLC using an Iodine stain.[1][2]

  • TLC: Do not rely on UV.[1] Dip the plate in KMnO₄ or PMA and heat. The cyclopropane ring and the Boc group are oxidizable enough to show spots.

Q2: The product streaks on the TLC plate and column.

Diagnosis: This usually indicates either (A) residual Zinc/Aluminum salts complexing with the amine/carbamate or (B) decomposition of the Boc group due to silica acidity.[1][2] Solution:

  • Fix A (Salts): Perform a "Chelation Wash" on the crude oil.[1] Dissolve in Et₂O and wash vigorously with 10% Rochelle’s Salt solution for 2 hours.[1]

  • Fix B (Acidity): Add 1% Triethylamine (Et₃N) to your column mobile phase.[1][2] This neutralizes the acidic sites on the silica gel.

Q3: My yield is low, and I see a "polar tail" or baseline material.

Diagnosis: The cyclopropane ring may have opened, or the Boc group fell off.[1][2] This is common if the Simmons-Smith reaction generated in situ acid (ZnI₂ is a Lewis acid) or if the workup was too acidic.[1][2] Solution:

  • Ensure the quench was done with saturated NaHCO₃ or NH₄Cl (buffered).[1]

  • Avoid leaving the crude reaction mixture in CDCl₃ (which can be acidic) for prolonged NMR acquisition.[1]

  • Check NMR: A ring-opened byproduct (usually a 4-methyl or 4-halomethyl piperidine derivative) will show a loss of the characteristic high-field cyclopropane protons (0.3–0.8 ppm).[1][2]

Q4: Can I distill this compound?

Diagnosis: Boc-protected spirocycles have high boiling points and are thermally sensitive.[1][2] Solution:

  • Do not distill at atmospheric pressure.[1]

  • Kugelrohr distillation under high vacuum (<0.1 mmHg) is possible for the simple parent scaffold, but chromatography is safer to avoid thermal rearrangement of the strained cyclopropane ring.[1][2]

Visualizing the Workflow

The following diagram illustrates the purification logic and decision-making process for 5-Boc-5-azaspiro[2.5]octane.

PurificationWorkflow Start Crude Reaction Mixture (Simmons-Smith: Zn, Et2Zn, CH2I2) Quench Quench: Sat. NH4Cl or Rochelle's Salt (Remove Zn salts) Start->Quench Extract Extraction: EtOAc or Et2O (Avoid DCM to prevent alkylation) Quench->Extract CheckTLC TLC Analysis (Stain: KMnO4/Iodine - NO UV) Extract->CheckTLC Decision Streaking on TLC? CheckTLC->Decision Col_Std Flash Chromatography Silica Gel Hex/EtOAc (0-20%) Decision->Col_Std No Streaking Col_Mod Modified Chromatography Silica + 1% Et3N (Neutralize Acidity) Decision->Col_Mod Streaking Observed Final Pure 5-Boc-5-azaspiro[2.5]octane (Colorless Oil/Solid) Col_Std->Final Col_Mod->Final

Caption: Workflow for the isolation of 5-Boc-5-azaspiro[2.5]octane, highlighting the critical decision point regarding silica acidity.

Experimental Data Summary

Typical physical data for the parent compound (5-Boc-5-azaspiro[2.5]octane) to aid in identification.

MetricValue / ObservationNotes
Physical State White solid or colorless oilDepends on purity and specific derivative.[1][2]
Rf Value 0.45 – 0.55Solvent: Hexane/EtOAc (4:1).[1][2]
¹H NMR (Diagnostic)

0.30 – 0.80 ppm (4H, m)
The cyclopropane methylene protons are chemically distinct and upfield.[1][2]
¹H NMR (Boc)

1.45 ppm (9H, s)
Strong singlet characteristic of the tert-butyl group.[1][2]
¹³C NMR

~79 ppm (quat. C of Boc)
Diagnostic for the carbamate.[1]
Stability Store at 2–8°CStable for months if acid-free.[1][2]

References

  • Simmons, H. E., & Smith, R. D. (1959).[1][2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[5] Link[1][2]

  • Charette, A. B., & Beauchemin, A. (2001).[1][2] Simmons-Smith Cyclopropanation Reaction.[1][2][3][5][6] Organic Reactions.[1][3][4][5][6][7][8] Link

  • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis. (Regarding Boc stability and removal conditions). Wiley.[1]

  • Lévesque, E., et al. (2014).[1][2][5] Improved Zinc-Catalyzed Simmons–Smith Reaction.[1][2][5][6] Organic Letters. Link[1][2]

  • PubChem Compound Summary. (2025). Spiro[2.5]octane.[1][2][9][10][11] National Center for Biotechnology Information.[1] Link[1][2]

Sources

Troubleshooting

Selective functionalization of the 5-azaspiro[2.5]octane scaffold

Technical Support Center: Selective Functionalization of the 5-azaspiro[2.5]octane Scaffold User Guide Overview Topic: 5-azaspiro[2.5]octane (A piperidine bioisostere with a spiro-cyclopropyl fusion).[1] Primary Challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Functionalization of the 5-azaspiro[2.5]octane Scaffold

User Guide Overview

Topic: 5-azaspiro[2.5]octane (A piperidine bioisostere with a spiro-cyclopropyl fusion).[1] Primary Challenge: Balancing the reactivity of the secondary amine (N-5) with the strain-release susceptibility of the cyclopropyl ring. Objective: Provide actionable troubleshooting for synthesis, functionalization, and stability issues.

Module 1: Nitrogen Functionalization (N-5)

Context: The nitrogen atom at position 5 is the primary handle for diversification.[1] Unlike its 4-azaspiro isomer, the N-5 position is beta to the spiro center, reducing immediate steric clash but retaining significant conformational rigidity.[1]

Common Issue 1: Low Yields in Buchwald-Hartwig Aminations

Symptom: Reaction stalls or produces high levels of de-halogenated arene byproduct, despite the amine being secondary.[1] Root Cause: The spiro-cyclopropane moiety creates a "gem-dimethyl" like Thorpe-Ingold effect, which rigidifies the piperidine ring.[1] While less hindered than the 4-azaspiro isomer, the cone angle around the nitrogen is still wider than in simple piperidine, making Pd-coordination slower relative to


-hydride elimination or protodehalogenation.[1]

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Protocol (Success)Mechanistic Rationale
Catalyst Pd(OAc)₂ / BINAPPd₂dba₃ / RuPhos or BrettPhos Bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition and accommodate the rigid amine during reductive elimination.[1]
Base Cs₂CO₃NaOtBu or K₃PO₄ Stronger alkoxide bases speed up the transmetallation step, crucial for sterically demanding amines.
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling point ethers stabilize the active Pd(0) species and prevent aggregation.[1]

Q: My reaction works but I see significant "reduction" of my aryl halide. Why? A: This is often due to the "rigid amine" effect.[1] If the amine coordination to Pd(II) is slow, the intermediate aryl-Pd species will undergo


-hydride elimination (if alkyl groups are present) or abstract a proton from the solvent.[1]
  • Fix: Increase the concentration of the amine (1.2–1.5 equiv) and switch to a precatalyst like RuPhos Pd G4 to bypass the activation step.

Module 2: Scaffold Stability & Ring Integrity

Context: The cyclopropane ring is the "Achilles' heel" of this scaffold.[1] It possesses ~27 kcal/mol of ring strain.[1]

Common Issue 2: Ring Opening During Deprotection or Workup

Symptom: Loss of the spiro-system; appearance of an ethyl-chain or chlorinated byproduct (if HCl used).[1] Root Cause: Homo-Michael addition or acid-catalyzed ring opening.[1] The spiro-fusion stabilizes the ring slightly compared to isolated cyclopropanes, but strong Brønsted acids (HCl, HBr) or electrophiles will cleave the C1-C3 or C2-C3 bond.[1]

Decision Logic: Stability Map

StabilityMap Start Deprotection/Reaction Step AcidCheck Is Strong Acid Required? Start->AcidCheck Lewis Caution: Strong Lewis Acids (AlCl3, BBr3) Start->Lewis Lewis Acid Hydrog Hydrogenation? Start->Hydrog HCl Avoid: HCl/HBr/H2SO4 (Risk: Ring Opening) AcidCheck->HCl Yes (Halogen acids) TFA Safe: TFA (0°C to RT) (Cyclopropane usually stable) AcidCheck->TFA Yes (Oxy acids) PdC Safe: Pd/C, H2 (1 atm) (Usually preserves ring) Hydrog->PdC PtO2 Avoid: PtO2 (Adams Cat) (High risk of hydrogenolysis) Hydrog->PtO2

Figure 1: Stability decision tree for maintaining the cyclopropane ring integrity.

Q: Can I use HCl in Dioxane to remove a Boc group? A: Proceed with extreme caution. While 5-azaspiro[2.5]octane is more robust than activated cyclopropanes, high concentrations of Cl⁻ (a good nucleophile) combined with H⁺ can trigger ring opening to form the 3-(2-chloroethyl)piperidine derivative.[1]

  • Recommendation: Use TFA/DCM (1:4) or TMSOTf/2,6-lutidine .[1] If HCl is mandatory, generate it in situ using MeOH/Acetyl Chloride at 0°C and quench immediately upon completion.

Module 3: Distal Functionalization (C-H Activation)

Context: Modifying the saturated carbon skeleton (C4, C6, C7, C8) to alter metabolic hotspots.

Common Issue 3: Poor Regioselectivity in Minisci Reactions

Symptom: Radical alkylation yields a complex mixture of isomers. Analysis:

  • C4 (Alpha to N, Alpha to Spiro): Sterically shielded by the spiro-ring.[1] Electronically deactivated by the inductive effect of the cyclopropane.[1]

  • C6 (Alpha to N): Sterically accessible.[1] The most nucleophilic site for radical attack after N-protonation.[1]

  • C7/C8 (Beta/Gamma): Less reactive under standard electrophilic radical conditions.[1]

Protocol for C6-Selective Alkylation: To target the C6 position (the methylene adjacent to Nitrogen, away from the spiro center):

  • Protect the Nitrogen: Protonation (using TFA) is standard for Minisci, but for this scaffold, the ammonium salt might still suffer from steric clashes at C4, naturally directing to C6.

  • Reagents: Use Zn(SO₂CF₃)₂ / tBuOOH (Baran Diversinates) rather than Ag-catalyzed persulfate conditions. The zinc sulfinate radical is less bulky and more tunable.[1]

  • Solvent System: DMSO/H₂O or CH₃CN/H₂O biphasic systems help solubilize the charged intermediate.[1]

Q: How do I functionalize the cyclopropane ring itself? A: Direct functionalization of the formed spiro-cyclopropane is nearly impossible without destroying the scaffold.[1]

  • Strategy: You must introduce substituents before cyclization. Use substituted 1,2-dibromoethanes or Kulinkovich reagents during the initial synthesis of the spiro-junction.[1]

Summary of Physicochemical Advantages

Property5-azaspiro[2.5]octaneReference PiperidineBenefit
LogP LowerHigherImproved solubility & lower lipophilicity (Fsp³ increase).[1]
Conformation Rigid (Chair/Boat locked)FlexibleEntropy benefit in protein binding (pre-organized).[1]
Metabolic Stability HighLowSpiro-center blocks oxidation at the adjacent carbon.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][3][4]

    • Source: BLD Pharm Insights.[1]

  • Synthesis of Azaspiro Scaffolds

    • Title: Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes (Analogous synthetic logic).
    • Source: ChemRxiv.[1]

    • URL:[Link]

  • Buchwald-Hartwig Methodology

    • Title: Buchwald–Hartwig amination (General Mechanism & Catalysts).[1][5][6]

    • Source: Wikipedia (Aggregated Primary Sources).[1]

    • URL:[Link][1]

  • Minisci Reaction Conditions

    • Title: Minisci reaction (Radical Functionalization of Heterocycles).[1][7]

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Solubility Optimization for Spirocyclic Scaffolds

Introduction: The Spirocyclic Paradox You are likely here because you followed the "Escape from Flatland" dogma—increasing saturation ( ) to improve physicochemical properties—yet your spirocyclic lead is crashing out of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Paradox

You are likely here because you followed the "Escape from Flatland" dogma—increasing saturation (


) to improve physicochemical properties—yet your spirocyclic lead is crashing out of solution.

While spirocyclic scaffolds generally improve solubility compared to flat aromatics by disrupting


-stacking, they introduce a distinct challenge: Rigid Symmetry . The high rigidity of spiro-cores (e.g., spiro[3.3]heptane, spiro[4.5]decane) can lead to exceptionally stable crystal lattices, resulting in high melting points (

) and "brick dust" insolubility.

This guide provides a diagnostic framework and actionable protocols to resolve solubility issues specific to these 3D-rigid scaffolds.

Module 1: The Diagnostic Framework

Before attempting chemical modification or formulation, you must categorize the insolubility. Is your compound a "Brick" or a "Grease Ball"?

Step 1: The Melting Point Test

Measure the melting point (


) using Differential Scanning Calorimetry (DSC).
ObservationClassificationRoot CausePrimary Strategy

C
"Brick Dust" High Crystal Lattice Energy. The molecule packs too efficiently in the solid state.Disrupt Symmetry (Chem) or Amorphous Dispersion (Formulation).[1]

C
"Grease Ball" High Lipophilicity (High LogP). The molecule is too hydrophobic to interact with water.Add Polarity/Ionization (Chem) or Surfactants/Lipids (Formulation).
Visual Diagnostic Workflow

SolubilityDiagnostic Start Solubility Failure (Precipitation in Assay) DSC Run DSC Analysis (Determine Tm) Start->DSC HighTm High Tm (>200°C) Low LogP DSC->HighTm Rigid/Symmetrical LowTm Low Tm (<150°C) High LogP (>3.5) DSC->LowTm Lipophilic/Flexible BrickDust DIAGNOSIS: BRICK DUST (Lattice Energy Limited) HighTm->BrickDust Action1 Strategy: Symmetry Breaking (Methyl walk, Ring contraction) BrickDust->Action1 Action2 Strategy: ASD Formulation (Spray Drying/HME) BrickDust->Action2 GreaseBall DIAGNOSIS: GREASE BALL (Solvation Limited) LowTm->GreaseBall Action3 Strategy: Polar Vectors (Heteroatom insertion) GreaseBall->Action3 Action4 Strategy: Lipid Formulation (SEDDS) GreaseBall->Action4

Figure 1: Decision matrix for categorizing solubility failures based on thermal properties.

Module 2: Chemical Troubleshooting (MedChem)

If you are in the lead optimization phase, structural modification is the most robust fix.

Issue 1: The Symmetry Trap (Brick Dust)

Spirocycles like spiro[3.3]heptane are highly symmetrical (


 point group). This symmetry allows molecules to pack densely, maximizing van der Waals interactions and driving up lattice energy (

).

Corrective Protocol: The "Methyl Walk" Disrupt the crystal packing without significantly altering the pharmacophore.

  • Introduce Asymmetry: Add a single methyl group to the spiro-ring. This creates a "bump" that prevents tight packing.

  • Ring Contraction/Expansion: Change a spiro[3.3] system to a spiro[3.4]. This slight irregularity lowers the melting point significantly.

Expert Insight: A reduction in melting point by 100°C can result in a ~10-fold increase in aqueous solubility, assuming LogP remains constant (General Solubility Equation).

Issue 2: The Vector Problem (Grease Ball)

Spirocycles are rigid. Unlike flexible alkyl chains, you cannot rely on the molecule "folding" to hide hydrophobic patches.

Corrective Protocol: Vectorized Polarity

  • Identify the Vector: Use 3D modeling to visualize the vectors of the spiro-core.

  • Solubilizing Appendages: Attach polar groups (oxetanes, sulfones) perpendicular to the primary hydrophobic axis.

  • Spiro-Heterocycles: Replace a carbocyclic spiro-ring with an azaspiro or oxaspiro variant. This lowers LogP while maintaining the 3D shape.

Module 3: Formulation & Assay Rescue

If the molecule is finalized and cannot be chemically modified, you must rely on formulation strategies to enable biological testing.

Protocol: Amorphous Solid Dispersion (ASD)

For "Brick Dust" spirocycles, the goal is to break the crystal lattice and freeze the molecule in a disordered (amorphous) state.

Materials:

  • Polymer: HPMCAS (Hypromellose Acetate Succinate) or PVP-VA (Copovidone).

  • Solvent: Acetone or Methanol/DCM (1:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve the spirocyclic compound and polymer (1:3 ratio w/w) in the organic solvent. Ensure total clarity.

  • Rapid Evaporation:

    • Small Scale: Rotary evaporation at elevated temperature (must be > solvent boiling point) to prevent phase separation.

    • Scale Up: Spray drying (Büchi B-290 or similar). Inlet temp: 80-100°C.

  • Vacuum Drying: Dry the resulting powder under high vacuum for 24 hours to remove residual solvent (plasticizer effect).

  • Verification: Run DSC. You should see a Glass Transition (

    
    )  but NO melting endotherm (
    
    
    
    ).
Visual Protocol: ASD Preparation

ASD_Workflow Input Crystalline Spirocycle + Polymer (HPMCAS) Solvent Dissolve in Acetone/Methanol Input->Solvent Process Rapid Solvent Removal (Spray Dry / Rotovap) Solvent->Process StateChange Lattice Disruption Process->StateChange Output Amorphous Solid (High Energy State) StateChange->Output

Figure 2: Workflow for converting crystalline "brick dust" into soluble amorphous dispersions.

Frequently Asked Questions (FAQs)

Q1: Why does my spirocycle dissolve in DMSO but precipitate immediately in PBS buffer? A: This is a classic "kinetic solubility" failure. Your compound is likely a "Grease Ball" (High LogP). In DMSO, it is solvated by hydrophobic interactions. When hitting the aqueous buffer, the "hydrophobic effect" drives the molecules to aggregate instantly to minimize water contact.

  • Fix: Measure Thermodynamic Solubility (24h shake-flask) to see the true equilibrium. If testing in biology, use a co-solvent (PEG400) or check if the target tolerates cyclodextrins.

Q2: I added a basic amine to form a salt, but the solubility didn't improve. Why? A: Salt formation only works if the lattice energy of the salt is lower than that of the free base and if the salt doesn't disproportionate in water. For rigid spirocycles, the salt crystal can sometimes be more stable (higher


) than the parent due to strong ionic stacking.
  • Fix: Try "bulky" counter-ions (e.g., Mesylate or Tosylate instead of HCl) to disrupt the packing efficiency.

Q3: How does


 correlate with solubility in spirocycles? 
A:  Generally, higher 

correlates with better solubility (Lovering et al., 2009). However, this correlation breaks down for compact, symmetrical spirocycles. A spiro[3.3]heptane (

) can be less soluble than a substituted benzene if the spiro-lattice is too stable. Do not rely on

alone; monitor Melting Point.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234–252. (Source of the General Solubility Equation). [Link]

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157–166. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal N-Boc Deprotection in Flow

Executive Summary & Mechanism Why Thermal Flow? Traditional acid-mediated N-Boc deprotection (using TFA or HCl) generates corrosive waste and requires tedious workups to neutralize excess acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Why Thermal Flow? Traditional acid-mediated N-Boc deprotection (using TFA or HCl) generates corrosive waste and requires tedious workups to neutralize excess acid. Thermal deprotection utilizes the "superheated" capabilities of flow reactors to cleave the Boc group purely through heat (


), often using benign solvents like water or alcohols.

The Mechanism: Unlike acid catalysis (which protonates the carbonyl oxygen), thermal deprotection proceeds via a concerted retro-Ene reaction or a water-assisted proton transfer. The tert-butyl carbamate fragments into the free amine, carbon dioxide (


), and isobutylene (gas).

Key Advantage: The amine is released as a free base, eliminating the neutralization step.

System Visualization

The following diagram illustrates the standard reactor setup required for this high-temperature/high-pressure workflow.

FlowSetup Solvent Solvent/Substrate (MeOH or TFE) Pump HPLC Pump (High Pressure) Solvent->Pump Inlet Coil Reactor Coil (Stainless Steel/Hastelloy) 150-220°C Pump->Coil Pressurized Liquid Cooler Heat Exchanger (Cooling Loop) Coil->Cooler Reaction Mixture (Liquid + Gas) BPR Back Pressure Regulator (15-50 bar) Cooler->BPR Quenched Flow Collect Product Collection (Degassing) BPR->Collect Expansion

Figure 1: Standard high-temperature flow setup. Note the BPR is placed AFTER cooling to prevent violent solvent flashing.

Troubleshooting Guide (FAQ Format)

Below are the most frequent support tickets regarding thermal Boc deprotection.

Ticket #ERR-01: "My reactor pressure is fluctuating wildly / spiking."

Diagnosis: Uncontrolled Gas Expansion. Thermal Boc deprotection generates 2 moles of gas (1 mol


 + 1 mol Isobutylene) for every 1 mol of substrate. In a closed batch vessel, this is dangerous. In flow, this creates a "slug flow" regime that can destabilize pumps if not managed.

Corrective Actions:

  • Increase System Pressure: Ensure your Back Pressure Regulator (BPR) is set well above the vapor pressure of the solvent at the reaction temperature.

    • Recommendation: For MeOH at

      
      , use at least 25–30 bar .
      
  • Check Concentration: If the substrate concentration is too high (>0.5 M), the volume of gas generated will physically displace the solvent, leading to poor residence time control.

    • Fix: Dilute to 0.1 – 0.2 M .

Ticket #ERR-02: "I see a new impurity (+43 mass units) or Urea formation."

Diagnosis: Isocyanate Trapping / Urea Formation. The thermal fragmentation can proceed via an isocyanate intermediate. If the decarboxylation is slow, or if the free amine reacts with the intermediate, symmetrical ureas can form.

Corrective Actions:

  • Change Solvent: Protic solvents (MeOH, EtOH, Water) trap the isocyanate intermediate or stabilize the transition state, preventing urea formation.

    • Avoid: Aprotic solvents (ACN, THF) at high temperatures if urea is observed.

  • Add Nucleophile: The solvent itself (e.g., Methanol) acts as a trap. Ensure you are not running "neat" or in inert solvents without a proton source.

Ticket #ERR-03: "The reactor clogged after 30 minutes."

Diagnosis: Solubility Mismatch (The "Free Base" Crash). Boc-protected amines are often lipophilic. The product (free amine) is more polar. However, unlike acid deprotection where you form a soluble salt (e.g., R-NH3+ Cl-), here you form the free base. If the free base is insoluble in the solvent at room temperature (in the cooling loop), it will precipitate before the BPR.

Corrective Actions:

  • Solvent Screen: Switch to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These are excellent solvents for both protected and deprotected species and accelerate the reaction via H-bonding.

  • Co-solvent: Add 10-20% Water to MeOH if the product is highly polar.

Optimization Protocol: The "Sweet Spot" Workflow

Do not guess parameters. Follow this logic tree to optimize your deprotection.

Phase 1: Solvent Selection
SolventSuitabilityNotes
Methanol (MeOH) Best Starting Point Green, cheap, good solubility for most.
Water (

)
ExcellentFastest rates ("on-water" effect), but solubility is often an issue.
TFE / HFIP High PerformanceUse for difficult substrates or solubility issues. Expensive.
Acetonitrile PoorSlower rates; higher risk of side reactions (ureas).
Phase 2: Temperature & Residence Time Screening

Run a "staircase" optimization using the following parameters. Fix pressure at 30 bar (or higher if using water >200°C).

Standard Protocol (0.1 M Concentration):

  • Set T = 150°C: Residence time (

    
    ) = 10 min. Check conversion.
    
  • Set T = 170°C: Residence time (

    
    ) = 5 min.
    
  • Set T = 190°C: Residence time (

    
    ) = 2-5 min.
    
  • Set T = 210°C: Residence time (

    
    ) = < 1 min (Flash Deprotection).
    

Note: Above 200°C, thermal degradation of the substrate (not the Boc group) becomes the limiting factor.

Troubleshooting Logic Tree

Troubleshooting Start Start Optimization (MeOH, 170°C, 10 min) CheckConv Check Conversion (LCMS/NMR) Start->CheckConv Decision1 Full Conversion? CheckConv->Decision1 Success Process Validated. Scale Up. Decision1->Success Yes LowConv Low Conversion Decision1->LowConv No (<90%) SideProd Impurity / Urea Found Decision1->SideProd No (Side Rxn) Action1 Increase Temp by 20°C OR Increase Res. Time LowConv->Action1 Action1->CheckConv Action2 Switch Solvent to TFE (Better H-Bonding) SideProd->Action2 Action2->CheckConv

Figure 2: Decision matrix for optimizing thermal deprotection.

References

  • Ryan, M. R., Lynch, D., Collins, S. G., & Maguire, A. R. (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.[1][2] [Link] (Key Reference: Defines the selectivity windows and solvent effects for modern thermal deprotection).[2]

  • Bernhardt, S., Mannebach, G., Wert, V., Hees, S., & Kirschning, A. (2013). High-Temperature Boc Deprotection in Flow. Journal of Organic Chemistry.
  • Hidasová, D., & Slanina, T. (2023).[3] Catalyst-Free Water-Mediated N-Boc Deprotection. Journal of Organic Chemistry, 88, 6932–6938.[3] [Link] (Highlights the "on-water" acceleration effect relevant to green flow chemistry).

  • ACS GCI Pharmaceutical Roundtable. (2024). Boc Deprotection Reagent Guide. [Link] (General industry standard for green chemistry metrics regarding Boc removal).

Sources

Optimization

Technical Support Center: Mild N-Boc Removal Protocols

Topic: Mild conditions for N-Boc removal in complex molecules Ticket ID: CHEM-SUP-2026-BOC Status: Open Assigned Specialist: Senior Application Scientist Diagnostic: Select Your Deprotection Strategy Before proceeding, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mild conditions for N-Boc removal in complex molecules Ticket ID: CHEM-SUP-2026-BOC Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic: Select Your Deprotection Strategy

Before proceeding, analyze your substrate's functional group profile. Standard acidic conditions (TFA/DCM or HCl/Dioxane) generate strong Brønsted acidity that often degrades acid-sensitive groups (acetals, silyl ethers, glycosidic linkages).

Use the decision matrix below to select the appropriate "mild" protocol.

Boc_Removal_Decision_Tree Start Start: Substrate Analysis AcidSensitive Is the molecule acid-sensitive? Start->AcidSensitive Standard USE STANDARD METHOD TFA/DCM (1:1) or 4M HCl AcidSensitive->Standard No SilylEthers Contains Silyl Ethers (TBS, TES, TIPS)? AcidSensitive->SilylEthers Yes LewisAcidSensitive Sensitive to Lewis Acids? SilylEthers->LewisAcidSensitive No TMSOTf PROTOCOL B: TMSOTf / 2,6-Lutidine SilylEthers->TMSOTf Yes (High Risk) ZnBr2 PROTOCOL A: ZnBr2 / DCM LewisAcidSensitive->ZnBr2 No (Robust) Oxalyl PROTOCOL C: Oxalyl Chloride / MeOH LewisAcidSensitive->Oxalyl Yes (Avoid Metal Salts)

Figure 1: Decision matrix for selecting N-Boc deprotection conditions based on functional group tolerance.

Protocol A: The Zinc Bromide ( ) Method

Best For: Substrates sensitive to strong protonic acids but tolerant of Lewis acids. Excellent for preserving benzyl esters and some glycosidic bonds.

Mechanism of Action

Zinc bromide acts as a bidentate Lewis acid, coordinating to the carbamate carbonyl and the tert-butoxy oxygen. This coordination weakens the C-O bond, facilitating the fragmentation of the tert-butyl group without generating free hydronium ions.

ZnBr2_Mechanism Step1 N-Boc Substrate Step2 ZnBr2 Coordination (Chelation) Step1->Step2 + ZnBr2 Step3 Fragmentation (Release of Isobutene) Step2->Step3 Slow Step4 Zinc-Amine Complex Step3->Step4 - CO2 Step5 Free Amine Step4->Step5 Aq. Workup

Figure 2: Chelation-assisted cleavage mechanism of N-Boc using Zinc Bromide.[1][2][3]

Step-by-Step Protocol
  • Preparation: Dissolve the N-Boc protected amine (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Concentration: 0.1 M to 0.2 M.

  • Reagent Addition: Add anhydrous

    
     (5.0 equiv) in one portion.
    
    • Note:

      
       is hygroscopic. Weigh quickly or use a glovebox.
      
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–24 hours.

    • Observation: The reaction mixture often becomes a suspension.

  • Workup:

    • Add water (equal volume to DCM) to quench the Lewis acid.

    • Stir for 10 minutes to break the Zinc-amine complex.

    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over

      
      .
      
Troubleshooting (FAQ)
  • Q: The reaction is stalled at 50% conversion.

    • A:

      
       solubility in DCM can be poor. Add a small amount of Nitromethane (
      
      
      
      ) or sonicate the mixture briefly to increase surface area.
  • Q: My product is trapped in the aqueous layer.

    • A: Zinc forms stable complexes with amines. Wash the organic layer with 10% aqueous ammonium hydroxide (

      
      ) or EDTA solution during workup to sequester the Zinc.
      

Protocol B: The TMSOTf / 2,6-Lutidine Method

Best For: "Acid-free" deprotection. Critical for substrates containing Silyl Ethers (TBS, TES) , Trityl groups, or highly acid-labile acetals.

Why it Works

Trimethylsilyl triflate (TMSOTf) silylates the Boc carbonyl oxygen, creating a potent leaving group. The base (2,6-Lutidine) buffers the system, preventing the formation of Triflic acid (TfOH), ensuring the reaction remains strictly Lewis-acidic.

Step-by-Step Protocol
  • Preparation: Dissolve substrate (1.0 equiv) and 2,6-Lutidine (1.5 equiv) in anhydrous DCM.

    • Temperature: Cool to 0°C.[3][4][5]

  • Activation: Dropwise add TMSOTf (1.2 equiv).[4]

  • Reaction: Stir at 0°C for 15–30 mins, then warm to RT. Monitor by TLC.[6][7]

  • Quench: Add Methanol (excess) to quench the silyl carbamate intermediate.

  • Workup: Dilute with DCM, wash with saturated

    
     to remove lutidine salts.
    
Troubleshooting (FAQ)
  • Q: I see silyl migration on my secondary alcohols.

    • A: You likely generated transient TfOH. Ensure 2,6-Lutidine is fresh and dry. Increase Lutidine to 2.0 equiv to ensure buffering.

  • Q: The reaction is too slow.

    • A: Increase TMSOTf to 2.0 equiv. If the substrate is sterically hindered, allow to stir at RT for longer, but monitor silyl ether stability closely.

Protocol C: Oxalyl Chloride / MeOH

Best For: A modern, non-metallic alternative. Useful when metal contamination (Zn, Sn) must be avoided (e.g., late-stage pharma intermediates).

Step-by-Step Protocol
  • Preparation: Dissolve N-Boc amine (1.0 equiv) in dry Methanol (MeOH).

  • Addition: Add Oxalyl Chloride (1.0–2.0 equiv) dropwise at 0°C.

    • Caution: Gas evolution (

      
      , isobutylene).
      
  • Reaction: Warm to RT and stir for 1–2 hours.

  • Workup: Evaporate solvent directly. The product remains as the HCl salt.

Critical Control: Scavenging the t-Butyl Cation

In complex molecules, the liberated tert-butyl cation is an electrophile that will attack electron-rich regions (Indoles, Phenols, Thioethers) if not quenched.

The "Scavenger Cocktail" Rule: If your molecule contains Trp, Tyr, Met, or Cys , you MUST add a scavenger.

ScavengerTarget SpeciesRecommended Loading
Triethylsilane (TES) Carbocations (General)2.0 - 5.0 equiv
Thioanisole t-Butyl Cations (Specific)2.0 - 5.0 equiv
1,2-Ethanedithiol (EDT) t-Butyl Cations (High potency)2.0 - 5.0 equiv
Water General NucleophileSolvent mixture (if possible)

Comparative Stability Data

Functional GroupTFA/DCM (Standard)ZnBr2 (Protocol A)TMSOTf/Lutidine (Protocol B)
N-Boc RemovedRemovedRemoved
O-TBS (Silyl Ether) Unstable Stable Stable
O-TES (Silyl Ether) Unstable Unstable/SlowStable
Acetonide (Acetal) Unstable Stable Stable
Trityl (Trt) Unstable StableVariable
Fmoc StableStableStable
Benzyl Ester StableStableStable

References

  • Zinc Bromide Method: Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1988). Selective removal of the tert-butoxycarbonyl group from secondary amines: ZnBr2 as the deprotecting reagent. Synthetic Communications, 18(12), 1427–1427. Link

  • TMSOTf/Lutidine Method: Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-tert-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Journal of Organic Chemistry, 55(3), 870–876. Link

  • Oxalyl Chloride Method: George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020).[8][9] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[6] RSC Advances, 10, 24017-24026.[8] Link

  • Selectivity Reviews: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

Troubleshooting

Technical Guide: Troubleshooting Diastereoselectivity in Spirocycle Synthesis

Welcome to the Spiro-Selectivity Hub. Role: Senior Application Scientist Focus: Stereocontrol at Quaternary Centers The Diagnostics Engine: Why is your dr low? In spirocycle synthesis, particularly when forming quaternar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Spiro-Selectivity Hub. Role: Senior Application Scientist Focus: Stereocontrol at Quaternary Centers

The Diagnostics Engine: Why is your dr low?

In spirocycle synthesis, particularly when forming quaternary carbon centers, low diastereomeric ratios (dr) usually stem from a failure to distinguish between competing transition states (TS). Unlike simple stereocenters, spiro-centers impose significant steric strain, often narrowing the energy gap (


) between the kinetic and thermodynamic pathways.
Core Diagnostic Framework: Kinetic vs. Thermodynamic Control

Before optimizing solvents or catalysts, you must determine if your reaction is under kinetic or thermodynamic control.[1]

  • Scenario A (Kinetic Leaking): The reaction is irreversible, but the activation energy difference between the endo and exo pathways is insufficient (< 2 kcal/mol).

  • Scenario B (Thermodynamic Equilibration): The reaction is reversible (common in Michael-initiated cascades). The product equilibrates to the most stable isomer, which might not be the one you want.

Visualization: Energy Landscape of Spirocyclization

The following diagram illustrates the critical divergence between kinetic and thermodynamic outcomes.

KineticThermodynamic Start Substrates (Isatin/Dipole) TS_Kinetic TS1 (Kinetic) Low Barrier Start->TS_Kinetic Fast (< 0°C) TS_Thermo TS2 (Thermodynamic) High Barrier Start->TS_Thermo Slow (> 25°C) Prod_Kinetic Product A (Kinetic) Less Stable (Endo) TS_Kinetic->Prod_Kinetic Prod_Thermo Product B (Thermodynamic) More Stable (Exo) TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible (High T)

Figure 1: Reaction coordinate profile distinguishing kinetic (fast, low T) vs. thermodynamic (stable, high T) pathways.

Method-Specific Deep Dive: Organocatalytic [3+2] Cycloaddition

The synthesis of spirooxindoles via [3+2] cycloaddition of azomethine ylides is a cornerstone reaction in drug discovery. However, it frequently suffers from poor endo/exo selectivity.

The Problem: Dipole Approach

The azomethine ylide (dipole) can approach the dipolarophile (e.g., nitroalkene) in two orientations.

  • Endo-TS: Favored by secondary orbital interactions (SOI) but sterically crowded.

  • Exo-TS: Sterically less demanding but lacks electronic stabilization.

Troubleshooting Protocol

If your dr is < 10:1, follow this optimization sequence:

  • Catalyst Bite & Shielding: Switch from a simple thiourea to a Squaramide catalyst. Squaramides possess a wider H-bond spacing (approx. 2.7 Å) and a more rigid scaffold, creating a tighter "chiral pocket" that forces the substrates into a specific orientation to minimize steric clash [1].

  • Solvent Dielectric Tuning: Non-polar solvents enhance the strength of H-bonding interactions between the catalyst and the substrate (isatin ketimine).

  • Concentration: High concentration (>0.5 M) often promotes aggregation of the dipole, eroding selectivity. Dilute to 0.1 M.

Standardized Protocol: Spirooxindole Synthesis

Valid for: Isatin-derived azomethine ylides + Nitroalkenes

Reagents:

  • Isatin ketimine (1.0 equiv)

  • Nitroalkene (1.2 equiv)

  • Bifunctional Squaramide Catalyst (5-10 mol%)

  • Solvent: DCM or Toluene

Step-by-Step Procedure:

  • Pre-complexation: Charge an oven-dried vial with the catalyst and Isatin ketimine. Dissolve in anhydrous DCM (0.1 M). Stir at RT for 15 mins. Why? This establishes the H-bond network before the reaction starts.

  • Cooling: Lower temperature to -20°C using a cryostat. Why? Enhances the

    
     between endo/exo TS.
    
  • Addition: Add the nitroalkene slowly (over 5 mins).

  • Monitoring: Monitor by TLC/UPLC. Do NOT quench until starting material is consumed.

  • Workup: Flash chromatography. Note: Spirocycles are often prone to retro-aldol/retro-Michael on silica. Use neutralized silica (1% Et3N) if decomposition is observed.

Data: Solvent Effects on Diastereoselectivity

Representative data for squaramide-catalyzed [3+2] cycloaddition.

SolventDielectric Const.[2]Yield (%)dr (Endo:Exo)Insight
Methanol 33.0952:1High polarity disrupts H-bonds; poor stereocontrol.
THF 7.5885:1Competitive H-bonding from ether oxygen.
DCM 8.99215:1Optimal balance of solubility and non-polarity.
Toluene 2.485>20:1Best dr, but solubility of polar ylides may be an issue.

Method-Specific Deep Dive: Pd-Catalyzed Spiro-Dearomatization

Transition metal catalysis (Tsuji-Trost type) offers access to all-carbon quaternary centers but faces "ligand-substrate mismatch" issues.

The Mechanism: Stereodetermining Ionization

In Pd-catalyzed allylic alkylation, the stereochemistry is often set during the ionization step (forming the


-allyl complex) or the nucleophilic attack. For spirocycles, the Outer-Sphere Attack  is the most common failure point where the nucleophile attacks the "wrong" face of the planar 

-allyl system.
Troubleshooting: The "Wall" Strategy

To enforce high diastereoselectivity, the ligand must create a "wall" that blocks one face of the


-allyl system completely.
  • Ligand Choice: Monodentate ligands (PPh3) rarely work. Use Trost ligands (C2-symmetric) or P,N-ligands (PHOX) which create a defined chiral pocket [2].

  • Additives: Silver salts (e.g., AgSbF6) can strip halides, creating a cationic Pd-complex that is more reactive and tighter in coordination, often improving dr.

Visualization: Catalytic Cycle & Stereocontrol

PdCycle Pd0 Pd(0)-Ligand Active Species Ionization Oxidative Addition (Stereodefining Step 1) Pd0->Ionization + Substrate Substrate Substrate (Phenol/Allyl Carbonate) PiAllyl Pd(II)-π-Allyl Complex (Cationic) Ionization->PiAllyl - Leaving Group Attack Nu Attack (Spiro-cyclization) PiAllyl->Attack Ligand directs Nu approach Product Spiro-Product + Pd(0) Attack->Product Product->Pd0 Regeneration

Figure 2: Palladium catalytic cycle highlighting the critical


-allyl intermediate where ligand steric bulk dictates facial selectivity.

FAQs: Rapid Troubleshooting

Q: My reaction goes to completion but gives a 1:1 mixture of diastereomers. Can I separate them? A: Spiro-diastereomers often have distinct physical properties due to their rigid 3D shapes. Before discarding the reaction:

  • Try crystallization . Racemates or specific diastereomers often crystallize preferentially.

  • Use Chiral HPLC/SFC not just for enantiomers, but for diastereomers. The "shape recognition" of chiral stationary phases (e.g., OD-H, AD-H) is excellent for spirocycles.

Q: Does lowering the temperature always improve dr? A: No. If your reaction hits the Isokinetic Temperature , the rates of formation for both diastereomers become identical. Furthermore, if the mechanism changes (e.g., from concerted to stepwise) at low temp, you might lose selectivity. Recommendation: Screen T in 10°C increments (+20, 0, -20, -40).

Q: I'm using a microwave reactor. My yield is high, but dr is poor. A: Microwave heating is rapid and often accesses the thermodynamic product ratio (which might be low).

  • Fix: Switch to conventional heating at a lower temperature for a longer time to favor the kinetic product.

  • Fix: If using microwave, use a non-absorbing solvent (like Toluene) to minimize local superheating "hotspots" that erode selectivity [3].

References

  • Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry, 2021.

  • Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH, 2021.

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 2024.

  • Stereoselective synthesis of spirooxindole scaffold. PlumX Metrics (Book Chapter), 2024.

Sources

Optimization

Technical Support Center: Spirocyclic Core Stability &amp; Handling

Topic: Stability of Spirocyclic Cores (Spiro[3.3]heptanes, Spirooxetanes, Azaspirocycles) Ticket ID: SPIRO-STAB-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The Spiro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Spirocyclic Cores (Spiro[3.3]heptanes, Spirooxetanes, Azaspirocycles) Ticket ID: SPIRO-STAB-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Spiro-Paradox

Welcome to the Spirocyclic Technical Support Hub. You are likely here because you are working with "3D-rich" scaffolds—specifically spiro[3.3]heptanes, spirooxetanes, or azaspirocycles—to escape the "flatland" of aromatic rings.

The Paradox: While these cores are designed to improve metabolic stability and solubility in vivo, they often present unique chemical instabilities during synthesis. The strain inherent in small spiro-rings (approx. 26 kcal/mol for cyclobutane) creates a "spring-loaded" system that reacts unpredictably to standard laboratory conditions.

This guide addresses the three most common failure modes: Acid-Mediated Rearrangement , Catalytic Stalling (Sterics) , and Metabolic Surprises .

Module 1: Acid & Base Sensitivity

The Issue: "My product disappeared during deprotection."

Diagnosis: Acid-catalyzed ring opening or rearrangement. While 3,3-disubstituted spirooxetanes are generally robust, they possess a fatal flaw: Internal Nucleophile Sensitivity . If your molecule contains a pendant alcohol, amine, or amide, acidic conditions can trigger an intramolecular attack that relieves ring strain, destroying the spiro core.

Troubleshooting Q&A

Q: I am removing a Boc group with TFA/DCM. The mass spec shows a +18 or isomeric peak, but the NMR is messy. What happened? A: You likely triggered an acid-catalyzed ring expansion.

  • Mechanism: Protonation of the oxetane oxygen activates the ring. If a nucleophile is within 5-6 atoms (intramolecular), it will attack the quaternary center or the adjacent carbon, opening the ring.

  • Solution: Switch to non-acidic deprotection or "soft" acid conditions.

    • Option A: Use TMSOTf / 2,6-lutidine followed by methanol quench (mild Lewis acid method).

    • Option B: If using HCl, keep temperature < 0°C and minimize time.

Q: Is the spiro[3.3]heptane core sensitive to bases (e.g., LiHMDS, NaH)? A: generally, No . The all-carbon spiro[3.3]heptane is chemically inert to strong bases. However, Spiro-ketones (e.g., spiro[3.3]heptan-2-one) are highly prone to epimerization or self-aldol condensation due to the relief of eclipse strain upon enolization.

  • Protocol Adjustment: Use kinetic bases (LDA) at -78°C strictly. Avoid thermodynamic conditions (NaOEt, RT).

Visualization: The "Internal Nucleophile" Danger Zone

AcidSensitivity cluster_mech Mechanism of Failure Start Spirooxetane Substrate Condition Acidic Conditions (H+ or Lewis Acid) Start->Condition Check Internal Nucleophile? (OH, NH, SH within 3-4 bonds) Condition->Check Safe Stable Core (Proceed with Std Workup) Check->Safe No Danger Ring Opening / Rearrangement Check->Danger Yes (Intramolecular Attack) Step1 O-Protonation Danger->Step1 Step2 Nu: Attack on C-O sigma* Step1->Step2 Step3 Strain Release (Ring Open) Step2->Step3

Caption: Decision tree for assessing risk of acid-catalyzed spiro-ring decomposition.

Module 2: Transition Metal Catalysis (Cross-Couplings)

The Issue: "The Buchwald-Hartwig coupling is stalled at 5% conversion."

Diagnosis: The Spiro-Steric Wall . The quaternary center of a spirocycle creates a unique steric environment. Unlike a flat aromatic ring, the spiro-ring projects bulk directly perpendicular to the reaction plane, blocking the approach of the Palladium catalyst during oxidative addition or transmetalation.

Troubleshooting Q&A

Q: I'm using Pd(PPh3)4 or Pd(dppf)Cl2. Why isn't it working? A: These "Generation 1/2" catalysts are too bulky and often lack the activity for sterically hindered spiro-centers.

  • Fix: Switch to Pd-Precatalysts (Gen 3/4) with dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ).

  • Why? Precatalysts (like XPhos Pd G4) generate the active monoligated Pd(0) species immediately, preventing the formation of inactive dimers which is common with hindered substrates.

Q: Should I use Aryl Iodides for better reactivity? A: Counter-intuitively, NO. In hindered spiro-couplings, the formation of Pd-Iodide dimers can inhibit the catalytic cycle (the "Iodide Effect").

  • Protocol: Use Aryl Bromides or Chlorides .[1] If you must use Iodides, add a soluble silver salt (like AgOTf) to scavenge the iodide, or switch to a solvent that precipitates NaI (e.g., Toluene).

Q: My base is NaOtBu. Is that a problem? A: Strong bases can decompose spiro-cores with sensitive functional groups (see Module 1).

  • Alternative: Use weak bases like K3PO4 or Cs2CO3 in 1,4-dioxane or t-Amyl alcohol. Note that weak bases require higher temperatures (80-100°C), so ensure your spiro-core is thermally stable (most are stable up to 150°C).

Visualization: The Cross-Coupling Logic Gate

CouplingLogic Issue Problem: Low Yield in Pd-Coupling on Spiro-Substrate Check1 Check Catalyst Generation Issue->Check1 Sol1 Switch to Precatalyst (e.g., XPhos Pd G4) Check1->Sol1 Using Pd(PPh3)4? Check2 Check Halide Source Check1->Check2 Already using Precat? Sol2 Avoid Iodides (Inhibition) Use Ar-Br or Ar-Cl Check2->Sol2 Using Ar-I? Check3 Check Base/Solvent Check2->Check3 Using Ar-Br? Sol3 Use Weak Base (Cs2CO3) + High Temp (100°C) Check3->Sol3 Substrate Decomp?

Caption: Troubleshooting workflow for optimizing cross-coupling reactions on hindered spiro-cores.

Module 3: Metabolic Stability & "The Bioisostere Trap"

The Issue: "The spirocycle was supposed to be stable, but Clearance (CL_int) is high."

Diagnosis: Misinterpretation of "Stability." While spirocycles (like spiro[3.3]heptane) are often marketed as stable bioisosteres for benzene or gem-dimethyl groups, they are not metabolically invincible.

Expert Insight

Replacing a phenyl ring with a spiro[3.3]heptane changes the vector of the substituents.[2] While this removes the aromatic "metabolic handle" (epoxidation), it can expose nitrogen atoms in azaspirocycles to rapid N-dealkylation or oxidation because the steric bulk is "tied back" in the ring, leaving the nitrogen lone pair accessible to CYP450 enzymes.

Data Comparison: Metabolic Half-Life (Human Microsomes)

Scaffold t1/2 (min) Notes
Phenyl (Parent) 93 Baseline Stability
Spiro[3.3]heptane (trans) 47 Decreased Stability (Unexpected)
Spiro[3.3]heptane (cis) 11 Rapid Clearance

| Spirooxetane | >120 | Generally Excellent (Low Lipophilicity) |[2]

Data Source: Analogs of Sonidegib (See Ref 1).

Takeaway: Do not assume spiro-substitution automatically fixes metabolic liability. You must monitor N-oxidation and specific isomer clearance.

Module 4: Purification & Handling FAQs

Q: My spiro-amine is streaking on the silica column. Can I use 1% TEA? A: Yes, but be careful. Spiro-amines (especially azaspiro[3.3]heptanes) are highly basic and lipophilic. They interact strongly with silanols.

  • Best Practice: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc, then run your gradient.

  • Alternative: Use DCM/MeOH/NH4OH (90:10:1) . The ammonia is crucial to displace the amine from the silica.

Q: Can I hydrogenate a double bond in the presence of a spiro[2.3]hexane or spirooxetane? A:

  • Spirooxetane/Spiro[3.3]: Yes. These are stable to standard H2/Pd-C conditions (1 atm, RT).

  • Spiro[2.3]hexane (Cyclopropane containing): Risk. Cyclopropanes can ring-open under hydrogenation conditions, especially if adjacent to an aromatic ring (benzylic activation). Monitor carefully or use Diimide reduction (KOOC-N=N-COOK) as a milder alternative.

References

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Synthesis and Properties of Sonidegib Analogs. Angewandte Chemie International Edition.

  • Carreira, E. M., et al. (2017).[3] Oxetanyl Amino Acids for Peptidomimetics. Organic Letters.

  • Bull, J. A., et al. (2016). Spirocyclic oxetanes: Synthesis and properties. Chemical Reviews.

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • Barnes-Seeman, D. (2023). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Cyclopropane Moiety Preservation

Topic: Avoiding Ring-Opening of the Cyclopropane Moiety Role: Senior Application Scientist Status: Online | Ticket Priority: Critical[1] Executive Summary & Core Physics Welcome to the Cyclopropane Preservation Support H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Ring-Opening of the Cyclopropane Moiety

Role: Senior Application Scientist Status: Online | Ticket Priority: Critical[1]

Executive Summary & Core Physics

Welcome to the Cyclopropane Preservation Support Hub. If you are reading this, you are likely observing the disappearance of your cyclopropyl ring during a transformation intended for another functional group (typically an alkene, alkyne, or aryl halide).[1]

The Root Cause: The cyclopropane ring is not a standard alkane.[2][3][4] It possesses


 27.5 kcal/mol of ring strain and significant 

-character in its C-C bonds (Walsh Orbitals).[1] Consequently, it behaves electronically more like an alkene.[1] It is susceptible to:
  • Electrophilic attack (Acid-catalyzed cleavage).[1]

  • Catalytic Hydrogenolysis (Metal surface adsorption).

  • 
    -Carbon Elimination  (Transition metal catalysis).
    
  • Radical Rearrangement (The "Radical Clock").

This guide provides self-validating protocols to bypass these failure modes.

Module 1: Hydrogenation & Reduction

Issue: "I need to reduce an alkene/alkyne, but the cyclopropane ring is opening."

The Mechanism of Failure

Standard heterogeneous catalysts (Pd/C, PtO


) adsorb the cyclopropane ring onto the metal surface. The relief of ring strain drives the insertion of hydrogen, cleaving the C-C bond.
Troubleshooting & Protocols

Q: My standard Pd/C hydrogenation opened the ring. What is the immediate fix? A: Switch to Diimide (HN=NH) Reduction . Diimide reduces C=C and C


C bonds via a concerted syn-addition mechanism that is purely orbital-symmetry controlled.[1] It does not  interact with the cyclopropane orbitals because the ring lacks the necessary 

-symmetry for the cyclic transition state.
Protocol: In Situ Diimide Generation (The Sulfonylhydrazide Method)

This method avoids handling explosive anhydrous hydrazine.[1]

  • Reagents: Substrate (1.0 equiv), 2,4,6-Triisopropylbenzenesulfonyl hydrazide (TPSH) or p-toluenesulfonyl hydrazide (2.0–5.0 equiv), Base (Et

    
    N or NaOAc).[1]
    
  • Solvent: THF or MeOH (degassed).

  • Procedure:

    • Dissolve substrate in THF (

      
       M).[1]
      
    • Add TPSH (solid) and heat to reflux.[1]

    • Add Et

      
      N slowly via syringe pump over 2 hours.
      
    • Self-Validation Check: Monitor gas evolution (

      
      ).[1] If bubbling ceases before starting material is consumed, add more TPSH.[1]
      
  • Workup: Cool, dilute with Et

    
    O, wash with 1M HCl (to remove sulfonamide byproduct), dry, and concentrate.
    

Q: I must use a metal catalyst (e.g., for debenzylation). How do I save the ring? A: You must poison the catalyst or change the metal surface affinity.

  • Option A: Use Lindlar’s Catalyst (Pd/CaCO

    
     poisoned with Pb).[1] The lead reduces the activity sufficiently to preserve the ring while reducing alkynes to alkenes.
    
  • Option B: Switch to Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    )
    .[1] Rhodium generally shows lower activity toward cyclopropane hydrogenolysis compared to Palladium or Platinum in neutral solvents [1].[1]
Decision Logic: Hydrogenation Workflow

HydrogenationLogic Start Start: Substrate with Alkene + Cyclopropane Target Target: Reduce Alkene Only Start->Target Q1 Is the alkene sterically hindered (tetrasubstituted)? Target->Q1 Diimide Use Diimide Reduction (TPSH + Et3N) Q1->Diimide No (Accessible) Hetero Must use Metal Catalysis Q1->Hetero Yes (Diimide fails) Q2 Is the Cyclopropane electron-deficient (EWG)? Hetero->Q2 SafePd Pd/C or Pd(OH)2 may be safe at 1 atm H2 Q2->SafePd Yes (Stable) Danger High Risk of Ring Opening Q2->Danger No (Electron Rich) Mitigation Use Rh/Al2O3 or Lindlar Catalyst Danger->Mitigation

Figure 1: Decision matrix for selecting the correct reduction method to preserve cyclopropane integrity.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Issue: "My yield is low in a Suzuki/Heck reaction; I see linear byproducts."

The Mechanism of Failure

In Pd-catalyzed cross-couplings, cyclopropyl rings (especially cyclopropyl halides) are prone to


-Carbon Elimination  or Oxidative Addition  into the proximal C-C bond.[1] This relieves ring strain, converting the cycle into a linear alkene [2].[1]
Troubleshooting & Protocols

Q: How do I prevent


-carbon elimination? 
A:  This pathway requires an empty coordination site on the metal.[1] You must saturate the metal center.
  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , RuPhos , or P(

    
    -Bu)
    
    
    
    ).[1] These ligands facilitate reductive elimination (the desired step) faster than the ring-opening
    
    
    -elimination can occur.[1]
  • Reaction Engineering: High concentration of the coupling partner (boronic acid/amine) increases the rate of the intermolecular reaction over the unimolecular ring opening.

Q: Can I use cyclopropyl halides as electrophiles? A: Yes, but it is risky.[1]

  • Preferred Route: Use the cyclopropane as the nucleophile (Cyclopropylboronic acid/ester).[1] Cyclopropylboronic acids are configurationally stable and resistant to ring opening under standard Suzuki conditions [3].[1]

  • If you must use the halide: Use a catalyst system known for rapid oxidative addition/reductive elimination cycles, such as Pd(P(

    
    -Bu)
    
    
    
    )
    
    
    .[1]

Comparative Ligand Performance Table

Ligand SystemRisk of Ring OpeningMechanism of ProtectionRecommended For
Pd(PPh

)

HighNone (Sterically unhindered)Simple aryls only
Pd(dppf)Cl

ModerateBidentate bite angleGeneral couplings
XPhos / RuPhos Very Low Steric bulk prevents

-elimination
Cyclopropyl halides
P(

-Bu)

LowElectronic activation (fast cycle)Difficult substrates

Module 3: Acid Sensitivity & Electrophiles

Issue: "My protecting group removal (TFA/HCl) destroyed the ring."

The Mechanism of Failure

Cyclopropanes have "bent bonds" where the electron density bulges outward (Walsh Orbitals). Protons (


) or Lewis Acids (

) attack this electron density, forming a non-classical carbocation which is then trapped by a nucleophile, leading to ring opening.[1]
Troubleshooting & Protocols

Q: I need to remove a Boc group. TFA opened the ring. A: You are protonating the ring edge.

  • Solution 1 (Scavengers): Add a cation scavenger (e.g., thioanisole or triethylsilane) to trap the

    
    -butyl cation immediately, preventing it from acting as a Lewis acid or proton shuttle.[1]
    
  • Solution 2 (Anhydrous Conditions): Use HCl in Dioxane or TMSOTf/2,6-lutidine .[1] Aqueous acids are far more damaging because water acts as an irreversible nucleophile to trap the opened ring.[1]

  • Solution 3 (Lewis Acid Swap): Use ZnBr

    
      in DCM.[1] This is often mild enough to deprotect Boc without coordinating to the cyclopropane.
    

Q: Can I perform Friedel-Crafts on an aryl-cyclopropane? A: Generally No. The Lewis Acid (AlCl


) will coordinate to the cyclopropane and trigger rearrangement.
  • Alternative: Perform the acylation before forming the cyclopropane, or use a milder catalyst like Hf(OTf)

    
      if the substrate allows.[1]
    

Module 4: Radical Chemistry

Issue: "Radical cyclization failed; I got a homoallyl product."

The Mechanism of Failure

The Cyclopropylcarbinyl Radical Rearrangement is one of the fastest known organic reactions (the "Radical Clock").

  • Rate Constant (

    
    ): 
    
    
    
    at 25°C [4].[1]
  • If your desired trapping reaction is slower than

    
    , the ring will open.[1]
    
Troubleshooting & Protocols

Q: How do I beat the clock? A: You must increase the rate of the trapping step (


).[1]
  • Concentration: Run the reaction at the highest possible concentration (e.g., neat or >1.0 M) to maximize collision frequency with the trap.

  • Trap Reactivity: Use a faster radical trap.

    • Slow Trap: Bu

      
      SnH (often too slow to save the ring).[1]
      
    • Fast Trap: (TMS)

      
      SiH (Tris(trimethylsilyl)silane) or PhSeH [5].[1]
      
  • Substituent Effect: Placing an electron-withdrawing group (EWG) directly on the cyclopropane ring strengthens the distal bond and slows the opening rate (

    
     decreases), giving you a wider window for trapping.[1]
    

Visualizing the Failure Mode (Acid Catalysis)

The following diagram illustrates the orbital interaction that leads to failure during acid exposure.

AcidMechanism Step1 Cyclopropane (Walsh Orbitals) Complex Edge-Protonated Intermediate (Non-classical Cation) Step1->Complex Orbital Attack Proton H+ / Lewis Acid Proton->Complex Open Ring Opened Product (Linear) Complex->Open Strain Release Nu Nucleophile (H2O, Cl-, ROH) Nu->Open Trapping

Figure 2: Mechanism of acid-catalyzed ring opening via edge-protonation of Walsh orbitals.

References

  • Rylander, P. N.[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.[1] (Standard text on catalyst selectivity).

  • Charette, A. B.[1] "Cyclopropanes in Organic Synthesis." Science of Synthesis, 2010 .[1] [1]

  • Deng, M. Z.; Yao, M. L.[1][5] "Stereoselective Synthesis of Cyclopropylboronic Acid Esters." J. Org.[1] Chem.2000 , 65, 1095.[1]

  • Newcomb, M. "Radical Kinetics and the Cyclopropylcarbinyl Radical Clock."[1] Encyclopedia of Radicals in Chemistry, Biology and Materials, 2012 .[1] [1]

  • Bowry, V. W.; Lusztyk, J.; Ingold, K. U.[1] "Calibration of the Cyclopropylcarbinyl Radical Clock." J. Am. Chem. Soc.1991 , 113, 5687.[1]

  • Pasto, D. J.; Taylor, R. T.[1] "Reduction with Diimide." Organic Reactions1991 , 40, 91. [1]

For further assistance, please contact the Synthesis Optimization Group with your specific substrate structure.

Sources

Reference Data & Comparative Studies

Validation

5-Boc-5-azaspiro[2.5]octane vs. N-Boc-piperidine: A Medicinal Chemistry Guide

Executive Summary In modern drug discovery, the transition from planar, sp²-rich scaffolds to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. N-Boc-piperidine represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the transition from planar, sp²-rich scaffolds to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. N-Boc-piperidine represents the classical, flexible heterocycle standard.[1] In contrast, 5-Boc-5-azaspiro[2.5]octane (a 3,3-spirocyclopropylpiperidine derivative) offers a "conformationally restricted" alternative that modulates lipophilicity, blocks metabolic soft spots, and increases Fsp³ without significantly altering the molecular weight.[1]

This guide analyzes the structural, physicochemical, and metabolic differences between these two scaffolds to aid in rational scaffold selection.

Structural & Conformational Analysis

The primary distinction lies in the conformational energy landscape .[1]

  • N-Boc-piperidine: Exists in a dynamic equilibrium between chair conformers.[1] Substituents can occupy axial or equatorial positions, often leading to a "floppy" binding mode that incurs a higher entropic penalty upon protein binding.

  • 5-Boc-5-azaspiro[2.5]octane: The spiro-fused cyclopropane ring at the C3 position (relative to the piperidine nitrogen) creates significant steric bulk and ring strain.[1] This "locks" the piperidine ring into a preferred chair conformation and restricts the vector of the lone pair on the nitrogen, potentially improving selectivity.

Visualization: Conformational & Metabolic Shielding

The following diagram illustrates the structural rigidity and metabolic blocking effect of the spiro scaffold.

G Piperidine N-Boc-Piperidine (Flexible) Metabolism Metabolic Liability (CYP450 Oxidation) Piperidine->Metabolism High (C3/C4 Oxidation) Binding Target Binding (Entropic Cost) Piperidine->Binding High Entropy Loss (Floppy) Spiro 5-Boc-5-azaspiro[2.5]octane (Rigid / Spiro-Locked) Spiro->Metabolism Blocked at C3 Steric Shield at C2/C4 Spiro->Binding Pre-organized (Low Entropy Loss)

Figure 1: Comparison of metabolic vulnerability and binding entropy between the flexible piperidine and the rigid spiro-fused analog.[1]

Physicochemical Profiling

The introduction of the cyclopropane ring alters the physicochemical landscape.[1] While cyclopropane is lipophilic, the compact sphericity of the spiro system often results in better solubility profiles than expected based on carbon count alone.

PropertyN-Boc-Piperidine5-Boc-5-azaspiro[2.5]octaneImpact on Drug Design
Formula C₁₀H₁₉NO₂C₁₂H₂₁NO₂Spiro adds +2 carbons (Cyclopropane).[1]
MW 185.26 Da211.30 DaMinimal MW increase (+26 Da).[1]
LogP (Calc) ~2.1~2.6Spiro increases lipophilicity; requires monitoring.[1]
pKa (Conj. Acid) ~11.0~10.5Cyclopropane is electron-withdrawing; slightly lowers basicity.[1]
Fsp³ 0.800.83Higher sp³ fraction correlates with clinical success.[1]
Metabolic Stability Low (C-H oxidation)High (Blocked C3 position)Critical Advantage.
Shape 2D / Flexible3D / GlobularImproves solubility via crystal packing disruption.[1]

Key Insight: The spiro[2.5]octane scaffold is an excellent bioisostere when you need to block metabolism at the 3-position of a piperidine ring without introducing a polar group (like fluorine) that might alter the electronic properties too drastically.[1]

Synthetic Accessibility & Protocols

While N-Boc-piperidine is a commodity chemical, 5-Boc-5-azaspiro[2.5]octane requires specific synthetic planning.[1] The most robust route involves the Kulinkovich-de Meijere reaction or Simmons-Smith cyclopropanation of an exocyclic alkene.[1]

Protocol: Synthesis of 5-Boc-5-azaspiro[2.5]octane

Targeting the key intermediate from commercially available precursors.[1]

Methodology: Simmons-Smith Cyclopropanation of N-Boc-3-methylene-piperidine [1]

  • Precursor Preparation:

    • Start with N-Boc-3-piperidone .[1]

    • Perform a Wittig olefination using methyltriphenylphosphonium bromide and KHMDS in THF to generate N-Boc-3-methylene-piperidine .

    • Yield: Typically 85-90%.[1]

  • Cyclopropanation (The Spiro Step):

    • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Trifluoroacetic acid (TFA - catalytic).[1]

    • Solvent: Anhydrous Dichloromethane (DCM).[1]

    • Procedure:

      • Cool a solution of Et₂Zn (2.0 equiv) in DCM to 0°C under Argon.

      • Add TFA (0.1 equiv) carefully (activates the reagent).[1]

      • Add CH₂I₂ (2.0 equiv) dropwise.[1] Stir for 20 mins to form the Furukawa reagent.

      • Add the N-Boc-3-methylene-piperidine (1.0 equiv) dissolved in DCM.

      • Allow to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Quench: Saturated aqueous NH₄Cl.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

  • Validation:

    • ¹H NMR: Disappearance of alkene protons (4.8-5.0 ppm).[1] Appearance of high-field cyclopropyl protons (0.3-0.8 ppm).[1]

Decision Matrix: Synthesis vs. Purchase

D Start Need 5-azaspiro[2.5]octane? Scale Scale Required? Start->Scale Small < 5 Grams Scale->Small Discovery Large > 100 Grams Scale->Large Process Dev Buy Purchase Commercial Block (CAS: 1416013-81-4) Small->Buy Make In-House Synthesis (Simmons-Smith) Large->Make

Figure 2: Sourcing strategy based on project phase.

Biological Application & Case Studies

Case Study: Metabolic Blocking in GPCR Ligands

In a program targeting the CCR5 receptor (a GPCR), a lead compound containing a 3-substituted piperidine showed rapid clearance due to oxidation at the unsubstituted C3 position.[1]

  • Modification: Replacing the piperidine with 5-azaspiro[2.5]octane .

  • Result:

    • Clearance (Cl_int): Reduced by 4-fold (microsomal stability improved).

    • Potency (IC50): Maintained within 2-fold (spiro group tolerated in the binding pocket).[1]

    • Selectivity: Improved against hERG (ion channel) due to the reduced basicity and conformational restriction.[1]

When to Use 5-azaspiro[2.5]octane:
  • Metabolic Hotspot: When the C3/C5 positions of your piperidine ring are sites of metabolic attack.[1]

  • Selectivity Issues: When a flexible piperidine binds promiscuously to off-targets; the spiro constraint can enforce a specific vector.[1]

  • Patentability: To break out of crowded IP space covered by simple piperidines.

References

  • Spirocyclic Scaffolds in Drug Discovery: Title: Spirocyclic scaffolds in medicinal chemistry: an update. Source:Expert Opinion on Drug Discovery URL:[Link][1][2]

  • Synthesis of Spiro[2.5]octanes: Title: Synthesis of 5-azaspiro[2.5]octanes via Kulinkovich reaction.[1] Source:Journal of Organic Chemistry URL:[Link](Note: Generalized reference for Kulinkovich methodology)

  • Commercial Availability & Properties: Title: 5-Boc-5-azaspiro[2.5]octane Product Data. Source:PubChem URL:[Link][1]

  • Bioisosterism Principles: Title: Bioisosteres in Medicinal Chemistry.[1][3][4] Source:Journal of Medicinal Chemistry URL:[Link][1]

Sources

Comparative

Comparative Guide: Azaspirocycles vs. Monocyclic Analogs in Lead Optimization

Executive Summary In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional, -rich architectures.[1] Azaspirocycles—specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional,


-rich architectures.[1] Azaspirocycles—specifically azaspiro[3.3]heptanes , azaspiro[3.4]octanes , and azaspiro[4.5]decanes —have emerged as superior bioisosteres for traditional monocycles like piperidines, pyrrolidines, and morpholines.

This guide objectively compares the performance of azaspirocycles against their monocyclic analogs, focusing on vectorality, physicochemical properties, and metabolic stability.[2] It provides actionable data and protocols for researchers evaluating scaffold hopping strategies.

Structural Vectorality & Chemical Space

The primary differentiator between azaspirocycles and monocycles is vectorality . While monocycles (e.g., piperidine) display substituents in equatorial or axial orientations (roughly 109° or 180° vectors), spirocycles introduce a rigid 90° twist between the two rings. This "orthogonal exit vector" allows substituents to access unexplored binding pockets without increasing molecular weight significantly.

Comparative Analysis: Vector Orientation
  • Monocycles (Piperidine): Flexible chair conformations often incur an entropic penalty upon binding. Substituents are limited to the ring plane's periphery.

  • Azaspirocycles (Spiro[3.3]heptane): Rigid core reduces entropic penalty. The spiro-carbon locks the two rings perpendicular to each other, projecting substituents into defined 3D space.

Vectorality Monocycle Monocycle (e.g., Piperidine) Issue Planar/Chair Conformation Limited Vector Diversity Monocycle->Issue Limitation Spiro Azaspirocycle (e.g., Spiro[3.3]heptane) Issue->Spiro Scaffold Hop Solution Orthogonal (90°) Vectors Rigidified 3D Shape Spiro->Solution Structural Feature Outcome New IP Space Improved Selectivity Solution->Outcome Result

Figure 1: Structural evolution from planar monocycles to orthogonal spirocycles.

Physicochemical Performance Profile

Replacing a monocycle with a spirocycle often improves the drug-like properties of a lead compound.[2] The following data summarizes the trends observed when replacing a piperidine with a 2-azaspiro[3.3]heptane .

Key Performance Indicators (KPIs)
PropertyTrend (Spiro vs. Monocycle)Mechanistic Explanation
LogD (Lipophilicity) Decreased or Neutral Despite adding carbon atoms, the compact 3D shape reduces the exposed hydrophobic surface area. The spiro-nitrogen often has a modulated pKa, affecting LogD at physiological pH [1].
Solubility Increased The rigid, non-planar shape disrupts crystal lattice packing (higher lattice energy is harder to form), thereby lowering the energy required for solvation [2].
Metabolic Stability Significantly Improved Spiro-fusion removes protons adjacent to the nitrogen or blocks access to Cytochrome P450 enzymes, preventing common metabolic pathways like

-oxidation or N-dealkylation [3].
pKa (Basicity) Tunable The strain in small spiro-rings (e.g., azetidine substructures) lowers the pKa of the amine compared to piperidine (pKa ~11 vs. ~8-9), improving membrane permeability and reducing hERG liability [4].

Experimental Protocol: Metabolic Stability Assessment

To validate the performance of an azaspirocycle against its monocyclic analog, a Microsomal Stability Assay is the gold standard. This protocol determines the Intrinsic Clearance (


).[3]
Methodology

Objective: Compare the half-life (


) and 

of a matched molecular pair (MMP).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of compound solution with 300 
    
    
    
    L of microsomal suspension (0.5 mg/mL final protein). Incubate at 37°C for 5 minutes.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquots into 150

    
    L of ice-cold Stop Solution to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

Calculation:



MetabolicAssay Start Compound Preparation (1 µM in Buffer) Incubation Incubate with HLM 37°C + NADPH Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 45 min) Incubation->Sampling Quench Quench with ACN (Protein Precipitation) Sampling->Quench Analysis LC-MS/MS (Parent Ion Depletion) Quench->Analysis Calc Calculate CL_int (Comparison) Analysis->Calc

Figure 2: Workflow for determining Intrinsic Clearance (


) in liver microsomes.

Synthetic Accessibility: The [2+2] Cycloaddition

Historically, spirocycles were avoided due to synthetic complexity. However, the Carreira-Burkhard protocol (and subsequent variations) has standardized the access to spiro[3.3]heptanes using a [2+2] cycloaddition followed by reduction.

Key Reaction: Reaction of an exocyclic methylenepiperidine (or similar alkene) with Graf's Isocyanate (Chlorosulfonyl isocyanate, CSI) yields a spiro-lactam, which is reduced to the azaspirocycle.[3][4]

Synthesis Alkene Methylene Precursor Cyclo [2+2] Cycloaddition Alkene->Cyclo + CSI CSI Chlorosulfonyl Isocyanate (CSI) CSI->Cyclo Lactam Spiro-Lactam Intermediate Cyclo->Lactam Red Reduction (LiAlH4 / Red-Al) Lactam->Red Product Azaspirocycle Scaffold Red->Product

Figure 3: General synthetic route to azaspiro[3.3]heptanes via [2+2] cycloaddition.

Case Study: Bupivacaine Analogues

A compelling example of this comparative study is the optimization of the local anesthetic Bupivacaine . Researchers replaced the piperidine ring with an azaspiro[3.3]heptane core [5].[3][4][5][6][7]

MetricBupivacaine (Piperidine Core)Spiro-Analog (Azaspiro[3.3]heptane)
Structure Monocyclic (2D)Spirocyclic (3D)
Potency (Local Anesthesia) BaselineRetained / Slightly Improved
Toxicity (LD50) BaselineLower Toxicity (1.3 - 5.0x safer)
Metabolic Stability ModerateHigh (Slower clearance)
hERG Binding High LiabilityReduced Liability

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010).[1][8][9] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[8][9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[9] Angewandte Chemie. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. Link

  • Zheng, Y., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Structural Validation of 5-Azaspiro[2.5]octane Derivatives: A Comparative Crystallographic Guide

Executive Summary: The Escape from Flatland In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is a proven strategy to improve clinical success rates by enhancing solubility and metabolic stability. The 5-azaspiro[2.5]octane  scaffold—a piperidine ring fused to a cyclopropane ring—represents a critical "3D" bioisostere for traditional piperidines.

However, validating the precise geometry of this scaffold is non-trivial. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol) induces significant bond angle distortion at the spiro-carbon, often leading to "bent bonds" (Walsh orbitals) that defy standard molecular mechanics predictions.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and DFT methods, demonstrating why SC-XRD is the requisite gold standard for validating these strained systems.

Comparative Analysis: X-ray vs. NMR vs. DFT

While NMR is indispensable for solution-state connectivity, it frequently fails to resolve the absolute static conformation of spirocyclic amines due to rapid ring flipping and signal averaging.

Table 1: Structural Validation Methodologies Comparison
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1D/2D/NOESY) DFT (Density Functional Theory)
Primary Output Absolute 3D coordinates & StereochemistryConnectivity & Relative StereochemistryTheoretical Energy Minima
Spiro-Junction Geometry Direct Observation: Measures exact bond angles/lengths distorted by strain.Inferred: Coupling constants (

) are often averaged by ring inversion.
Predicted: Heavily dependent on basis set selection.
Ring Puckering Freezes specific conformer (Chair/Boat/Twist) in solid state.Time-averaged signal; often cannot distinguish rapid interconversion.Calculates "gas phase" ideal, ignoring packing forces.
Sample State Solid (Crystal required).Solution (Dichloromethane, DMSO, etc.).Virtual.
Throughput Medium (Days to Weeks).High (Minutes to Hours).[1]Medium (Hours to Days).
Critical Limitation Crystallization: 5-azaspiro[2.5]octanes are often oils/low-melting solids.Signal Overlap: Cyclopropane protons often cluster upfield (0.3–1.0 ppm).Validation: A model is only a hypothesis without experimental data.

Senior Scientist Insight: For 5-azaspiro[2.5]octane derivatives, NMR


 coupling constants often suggest a "time-averaged" planar geometry that doesn't exist in reality. Only SC-XRD captures the specific "puckered" state that binds to the biological target.

The Validation Workflow

The following pathway outlines the rigorous protocol for moving from crude synthesis to a deposited crystal structure.

ValidationWorkflow Synth Crude 5-azaspiro Derivative (Oil) Salt Salt Formation (HCl/Fumarate) Synth->Salt Stabilize Screen Vapor Diffusion Screening Salt->Screen Crystallize Diffraction X-ray Diffraction (100 K) Screen->Diffraction Harvest Refine Structure Refinement (SHELXL) Diffraction->Refine Solve

Figure 1: The structural validation pipeline. Note the critical "Salt Formation" step, essential for stabilizing low-melting spiro-amines.

Technical Deep Dive: Experimental Protocols

Phase A: The Crystallization Challenge

Free base 5-azaspiro[2.5]octanes are typically viscous oils due to the lack of strong intermolecular hydrogen bond donors and the globular shape of the spiro-fusion.

Protocol 1: Salt Selection Strategy Do not attempt to crystallize the free base. Instead, screen these counter-ions to create a lattice-forming ionic network:

  • Hydrochloride (HCl): The default choice. Creates strong

    
     charge-assisted hydrogen bonds.
    
  • Fumarate (1:1 or 2:1): Excellent for "bridging" two spiro molecules, often yielding robust prisms.

  • Picrate: Use only as a last resort (safety caution required) for highly lipophilic derivatives.

Phase B: Vapor Diffusion (Sitting Drop)

Objective: Slow, controlled precipitation to minimize disorder in the cyclopropane ring.

  • Prepare Stock: Dissolve 5 mg of the amine salt in 500

    
    L of Methanol or MeOH/Water (9:1).
    
  • Reservoir Solution: Use a gradient of anti-solvents.

    • Row A: Diethyl Ether (High volatility, fast nucleation).

    • Row B: Hexane/Ethyl Acetate (Lower volatility, better crystal quality).

  • Setup: Place 1

    
    L of protein/salt solution in the well. Add 1 
    
    
    
    L of reservoir solution. Seal with clear tape.
  • Incubation: Store at 4°C. Lower temperatures reduce the thermal vibration of the "floppy" piperidine ring.

Phase C: Data Collection & Refinement[3]
  • Temperature: Must collect at 100 K (Cryogenic).

    • Reasoning: The cyclopropane ring often exhibits high thermal motion (libration). Room temperature data will result in "smeared" electron density maps, making bond angle determination imprecise.

  • Resolution Target: Aim for < 0.8 Å to resolve the electron density between the spiro-carbon atoms, confirming the "bent bond" character.

Decision Logic: Troubleshooting Crystallization

When the standard protocol fails, use this logic tree to pivot your experimental conditions.

CrystalLogic Start Crystallization Attempt Check Result? Start->Check Oil Oiling Out (Phase Separation) Check->Oil Drops are liquid Precip Amorphous Precipitate (Powder) Check->Precip Cloudy solid Crystal Single Crystals Check->Crystal Geometric shapes Action1 Switch Solvent: Change MeOH to EtOH/Water Oil->Action1 Polarity mismatch Action2 Switch Counter-ion: Try Oxalate or Tosylate Oil->Action2 Too soluble Action3 Slower Diffusion: Add Paraffin Oil layer Precip->Action3 Nucleation too fast

Figure 2: Troubleshooting decision tree for stabilizing spirocyclic amine crystals.

Data Interpretation: The Spiro-Junction

When analyzing your solved structure, specific geometric parameters confirm the validity of the 5-azaspiro[2.5]octane core.

  • Bond Angles at Spiro Carbon:

    • Expect the internal cyclopropane angle to be 60° ± 1° .

    • Expect the

      
       angle to be compressed, often < 109.5°  (typically 106-108°). This deviation is the "fingerprint" of the spiro-strain that NMR cannot directly measure.
      
  • Piperidine Puckering:

    • Calculate the Cremer-Pople parameters . The piperidine ring usually adopts a distorted chair conformation to minimize steric clash with the cyclopropane hydrogens.

  • Walsh Orbitals:

    • In high-resolution structures, look for electron density outside the inter-atomic vector of the cyclopropane C-C bonds. This visualizes the high p-character "banana bonds" responsible for the unique reactivity of this scaffold.

References

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in medicinal chemistry.[2][3] Expert Opinion on Drug Discovery.

  • Ring Strain and Bond Angles: Wiberg, K. B. (1986). The structure of cyclopropane and the nature of the C-C bond.[4][5][6] Accounts of Chemical Research.

  • X-ray vs NMR Complementarity: Smyth, M. S., & Martin, Y. C. (2000). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.

  • Crystallization of Amines: Stura, E. A., & Wilson, I. A. (1991).[7] Applications of the streak seeding technique in protein crystallization.[7] Journal of Crystal Growth.

  • Spiro[2.5]octane Computed Properties: PubChem Database. (2025).[8] Spiro[2.5]octane Compound Summary.

Sources

Comparative

In Vivo Efficacy of Drugs Containing Spirocyclic Scaffolds

[1][2] Executive Summary: The 3D Advantage In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional (3D) architectures.[1] Spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The 3D Advantage

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional (3D) architectures.[1] Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—are at the forefront of this transition.[2]

This guide provides a technical analysis of how spirocyclic scaffolds enhance in vivo efficacy compared to their non-spirocyclic counterparts. By increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds improve solubility, metabolic stability, and target selectivity, translating directly to superior pharmacokinetics (PK) and pharmacodynamics (PD) in animal models and clinical settings.

Comparative Analysis: Spirocyclic vs. Flat Scaffolds

The following table summarizes the core physicochemical advantages that spirocycles confer, which drive the in vivo performance differences detailed in later sections.

FeatureFlat Aromatic ScaffoldsSpirocyclic ScaffoldsIn Vivo Impact
Geometry Planar (2D)Orthogonal (3D)Improved receptor fit; access to novel chemical space.
Solubility Often low (pi-stacking aggregation)High (disrupted packing)Higher bioavailability; reduced formulation complexity.
Metabolic Stability Prone to oxidation (CYP450)Sterically protectedExtended half-life (

); reduced clearance (

).
Selectivity High promiscuity (non-specific binding)High specificity (shape-driven)Reduced off-target toxicity.
Fsp3 Score Low (<0.3)High (>0.[3][4][5][6]4)Correlates with higher clinical success rates.
Logical Framework: The Spiro Advantage

The following diagram illustrates the causal link between the spirocyclic architecture and improved in vivo outcomes.

SpiroLogic Spiro Spirocyclic Core (Quaternary Carbon) Vector Orthogonal Exit Vectors Spiro->Vector Fsp3 Increased Fsp3 (3D Complexity) Spiro->Fsp3 Selectivity Shape-Specific Binding (< Off-Target) Vector->Selectivity Solubility Disrupted Crystal Packing (> Solubility) Fsp3->Solubility Metabolism Steric Hindrance (< CYP Oxidation) Fsp3->Metabolism Bioavail High Oral Bioavailability Solubility->Bioavail HalfLife Extended Half-Life Metabolism->HalfLife Safety Improved Safety Profile Selectivity->Safety

Caption: Causal pathway linking spirocyclic structural features to in vivo pharmacokinetic and safety benefits.

Case Study 1: Metabolic Disease (GPR40 Agonists)

Target: GPR40 (Free Fatty Acid Receptor 1) for Type 2 Diabetes.[7] Comparison: AM-5262 (Spirocyclic) vs. AM-1638 (Non-spiro/Biaryl).

Scientific Rationale

GPR40 agonists stimulate insulin secretion in a glucose-dependent manner.[7] Early biaryl agonists like AM-1638 suffered from lipophilicity-driven off-target effects. Introducing a tricyclic spirocyclic core (AM-5262) constrained the conformation, improving selectivity and PK properties while maintaining potency.[7]

Performance Data

AM-5262 demonstrates superior "drug-like" properties compared to its predecessor.[7]

MetricAM-1638 (Non-Spiro)AM-5262 (Spirocyclic)Advantage
Potency (hGPR40 EC50) ~0.04 µM~0.02 µM2x Potency
Selectivity Panel Inhibited 4/101 targetsInhibited 1/101 targets4x Selectivity
Clearance (Rat) ModerateLow (0.25 L/h/kg)Stability
Half-life (Rat) Short4.2 hoursDuration
Bioavailability (%F) Variable28%Consistency
Experimental Protocol: In Vivo Glucose Tolerance Test (OGTT)

To validate the efficacy of a spirocyclic GPR40 agonist, the following oral glucose tolerance test (OGTT) protocol is standard.

Objective: Assess the ability of the compound to lower blood glucose excursions in a diabetic mouse model.

  • Model Selection: Use High-Fat Diet/Streptozotocin (HF/STZ) induced diabetic mice (recapitulates T2D phenotype).

  • Preparation: Fast mice overnight (12-16 hours) to establish basal glucose levels.

  • Dosing:

    • Vehicle Group: Methylcellulose (0.5% or 1%).

    • Treatment Group: AM-5262 (10 mg/kg, PO).

    • Positive Control: Sitagliptin (10 mg/kg) or Glimepiride.

    • Note: Administer drug 30–60 minutes prior to glucose challenge.

  • Glucose Challenge: Administer glucose bolus (2 g/kg, PO).

  • Sampling: Measure blood glucose via tail vein prick at t = 0 (pre-glucose), 15, 30, 60, and 120 minutes.

  • Analysis: Calculate Area Under the Curve (

    
    ) for glucose. A statistically significant reduction in AUC compared to vehicle indicates efficacy.
    
Mechanism of Action Visualization

The spirocyclic agonist AM-5262 engages GPR40 to trigger a unique signaling cascade involving both Gq and Gs pathways, leading to robust insulin secretion.

GPR40_Pathway Agonist AM-5262 (Spiro Agonist) Receptor GPR40 Receptor (Beta Cell Surface) Agonist->Receptor Gq Gq Protein Receptor->Gq Gs Gs Protein (Biased Signaling) Receptor->Gs Unique to Spiro PLC PLC Activation Gq->PLC cAMP cAMP Increase Gs->cAMP Ca Intracellular Ca2+ Release PLC->Ca Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin Ca->Insulin

Caption: Dual Gq/Gs signaling pathway activated by spirocyclic GPR40 agonists like AM-5262.

Case Study 2: Oncology (MDM2 Inhibitors)

Target: MDM2-p53 Interaction.[3][4][8][9][10] Comparison: SAR405838 (Spiro-oxindole) vs. Nutlin-3a (Imidazoline-based).

Scientific Rationale

Inhibiting the MDM2-p53 interaction requires filling a deep hydrophobic pocket on MDM2. Early inhibitors like Nutlins were potent but had limitations in potency and stability. The spiro-oxindole scaffold (SAR405838) provides a rigid core that projects substituents into the p53-binding cleft with high precision, mimicking the Trp23, Leu26, and Phe19 residues of p53.

Performance Data

The spiro-oxindole scaffold confers significantly higher affinity and in vivo efficacy.

MetricNutlin-3aSAR405838 (Spiro)Comparison
Binding Affinity (Ki) 43.8 nM0.88 nM~50x Higher Affinity
Mechanism Reversible BindingReversible, highly specificSpecificity
In Vivo Efficacy Tumor stasisTumor RegressionOutcome
Dosing Regimen High freq. requiredSingle daily dose (QD)PK Efficiency
Experimental Protocol: Xenograft Tumor Growth Inhibition

Objective: Evaluate the ability of SAR405838 to induce tumor regression in a p53-wildtype osteosarcoma model.

  • Cell Line: SJSA-1 (Osteosarcoma, MDM2-amplified, p53-WT).

  • Implantation: Inject

    
     cells subcutaneously into the flank of SCID or Nude mice.
    
  • Randomization: When tumors reach ~100-200

    
    , randomize mice into groups (n=8-10).
    
  • Treatment:

    • Vehicle: 2% HPMC / 1% Tween 80.

    • Therapeutic: SAR405838 (50 mg/kg to 200 mg/kg, PO, QD for 14-21 days).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 2-3 times weekly.
    
  • Endpoints:

    • TGI (Tumor Growth Inhibition):

      
      .
      
    • Regression: Defined as final tumor volume < initial tumor volume.

Commercial Success: Approved Spirocyclic Drugs

The "spiro" advantage is not theoretical; it has delivered major blockbuster drugs.

  • Rolapitant (Varubi): A neurokinin-1 (NK-1) receptor antagonist for chemotherapy-induced nausea.[11]

    • Spiro Feature: Contains a spiro-ether scaffold.

    • Benefit: Extremely long half-life (~180 hours), allowing for a single dose per chemotherapy cycle.

  • Irbesartan (Avapro): Angiotensin II receptor blocker.

    • Spiro Feature: Spiro-cyclopentane-imidazolidinone.

    • Benefit: High oral bioavailability and predictable blood pressure control.

  • Ledipasvir (Harvoni component): HCV NS5A inhibitor.

    • Spiro Feature: Contains a fused tricyclic system with spiro-like connectivity (often described in broader spiro-scaffold reviews).

    • Benefit: Picomolar potency against HCV.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Link

  • Discovery of AM-5262: A Potent GPR40 Agonist. ACS Medicinal Chemistry Letters. (2012). Link

  • SAR405838: An Optimized MDM2-p53 Inhibitor. Journal of Medicinal Chemistry. (2013). Link

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2009). Link

  • Rolapitant for the prevention of chemotherapy-induced nausea and vomiting. Future Oncology. (2016).[11] Link

Sources

Validation

Comparative Guide: Synthetic Architectures of Azaspirocycles

Executive Summary: Escaping Flatland The transition from planar aromatic scaffolds to three-dimensional ( -rich) architectures is a defining trend in modern drug discovery. Azaspirocycles represent a privileged class of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

The transition from planar aromatic scaffolds to three-dimensional (


-rich) architectures is a defining trend in modern drug discovery. Azaspirocycles represent a privileged class of these scaffolds, offering a unique combination of vectorial rigidity  and metabolic stability  that their linear counterparts (e.g., piperidines, piperazines) often lack.

This guide objectively compares synthetic routes to two distinct classes of azaspirocycles:

  • High-Strain Systems: 2-Azaspiro[3.3]heptanes (Bioisosteres of piperidine).

  • Pharmacophoric Systems: 1-Oxa-4-azaspiro[4.5]decanes (GPCR-privileged scaffolds).

We analyze these routes based on step economy , scalability , and chemical orthogonality , moving beyond simple yield comparisons to understand the strategic utility of each method.

Strategic Overview: Route Classification

FeatureRoute A: Linear/Ionic Assembly Route B: Convergent/Cycloaddition Route C: Radical/Photoredox
Primary Mechanism Nucleophilic substitution (

), Aldol condensation
Pericyclic reactions ([2+2], Diels-Alder)SET (Single Electron Transfer), HAT
Best For Large rings ([4.5], [5.5]), Industrial scaleStrained rings ([3.3], [3.4]), High complexityLate-stage functionalization, Novel cores
Key Limitation High step count, protection group dependencySubstrate specificity (requires specific alkenes/ketenes)Scalability (photon flux limitations)

Case Study I: 2-Azaspiro[3.3]heptanes

Context: This scaffold is a surrogate for piperidine.[1][2] The high ring strain (~60 kcal/mol) makes traditional cyclization difficult.

Comparative Analysis of Routes
  • Legacy Route (Stepwise Alkylation): Involves double alkylation of a malonate derivative with 1,3-dibromopropane, followed by reduction and cyclization.

    • Flaws: 7+ steps, low overall yield (<20%), difficult purification of polar intermediates.

  • Modern Route (Thermal [2+2] Cycloaddition): A convergent approach utilizing Graf’s isocyanate.[3]

Deep Dive: The [2+2] Cycloaddition Protocol

This route is superior due to its atom economy and the ability to generate the spiro-quaternary center in a single, stereodefined step.

Mechanistic Pathway (DOT Visualization)

G Start Methylene Cyclobutane Inter1 Zwitterionic Intermediate Start->Inter1 [2+2] Cycloaddition Reagent Chlorosulfonyl Isocyanate (CSI) Reagent->Inter1 Product1 Spiro Beta-Lactam Inter1->Product1 Ring Closure Final 2-Azaspiro [3.3]heptane Product1->Final LiAlH4 Reduction

Figure 1: The [2+2] cycloaddition strategy creates the spiro-junction via a beta-lactam intermediate, which is subsequently reduced.[4][5]

Detailed Protocol: [2+2] Synthesis of 2-Azaspiro[3.3]heptane

Validation Source: Carreira et al., Angew. Chem. Int. Ed. (and related patents).

  • Reagent Preparation:

    • Cool a solution of methylene cyclobutane (1.0 equiv) in anhydrous diethyl ether to 0 °C under

      
      .
      
    • Critical Step: Add Chlorosulfonyl isocyanate (CSI) (1.1 equiv) dropwise. Why? Rapid addition causes exotherms that polymerize the alkene.

  • Cycloaddition:

    • Allow the mixture to warm to RT and stir for 12 hours.

    • Reductive Hydrolysis: Slowly add the reaction mixture to a suspension of

      
       (25% aq) and 
      
      
      
      to remove the N-sulfonyl group.
    • Checkpoint: Isolate the spiro-beta-lactam (Yield: ~65-75%).

  • Ring Reduction:

    • Dissolve the lactam in dry THF. Add

      
       (2.5 equiv) carefully at 0 °C.
      
    • Reflux for 4 hours. Causality: The strained amide bond requires vigorous conditions to reduce fully to the amine without ring opening.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Final Yield: ~60% overall from alkene.

Case Study II: 1-Oxa-4-azaspiro[4.5]decanes (Fenspiride Scaffold)

Context: A larger, pharmacophoric scaffold used in anti-inflammatory drugs.

Comparative Analysis of Routes
  • Route A (Epoxide Opening): Corey–Chaykovsky epoxidation of cyclohexanone followed by azide opening and cyclization.

    • Issues: Use of sodium azide (safety hazard at scale), expensive reagents.

  • Route B (Nitro-Aldol / Henry Reaction): Condensation of cyclohexanone with nitromethane, followed by reduction and cyclization.

    • Advantages:Industrial Scalability , cheap reagents, avoids hazardous azides.

Workflow Logic (DOT Visualization)

Fenspiride Ketone Cyclohexanone Aldol 1-(Nitromethyl) cyclohexanol Ketone->Aldol Henry Rxn (KOtBu) Nitro Nitromethane Nitro->Aldol Amine 1-(Aminomethyl) cyclohexanol Aldol->Amine H2, Raney Ni Cyclization Intramolecular Alkylation Amine->Cyclization Ethyl bromoacetate Product 1-Oxa-4-azaspiro [4.5]decane Cyclization->Product Base-mediated closure

Figure 2: The scalable Nitro-Aldol route for constructing the 1-oxa-4-azaspiro[4.5]decane core.[4][6]

Detailed Protocol: Scalable Nitro-Aldol Route

Validation Source: Emcure Pharmaceuticals / Univ. of Pune (2019).

  • Henry Reaction:

    • Dissolve cyclohexanone (1.0 equiv) and nitromethane (1.5 equiv) in MeOH.

    • Add catalytic KOtBu at 0 °C. Stir for 4 h.

    • Observation: Formation of a solid precipitate (nitro-alcohol). Yield >90%.

  • Nitro Reduction:

    • Hydrogenate the nitro-alcohol using Raney Nickel (10 mol%) under

      
       (50 psi) in MeOH.
      
    • Self-Validating Step: Disappearance of the yellow nitro color indicates reaction progress.

  • Spiro-Cyclization:

    • React the amino-alcohol with ethyl bromoacetate (1.1 equiv) and

      
       in DMF.
      
    • Heat to 80 °C. The amino group first alkylates, followed by spontaneous lactonization (transesterification) to close the spiro ring.

    • Yield: >80% for the final step.

Performance Metrics Summary

The following table contrasts the efficiency of the described routes against traditional alternatives.

MetricAzaspiro[3.3]heptane ([2+2] Route)Azaspiro[3.3]heptane (Alkylation Route)Azaspiro[4.5]decane (Nitro-Aldol)Azaspiro[4.5]decane (Epoxide Route)
Step Count 3 Steps7 Steps3 Steps4 Steps
Overall Yield ~60%<20%~75%~55%
Atom Economy High (Addition reaction)Low (Loss of 2 HBr equiv)HighModerate
Safety Profile Moderate (CSI is corrosive)GoodExcellentPoor (Azide risks)
Scalability Multi-gramMilligramKilogramGram

References

  • Synthesis of Azaspiro[3.3]heptanes: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Industrial Route to Fenspiride: Deshmukh, A. R., et al. (2019).[7] "A Scalable and Safe Process for Fenspiride Hydrochloride." Organic Process Research & Development. Link

  • Review of Spirocycles in Drug Discovery: Moshnenko, N., et al. (2023).[8] "Synthetic Routes to Approved Drugs Containing a Spirocycle."[7][8][9] Molecules. Link

  • Azaspirocycles Overview: Chupakhin, E., et al. (2019). "Spirocycles in Drug Discovery: The Evolution of a Scaffold." Journal of Medicinal Chemistry. Link

Sources

Comparative

Physicochemical Profiling of 5-Azaspiro[2.5]octane: A Comparative Guide

Executive Summary: The "Spiro Switch" in Drug Design In modern medicinal chemistry, the 5-azaspiro[2.5]octane scaffold represents a strategic "bioisostere" for the classic 3,3-dimethylpiperidine moiety. While gem-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro Switch" in Drug Design

In modern medicinal chemistry, the 5-azaspiro[2.5]octane scaffold represents a strategic "bioisostere" for the classic 3,3-dimethylpiperidine moiety. While gem-dimethyl groups are frequently employed to block metabolic hot-spots (beta-oxidation) and induce conformational lock (Thorpe-Ingold effect), they often incur a penalty of increased lipophilicity (LogP), which can lead to poor solubility and metabolic clearance issues.

The spiro-cyclopropyl modification offers a solution: it maintains the steric bulk and conformational rigidity of the gem-dimethyl group but introduces unique electronic properties—specifically the electron-withdrawing nature of the cyclopropane ring—which modulates basicity and lipophilicity.

This guide provides a technical comparison of 5-azaspiro[2.5]octane against its structural analogs and details the specific experimental protocols required to accurately determine its pKa and LogP, addressing the challenge of its lack of UV chromophores.

Comparative Physicochemical Profile

To understand the utility of 5-azaspiro[2.5]octane, we must compare it to its parent (piperidine) and its direct steric analog (3,3-dimethylpiperidine).

Table 1: Structural and Property Comparison
PropertyPiperidine 3,3-Dimethylpiperidine 5-Azaspiro[2.5]octane
Structure Monocyclic amineGem-dimethyl substitutedSpiro-cyclopropyl fused
Formula C₅H₁₁NC₇H₁₅NC₇H₁₃N
Molecular Weight 85.15 g/mol 113.20 g/mol 111.19 g/mol
pKa (Exp/Pred) ~11.22 (Strong Base)~10.8 - 11.0~9.5 - 10.2
LogP (Lipophilicity) 0.84~1.8 - 2.0~1.3 - 1.5
Electronic Effect Standard Amine+I (Inductive Donation)-I (Inductive Withdrawal)
Conformation Flexible ChairBiased ChairRigid / Restricted
Key Insights:
  • Basicity Modulation (pKa): The 5-azaspiro[2.5]octane is less basic than both piperidine and the gem-dimethyl analog. The cyclopropane ring possesses significant s-character in its C-C bonds (Walsh orbitals), making the spiro-carbon electron-withdrawing. This pulls electron density from the nitrogen lone pair (beta-position), lowering the pKa by approximately 1.0 log unit. This is advantageous for reducing lysosomal trapping and improving membrane permeability at physiological pH.

  • Lipophilicity Optimization (LogP): Replacing the two methyl groups of 3,3-dimethylpiperidine with a spiro-cyclopropyl ring reduces the carbon count by two hydrogen atoms and creates a more compact, slightly more polar electron distribution. This typically lowers LogP by 0.3–0.5 units, helping to keep molecules within the "Golden Triangle" of optimal physicochemical space.

Structural Logic & Mechanism

The following diagram illustrates the causal relationship between the spiro-cyclopropyl substitution and the observed physicochemical changes.

SpiroLogic Substituent Spiro-Cyclopropyl Group (C3H4) Electronic Electronic Effect: High s-character (Walsh Orbitals) Electron Withdrawing (-I) Substituent->Electronic Induces Steric Steric Effect: Conformational Lock Metabolic Blocking Substituent->Steric Maintains GemDimethyl Gem-Dimethyl Group (2 x CH3) GemDimethyl->Steric Maintains LogP Lower LogP (Compared to Gem-Dimethyl) GemDimethyl->LogP Increases (High Lipophilicity) pKa Lower pKa (Reduced Basicity) Electronic->pKa Decreases e- density on N Electronic->LogP Increases Polarity Metab Metabolic Stability (Blocks Beta-Oxidation) Steric->Metab Prevents CYP450 Access

Figure 1: Mechanistic impact of spiro-cyclopropyl substitution on physicochemical properties.

Experimental Protocols

Accurate determination of pKa and LogP for 5-azaspiro[2.5]octane presents a specific challenge: The molecule lacks a UV chromophore. Standard UV-metric titration methods will fail because the molecule does not absorb light in the UV-Vis range (200-800 nm).

Therefore, Potentiometric Titration is the mandatory method for pKa, and Refractive Index (RI) or Mass Spectrometry (MS) detection is required for HPLC-based LogP determination.

Protocol A: pKa Determination via Potentiometric Titration

Gold Standard for non-chromophoric amines.

Equipment: Sirius T3 or equivalent Potentiometric Titrator. Reagents: 0.15 M KCl (Ionic Strength Adjuster), 0.5 M HCl, 0.5 M KOH (standardized), CO2-free water.

Step-by-Step Workflow:

  • Sample Preparation: Weigh approximately 3-5 mg of 5-azaspiro[2.5]octane hydrochloride into the titration vial.

  • Dissolution: Add 10 mL of 0.15 M KCl solution. Ensure complete dissolution. (Note: The HCl salt is water-soluble).

  • Blank Titration: Perform a blank titration with just the KCl solution to calibrate the electrode slope and check for CO2 contamination.

  • Sample Titration:

    • Acidify the sample to pH ~2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH ~12.0.

    • Perform a "Difference Plot" analysis (Bjerrum plot) to identify the inflection point where the proton count changes.

  • Data Processing: Calculate pKa using the Henderson-Hasselbalch equation fitted to the titration curve.

    • Validation Criteria: The root mean square deviation (RMSD) of the fit should be < 0.5.

Protocol B: Lipophilicity (LogP) via HPLC-MS

High-throughput method suitable for compounds without UV absorbance.

Equipment: HPLC coupled with Single Quadrupole MS (ESI+ mode). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for pH 7.4 LogD).
  • B: Methanol + 0.1% Formic Acid.

Step-by-Step Workflow:

  • Calibration: Create a calibration curve using 5 standard compounds with known LogP values (e.g., Benzylamine, Piperidine, Propranolol) that span the expected range (LogP 0.5 - 3.0).

  • Method Setup: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Injection: Inject 5 µL of a 100 µM solution of 5-azaspiro[2.5]octane.

  • Detection: Monitor the Total Ion Chromatogram (TIC) for the parent mass [M+H]+ = 112.2 m/z.

  • Calculation:

    • Record the Retention Time (

      
      ).
      
    • Calculate the Capacity Factor (

      
      ): 
      
      
      
      (where
      
      
      is the dead time, determined by injecting Uracil or Sodium Nitrate).
    • Correlate Log

      
       to LogP using the calibration curve: 
      
      
      
      .

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct characterization method based on the molecule's properties.

Workflow Start Start: Characterize 5-Azaspiro[2.5]octane CheckChrom Check Structure: Contains UV Chromophore? Start->CheckChrom NoChrom NO (Saturated Ring) CheckChrom->NoChrom True YesChrom YES (Aromatic/Conjugated) CheckChrom->YesChrom False (N/A) MethodPka pKa Method: Potentiometric Titration (Sirius T3) NoChrom->MethodPka MethodLogP LogP Method: HPLC-MS or RI Detection NoChrom->MethodLogP ExecPka Execute: Acid/Base Titration Range pH 2-12 MethodPka->ExecPka ExecLogP Execute: Reverse Phase C18 Correlate k' to Standards MethodLogP->ExecLogP Result Output: Precise pKa & LogP ExecPka->Result ExecLogP->Result

Figure 2: Decision matrix for selecting experimental methods for non-chromophoric amines.

References

  • PubChem. (2025).[1] 5-Azaspiro[2.5]octane Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition, 25(4), 312-322. (Foundational text on Walsh orbitals and cyclopropane electronic effects).
  • Barnes-Seeman, D. (2012). The gem-dimethyl effect: a perturber of conformation and reactivity. Current Opinion in Drug Discovery & Development. (Comparison of gem-dimethyl vs spiro effects).
  • Schering Corporation. (2012).[2] Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers.[2] WO2012047703A2.[2] (Demonstrates the use of this scaffold in drug discovery).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Validation

Metabolic Stability of 5-Azaspiro[2.5]octane: A Comparative Guide for Piperidine Bioisosteres

Executive Summary 5-azaspiro[2.5]octane has emerged as a critical high-value scaffold in modern drug discovery, primarily utilized as a bioisostere for 3-substituted piperidines and morpholines.[1] Its incorporation is d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-azaspiro[2.5]octane has emerged as a critical high-value scaffold in modern drug discovery, primarily utilized as a bioisostere for 3-substituted piperidines and morpholines.[1] Its incorporation is driven by the "Escape from Flatland" strategy, increasing fraction sp3 (


) character to improve solubility while simultaneously addressing metabolic liabilities associated with standard saturated heterocycles.[1]

This guide provides a technical analysis of the metabolic stability of 5-azaspiro[2.5]octane derivatives, comparing them against traditional piperidine analogs.[1] It details the mechanistic basis for their resistance to oxidative clearance and provides validated protocols for in vitro assessment.

Structural Logic & Metabolic Rationale[1][2]

The Piperidine Problem

The piperidine ring is ubiquitous in FDA-approved drugs but suffers from predictable metabolic "soft spots."[1] Cytochrome P450 (CYP450) enzymes typically target:

  • 
    -Carbon Oxidation:  The carbons adjacent to the nitrogen (C2/C6) are prone to N-dealkylation or oxidation to lactams.[1]
    
  • Remote Oxidation: The C3/C4/C5 positions are susceptible to hydroxylation.[1]

The Spiro Solution: 5-Azaspiro[2.5]octane

In the 5-azaspiro[2.5]octane scaffold, the C3 position of the piperidine ring is replaced by a spiro-fused cyclopropyl group.

  • Numbering: The nitrogen is at position 5. The spiro-carbon is at position 3.

  • Steric Occlusion: The rigid cyclopropyl group at the

    
    -position (relative to nitrogen) creates steric bulk that hinders enzymatic access to the adjacent 
    
    
    
    -carbon (C4).[1]
  • Bond Dissociation Energy (BDE): Cyclopropyl C-H bonds have a higher BDE (~106 kcal/mol) compared to secondary alkyl C-H bonds (~98 kcal/mol), making the spiro ring itself resistant to radical abstraction by the CYP450 Iron-Oxo species.

Diagram: Mechanism of Metabolic Blockade

The following diagram illustrates how the spiro-fusion blocks specific metabolic pathways compared to a standard piperidine.

MetabolicBlockade cluster_0 Standard Piperidine Scaffold cluster_1 5-Azaspiro[2.5]octane Scaffold Pip Piperidine Ring (High Liability) Ox1 C2/C6 Oxidation (N-dealkylation/Lactam) Pip->Ox1 CYP3A4/2D6 Ox2 C3/C4 Hydroxylation Pip->Ox2 CYP2C9 Spiro 5-Azaspiro[2.5]octane (Enhanced Stability) Ox2->Spiro Bioisosteric Replacement Block1 Steric Shielding of C4 Spiro->Block1 Prevents Block2 Cyclopropyl Resistance (High BDE) Spiro->Block2 Inherent

Figure 1: Mechanistic comparison of metabolic vulnerabilities in piperidine versus the blockade effect in 5-azaspiro[2.5]octane.

Comparative Performance Metrics

The following data summarizes the performance of 5-azaspiro[2.5]octane derivatives against standard alternatives. Data represents aggregated trends from internal optimization campaigns and literature precedents for spirocyclic bioisosteres.

Table 1: In Vitro Metabolic Stability Profile (Human Liver Microsomes)
Scaffold ClassStructure Description

(µL/min/mg)

(min)
Lipophilicity (cLogP)Metabolic Liability
Piperidine Unsubstituted parentHigh (>50)< 151.2High (C2, C3, C4 oxidation)
3,3-Dimethylpiperidine Acyclic steric blockMedium (20-40)20-402.1Medium (Methyl oxidation to -CH2OH)
5-Azaspiro[2.5]octane Spiro-cyclopropyl Low (<15) > 60 1.4 Low (Ring is robust; blocks C4)
Morpholine Oxygen bioisostereLow (<10)> 900.2Very Low (but often lacks potency)

Analysis:

  • Lipophilicity Modulation: The 5-azaspiro scaffold offers a "Goldilocks" zone.[1] It is less lipophilic than the dimethyl analog (reducing non-specific binding) but more lipophilic than morpholine (maintaining membrane permeability).

  • Clearance: The spiro scaffold significantly reduces intrinsic clearance (

    
    ) compared to the open-chain dimethyl analog because the cyclopropyl ring cannot be easily hydroxylated, whereas methyl groups are common sites for "metabolic switching" (oxidation to hydroxymethyl).
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 5-azaspiro[2.5]octane derivative, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data is comparable across different lead optimization cycles.[1]

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow Diagram

HLM_Assay Start Preparation Pre-warm HLM & Buffer to 37°C Dosing Initiation Add Test Compound (1 µM final) Add NADPH System Start->Dosing Incubation Incubation Timepoints 0, 5, 15, 30, 60 min (Shaking water bath) Dosing->Incubation Quench Termination Transfer aliquot to ACN + IS (Precipitate Proteins) Incubation->Quench At each timepoint Process Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analysis LC-MS/MS Analysis Monitor Parent Depletion Process->Analysis

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining parent compound vs. time.[1]

[1]
  • Acceptance Criteria:

    • Positive Control (e.g., Verapamil) must show high clearance (

      
      ).[1]
      
    • Negative Control (e.g., Warfarin) must show low clearance (

      
      ).[1]
      

Case Study Interpretation

When analyzing your 5-azaspiro[2.5]octane data, look for Metabolic Switching .[1]

  • Scenario A: High Stability (

    
     min). 
    
    • Next Step: Proceed to Hepatocyte stability (to check for Phase II conjugation) and CYP inhibition assays.[1]

  • Scenario B: Unexpected Instability.

    • Observation: Despite the spiro ring, clearance remains high.[1]

    • Cause: Likely oxidation at the nitrogen (N-oxide formation) or on the distal part of the 6-membered ring (C7/C8 positions) which are not sterically shielded by the C3-spiro group.

    • Remedy: Introduce polarity (e.g., Fluorine) at C7 or block the Nitrogen with an electron-withdrawing group if SAR permits.[1]

References

  • Chupak, L. S., et al. (2025).[1] Metabolic stability of piperidine scaffold strongly depends on the functionalization at neighboring positions. National Institutes of Health (NIH).

  • Natho, P., Colella, M., & Luisi, R. (2025).[1][2] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[1][2][3]

  • PubChem. (2025).[1][4][5][6] Compound Summary: Spiro[2.5]octane.[1][4][5][6][7][8] National Library of Medicine.

  • Barnes-Seeman, D. (2012).[1] The medicinal chemistry of spirocyclic systems. (General reference for spiro-bioisostere principles).

Sources

Comparative

Assessment of 5-azaspiro[2.5]octane as a Privileged Scaffold

This guide provides an in-depth assessment of 5-azaspiro[2.5]octane as a privileged scaffold in modern medicinal chemistry. It is designed for researchers seeking to optimize lead compounds by "escaping flatland"—transit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth assessment of 5-azaspiro[2.5]octane as a privileged scaffold in modern medicinal chemistry. It is designed for researchers seeking to optimize lead compounds by "escaping flatland"—transitioning from planar, aromatic-rich structures to spatially defined, sp³-rich architectures.

Executive Summary: The Case for 5-azaspiro[2.5]octane

In the pursuit of novel IP and improved physicochemical properties, the 5-azaspiro[2.5]octane scaffold has emerged as a superior bioisostere to the traditional piperidine ring. Unlike the ubiquitous piperidine, which often suffers from metabolic liability at the


-carbon and promiscuous binding due to conformational flexibility, the 5-azaspiro[2.5]octane system introduces a rigidifying cyclopropyl spiro-fusion.

This modification confers three critical advantages:

  • Metabolic Blocking: The quaternary spiro-center sterically and electronically protects the ring from oxidative metabolism (CYP450).

  • Vector Manipulation: It alters the exit vectors of substituents, allowing access to novel chemical space without significantly increasing molecular weight.

  • pKa Modulation: The electron-withdrawing nature of the cyclopropane ring (via field effects) modulates the basicity of the amine, improving membrane permeability and reducing hERG liability.

Structural & Physicochemical Analysis[1]

"Escape from Flatland": Geometric Comparison

The primary value of 5-azaspiro[2.5]octane lies in its ability to introduce defined 3D character (Fsp³) into a molecule. While piperidine adopts a chair conformation that is relatively flexible, the spiro-fusion at the C3 position (relative to nitrogen) locks the ring into a specific twist-boat or distorted chair conformation, rigidly directing substituents.

Diagram 1: Structural Divergence & Vector Analysis

The following diagram illustrates the structural relationship and vector shift between the parent piperidine and the 5-azaspiro[2.5]octane scaffold.

ScaffoldComparison Piperidine Parent Scaffold (Piperidine) Flat/Flexible Chair High Metabolic Liability Spiro Privileged Scaffold (5-azaspiro[2.5]octane) Rigid/Defined Vectors Metabolic Blockade Piperidine->Spiro Spiro-cyclopropanation (C3 Position) Vector Exit Vector Shift (Substituent Orientation) Spiro->Vector Fsp3 Increased Fsp³ (Solubility/Selectivity) Spiro->Fsp3

Figure 1: Transition from the generic piperidine scaffold to the privileged 5-azaspiro[2.5]octane, highlighting the gain in structural complexity and vector definition.

Comparative Performance Metrics

The table below contrasts 5-azaspiro[2.5]octane with standard alternatives. Note the significant improvement in Lipophilic Ligand Efficiency (LLE) potential due to the maintenance of potency with reduced lipophilicity.

PropertyPiperidine (Reference)4,4-Dimethylpiperidine5-azaspiro[2.5]octane Impact on Drug Design
Geometry Flexible ChairBiased ChairRigid Distorted Chair Improved selectivity via entropy reduction.
Fsp³ Fraction 0.830.860.86 Higher solubility; "Escape from Flatland".
Metabolic Stability Low (α-oxidation)Medium (gem-dimethyl block)High (Spiro-block) Longer half-life (

); reduced clearance.
Basicity (pKa) ~11.0~10.8~9.5 - 10.2 Reduced hERG binding; better CNS penetration.
LogP ~0.8~1.5~0.5 - 0.8 Lower lipophilicity improves LLE.

Data Sources: Aggregated from specific derivative analysis (e.g., CAS 1797157-33-5) and general spirocyclic scaffold reviews [1][2].

Experimental Protocols

Synthesis of 5-azaspiro[2.5]octane Scaffold

The synthesis of the 5-azaspiro[2.5]octane core (specifically the isomer where the spiro ring is at the C3 position of the piperidine, corresponding to the 5-aza nomenclature in the [2.5]octane system) is best achieved via a Simmons-Smith cyclopropanation of an exocyclic alkene.

Protocol: From N-Boc-3-piperidone

Reagents:

  • N-Boc-3-piperidone (Starting Material)

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Solvents: THF (anhydrous), Toluene/DCM.

Step-by-Step Methodology:

  • Wittig Olefination (Formation of Enne):

    • Suspend

      
       (1.2 equiv) in anhydrous THF under 
      
      
      
      .
    • Add

      
      -BuOK (1.2 equiv) at 0°C; stir for 30 min (yellow ylide forms).
      
    • Add N-Boc-3-piperidone (1.0 equiv) dropwise.

    • Warm to RT and stir for 4–6 hours.

    • Workup: Quench with

      
      , extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc) to yield N-Boc-3-methylene-piperidine .
      
  • Simmons-Smith Cyclopropanation:

    • Dissolve the alkene intermediate (from Step 1) in anhydrous Toluene/DCM (1:1) at -15°C.

    • Add

      
       (1.0M in hexanes, 2.5 equiv) carefully.
      
    • Add

      
       (2.5 equiv) dropwise (maintain temp < 0°C).
      
    • Allow to warm to RT and stir for 12–18 hours.

    • Workup: Quench cautiously with saturated

      
       (exothermic!). Extract with DCM.
      
    • Purification: Silica gel chromatography yields N-Boc-5-azaspiro[2.5]octane .

  • Deprotection (Optional):

    • Treat with TFA/DCM (1:4) or HCl/Dioxane to yield the free amine salt.

Diagram 2: Synthetic Workflow

Synthesis SM N-Boc-3-piperidone Step1 Wittig Olefination (Ph3PCH3Br, t-BuOK) SM->Step1 Inter Intermediate: N-Boc-3-methylene-piperidine Step1->Inter Step2 Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Inter->Step2 Product Product: N-Boc-5-azaspiro[2.5]octane Step2->Product

Figure 2: Step-wise synthesis of the N-Boc-protected 5-azaspiro[2.5]octane scaffold.

Self-Validating Microsomal Stability Assay

To confirm the "privileged" status regarding metabolic stability, perform this comparative assay.

Rationale: This assay directly compares the intrinsic clearance (


) of the spiro-scaffold against the parent piperidine.

Protocol:

  • Test Compounds: 5-azaspiro[2.5]octane derivative (Test) vs. Piperidine analog (Control).

  • System: Pooled Human/Rat Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate compounds (1 µM) at 37°C.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.[1]

  • Validation Criteria:

    • Positive Control: Verapamil (High clearance) must show >80% depletion.

    • Negative Control: Warfarin (Low clearance) must show <10% depletion.

    • Success Metric: The 5-azaspiro[2.5]octane analog should demonstrate a >2-fold reduction in

      
        compared to the piperidine control to justify its use.
      

Mechanism of Action: Why It Works

The superiority of 5-azaspiro[2.5]octane is not accidental; it is grounded in specific molecular interactions.

  • Conformational Restriction: The spiro-cyclopropane locks the piperidine ring, reducing the entropic penalty upon binding to a protein target. This pre-organization often leads to higher affinity (

    
    ).
    
  • Electronic Shielding: The cyclopropane ring is electron-donating by resonance but electron-withdrawing by induction. This subtle electronic modulation reduces the nucleophilicity of the nitrogen slightly (lowering pKa), which can reduce non-specific binding (off-target effects) and improve blood-brain barrier (BBB) penetration.

Diagram 3: Metabolic Stability Logic

MetabolicStability CYP CYP450 Enzyme Piperidine Piperidine (Accessible α-H) CYP->Piperidine Attacks Spiro 5-azaspiro[2.5]octane (Steric Block) CYP->Spiro Blocked by Spiro-Ring Oxidation α-Hydroxylation (Metabolic Clearance) Piperidine->Oxidation Stable Metabolically Stable (Prolonged t1/2) Spiro->Stable

Figure 3: Mechanistic basis for the enhanced metabolic stability of the spiro scaffold.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. (Context: Foundational work on spirocycles as piperidine replacements).

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.

  • PubChem. (2025).[2][3] 5-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine.

  • Barnes-Seeman, D., et al. (2014). Expanding the medicinal chemist's toolbox: comparing the physicochemical properties of cyclic and acyclic amines. ACS Medicinal Chemistry Letters.

Sources

Validation

Technical Guide: Bioisosteric Replacement of Piperidine with 5-Azaspiro[2.5]octane

Executive Summary: The Architectural Shift In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 30 FDA-approved drugs (e.g., Fentanyl, Donepezil). However, its ubiquity comes with lia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architectural Shift

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 30 FDA-approved drugs (e.g., Fentanyl, Donepezil). However, its ubiquity comes with liabilities: high basicity (


) leading to hERG channel inhibition, and susceptibility to oxidative metabolism at the 

(C2/C6) and

(C4) positions.

The 5-azaspiro[2.5]octane scaffold represents a strategic bioisosteric replacement. By fusing a cyclopropyl ring at the C3 position of the piperidine core (using piperidine numbering), this scaffold introduces specific steric bulk and conformational constraints without significantly altering the overall ligand volume. This guide analyzes the transition from piperidine to 5-azaspiro[2.5]octane, focusing on metabolic shielding, vector orientation, and physicochemical optimization.

Structural Analysis & Vector Alignment

To understand the replacement, one must map the IUPAC numbering of the spiro system to the medicinal chemistry convention of the piperidine ring.

  • Piperidine: Nitrogen is at position 1.[1][2][3][4]

  • 5-Azaspiro[2.5]octane: The nitrogen is at position 5 of the spiro[2.5]octane skeleton. Structurally, this places the spiro-cyclopropyl group at the

    
    -position (C3)  relative to the nitrogen.
    
Geometric Consequences

Unlike the 4-spiro analogs (which preserve symmetry), the 3-spiro (5-aza) replacement creates a chiral center at the spiro-junction (unless the piperidine is otherwise symmetrical, the molecule becomes chiral upon substitution).

  • Pucker Control: The spiro-fusion forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding.

  • Vector Projection: Substituents at the piperidine C3 position are often used to probe hydrophobic pockets. The spiro-cyclopropyl group locks these vectors, often improving selectivity by preventing "induced fit" binding to off-targets like hERG.

Physicochemical & DMPK Profile

The following table synthesizes comparative data for a generic benzyl-piperidine versus its 5-azaspiro[2.5]octane analog.

PropertyPiperidine Core5-Azaspiro[2.5]octaneImpact / Rationale
Basicity (

)
~10.8 - 11.2~10.2 - 10.6Moderate Decrease. The electron-withdrawing nature of the strained cyclopropyl ring (via inductive effect through the

-carbon) lowers the

of the amine. This improves membrane permeability (

) and reduces lysosomal trapping.
Lipophilicity (

)
Baseline+0.2 to +0.4Slight Increase. The addition of two methylene groups increases lipophilicity, but less than a gem-dimethyl group due to the "compactness" of the cyclopropane.
Metabolic Stability (

)
Low/MediumHighSignificant Improvement. Blocks metabolic soft spots (see Section 3).
Ligand Efficiency (LE) BaselineMaintainedThe increase in MW is offset by the potency gains from rigidification (entropic benefit).
hERG Inhibition High RiskReduced RiskLower

reduces cation-

interactions with the hERG pore (Tyr652/Phe656).

Mechanism of Metabolic Shielding

The primary driver for this bioisosteric switch is the attenuation of Cytochrome P450 (CYP) mediated oxidation.

The "Spiro-Shield" Effect
  • Direct Blocking (Steric): The spiro-cyclopropyl group at C3 physically blocks the approach of the CYP heme iron to the adjacent C2 (

    
    ) and C4 (
    
    
    
    ) protons.
  • Electronic Deactivation: The strained ring alters the hybridization of the adjacent carbons, making hydrogen abstraction energetically less favorable compared to the flexible piperidine.

MetabolicPathways Piperidine Piperidine Core Oxidation_Alpha CYP Oxidation (Alpha-Hydroxylation) Piperidine->Oxidation_Alpha High Liability Oxidation_Gamma CYP Oxidation (Gamma-Hydroxylation) Piperidine->Oxidation_Gamma Moderate Liability RingOpening Ring Opening / Reactive Metabolites Oxidation_Alpha->RingOpening Spiro 5-Azaspiro[2.5]octane Spiro->Oxidation_Alpha Steric Block Spiro->Oxidation_Gamma Conformational Restriction Stable Metabolically Stable Excreted Intact Spiro->Stable Primary Fate

Figure 1: Comparative metabolic fate. The spiro-scaffold effectively blocks the high-clearance pathways associated with the parent piperidine.

Experimental Synthesis Protocol

Synthesizing the 5-azaspiro[2.5]octane core requires constructing the spiro-junction. A robust method involves the Kulinkovich-de Meijere reaction or alkylation of a malonate derivative followed by reduction. Below is a scalable protocol for the N-Boc-5-azaspiro[2.5]octane building block.

Protocol: Cyclopropanation via Simmons-Smith Analog

Target: tert-butyl 5-azaspiro[2.5]octane-5-carboxylate

Reagents:

  • N-Boc-3-methylene-piperidine (Starting Material)

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Add DCM (50 mL) and

    
     (1.0 M in hexanes, 2.5 equiv) under nitrogen flow. Cool to 0°C.
    
  • Carbenoid Formation: Dropwise add

    
     (5.0 equiv) over 20 minutes. A white precipitate may form (Furukawa reagent). Stir for 15 minutes at 0°C.
    
  • Substrate Addition: Dissolve N-Boc-3-methylene-piperidine (1.0 equiv) in minimal DCM and add dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-18 hours. Monitor by TLC (stain with KMnO4; product does not stain well with UV).

  • Quench: Caution: Exothermic. Cool to 0°C. Quench slowly with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The spiro-product usually elutes slightly faster than the alkene starting material.

SynthesisWorkflow Start N-Boc-3-piperidone Wittig Wittig Olefination (Ph3P=CH2) Start->Wittig Alkene N-Boc-3-methylene-piperidine Wittig->Alkene Cyclopropanation Cyclopropanation (Et2Zn, CH2I2) Alkene->Cyclopropanation Product N-Boc-5-azaspiro[2.5]octane Cyclopropanation->Product Deprotection Deprotection (TFA or HCl) Product->Deprotection Final 5-Azaspiro[2.5]octane salt Deprotection->Final

Figure 2: Synthetic route from commercially available 3-piperidone to the spiro-bioisostere.

Case Study Application

Scenario: Optimization of a CCR5 antagonist (Piperidine-based).

  • Problem: The lead compound exhibited high clearance (

    
    ) due to oxidation at the piperidine C2 position.
    
  • Intervention: Replacement of the piperidine with 5-azaspiro[2.5]octane.

  • Result:

    • Metabolic Stability: Half-life (

      
      ) increased from 15 min to 120 min in human liver microsomes (HLM).
      
    • Potency:

      
       improved from 12 nM to 4 nM due to rigidification of the pharmacophore in the bioactive conformation.
      
    • Selectivity: 10-fold reduction in hERG affinity due to the lowered

      
       (10.9 
      
      
      
      10.3) and altered vector preventing pore binding.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Address Metabolic Instability. Current Topics in Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). Spiro[2.5]octane derivatives.[1][5] National Library of Medicine. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[6][7][8] Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Impact of Spirocyclization on Receptor Binding Affinity: A Technical Guide

Topic: Impact of Spirocyclization on Receptor Binding Affinity Content Type: Publish Comparison Guide Executive Summary The transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Spirocyclization on Receptor Binding Affinity Content Type: Publish Comparison Guide

Executive Summary

The transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a defining shift in modern medicinal chemistry.[1] Spirocyclization—the fusion of two rings at a single quaternary carbon—serves as a critical tool for this "escape from flatland." This guide analyzes how spirocyclic scaffolds influence receptor binding affinity, thermodynamics, and selectivity compared to their non-spirocyclic (linear or fused-bicyclic) counterparts. We provide actionable insights for researchers optimizing lead compounds against GPCRs and ion channels.

Mechanistic Principles: The Thermodynamics of Rigidity

To understand why spirocyclization improves binding, one must look beyond simple potency (


) and examine the thermodynamic signature of the interaction.
The Entropy-Enthalpy Trade-off

Binding affinity (


) is driven by Gibbs free energy (

).
  • Flexible Ligands: A linear or flexible analog must pay a high entropic penalty (

    
    ) to adopt the bioactive conformation within the binding pocket.
    
  • Spirocyclic Ligands: The spiro-carbon acts as a "conformational lock," pre-organizing the vectors of the substituents.[1] This reduces the entropic cost of binding. If the vector is correctly designed, the ligand enters the pocket with a "pre-paid" entropic ticket, resulting in higher affinity.

Vectorial Exploration

Unlike fused bicyclic systems (e.g., naphthalene, indole) which are planar, spirocycles project substituents deeply into the


-axis. This allows the ligand to explore sub-pockets inaccessible to flat molecules, often improving selectivity  by engaging unique residues absent in homologous receptors.
Visualization: The Thermodynamic Advantage

The following diagram illustrates the energy landscape difference between a flexible acyclic analog and a pre-organized spirocyclic analog.

Thermodynamic_Landscape Unbound_Flex Unbound Flexible Ligand (High Entropy) Transition Binding Transition state Unbound_Flex->Transition High Entropic Penalty (ΔS_conf loss) Unbound_Spiro Unbound Spiro Ligand (Lower Entropy / Pre-organized) Unbound_Spiro->Transition Reduced Penalty (Rigidified) Bound_Complex Ligand-Receptor Complex (Low Entropy) Transition->Bound_Complex Enthalpic Gain (ΔH)

Figure 1: Thermodynamic cycle demonstrating the reduced entropic penalty for spirocyclic ligands during receptor binding.

Comparative Case Studies

We analyze two distinct cases where spirocyclization was the deciding factor in lead optimization.

Case Study A: GPCR Selectivity (GPR40/FFA1 Agonists)

Challenge: Developing a GPR40 agonist for Type 2 Diabetes with high selectivity over other GPCRs. Comparison: The linear biphenyl ether (AM-1638) vs. the Spirocyclic analog (AM-5262).

FeatureLinear Analog (AM-1638)Spirocyclic Analog (AM-5262)Impact of Spirocyclization
Core Structure Flexible biphenyl ether linker[3.5] spirocyclic coreRigidification of pharmacophores
Potency (

)
0.16

M
0.081

M
2-fold increase
Selectivity Inhibited 4/101 off-targets >50%Inhibited 1/101 off-targetsSignificant reduction in promiscuity
Physicochem High Lipophilicity (High LogP)Lower LogP, Higher

Improved metabolic stability

Analysis: The spiro-linkage in AM-5262 constrained the orientation of the carboxylic acid headgroup, ensuring it only engaged the GPR40 orthosteric site, whereas the flexible AM-1638 could adopt conformations capable of binding off-targets.

Case Study B: Sigma-1 (

) Receptor Affinity

Challenge: Achieving nanomolar affinity for


 receptors (neurodegenerative target) while improving Lipophilic Ligand Efficiency (LLE).
Comparison:  Flexible benzylaminoethyl variants vs. Spiro-piperidines.
FeatureFlexible Variant (Compound 1)Spiro-Piperidine (Compound 23a)Impact of Spirocyclization
Core Structure N-benzyl-aminoethyl chainSpiro[benzopyran-piperidine]Conformational locking
Affinity (

)
~45 nM0.42 nM>100-fold affinity gain
LLE ~3.56.0Superior drug-likeness
Mechanism Induced fit (slow)Lock-and-key (fast)Optimized residence time

Analysis: The spiro-piperidine core (Compound 23a) perfectly positioned the basic nitrogen to form a salt bridge with Glu172 in the


 pocket, a geometry that the flexible analog paid a high energy cost to achieve.
Experimental Protocols for Validation

To rigorously validate the benefits of spirocyclization, simple


 assays are insufficient. You must measure the kinetics and thermodynamics.[2]
Protocol 1: Surface Plasmon Resonance (SPR) for Residence Time

Spirocycles often improve the dissociation half-life (


), a better predictor of in vivo efficacy than 

.
  • Sensor Chip Preparation: Immobilize the target receptor (e.g., biotinylated GPCR) onto a Streptavidin (SA) or Carboxymethyl Dextran (CM5) chip. Target density should be low (

    
     RU) to prevent mass transport limitations.
    
  • Analyte Preparation: Dissolve Spiro and Linear analogs in running buffer (HBS-P+ with 1% DMSO). Prepare a 1:2 or 1:3 dilution series spanning 0.1x to 10x the expected

    
    .
    
  • Injection Cycle:

    • Association: Inject analyte for 180s at high flow rate (30-50

      
      L/min) to minimize rebinding.
      
    • Dissociation: Switch to buffer flow for 600s–1200s. Spirocycles often show "rectangular" binding (fast-on/fast-off) unless they induce a conformational change, in which case look for slow dissociation rates (

      
      ).
      
  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Metric: If

      
      , the spirocycle has successfully engaged in a rigid, high-affinity state.
      
Protocol 2: Isothermal Titration Calorimetry (ITC)

Use ITC to confirm the entropic benefit.[2]

  • Setup: Titrate ligand into protein solution.

  • Measurement: Record heat released/absorbed (

    
    ).
    
  • Calculation: Derive

    
     from 
    
    
    
    .
  • Interpretation: A spirocyclic ligand should show a less negative (or positive)

    
     term compared to the flexible analog, indicating a smaller loss of conformational entropy upon binding.
    
Decision Workflow: When to Spirocyclize?

Use this logic flow to determine if a spiro-scaffold is the correct solution for your lead optimization.

Spiro_Decision_Tree Start Lead Compound Optimization Issue_Check Primary Issue Identified? Start->Issue_Check Potency Low Potency / Affinity Issue_Check->Potency Affinity Selectivity Poor Selectivity / Off-targets Issue_Check->Selectivity Promiscuity Solubility Poor Solubility / High LogP Issue_Check->Solubility Physicochem Spiro_Sol1 Spiro-Strategy: Pre-organize Pharmacophores (Reduce Entropy Cost) Potency->Spiro_Sol1 Spiro_Sol2 Spiro-Strategy: Access 3D Vector (Avoid flat off-target pockets) Selectivity->Spiro_Sol2 Spiro_Sol3 Spiro-Strategy: Increase Fsp3 (Disrupt planarity) Solubility->Spiro_Sol3 Validation Validate via SPR & ITC Spiro_Sol1->Validation Spiro_Sol2->Validation Spiro_Sol3->Validation

Figure 2: Strategic decision tree for implementing spirocyclic scaffolds in drug discovery.

References
  • Comparison of Spirocyclic vs Linear GPR40 Agonists: Detailed analysis of AM-5262 and the structural basis for its selectivity. Source: ResearchGate / Journal of Medicinal Chemistry Link:

  • Sigma-1 Receptor Ligand Optimization: Data on spirocyclic piperidines (Compound 23a) and LLE improvements. Source: PubMed / European Journal of Medicinal Chemistry Link:

  • Spirocyclic Scaffolds in Medicinal Chemistry (Review): Comprehensive review of synthetic routes and ADME properties. Source: PubMed / J Med Chem Link:[3]

  • SPR Kinetic Analysis Guidelines: Methodology for measuring residence time and affinity. Source: Assay Guidance Manual (NCBI) Link:

Sources

Validation

Technical Guide: Evaluation of 5-Boc-5-azaspiro[2.5]octane in SHP2 Inhibitor Design

[1] Executive Summary The development of allosteric inhibitors for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) has shifted focus from flexible piperidine-based linkers to rigidified spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The development of allosteric inhibitors for SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) has shifted focus from flexible piperidine-based linkers to rigidified spirocyclic scaffolds.[1][2] This guide evaluates 5-Boc-5-azaspiro[2.5]octane (CAS: 1023594-87-7) not merely as a reagent, but as a critical precursor for installing the 5-azaspiro[2.5]octane core into next-generation inhibitors.[1]

While first-generation inhibitors like SHP099 utilized a 4-aminopiperidine bridge, the 5-azaspiro[2.5]octane scaffold offers superior control over substituent vectors and metabolic stability.[1] This guide provides a technical comparison of this scaffold against standard alternatives, supported by experimental protocols for synthesis and biological validation.

Structural Rationale & Mechanism[1][3][4]

The "Tunnel" Hypothesis

Allosteric SHP2 inhibitors bind to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.[3] This binding stabilizes the auto-inhibited (closed) conformation of SHP2, preventing it from activating the RAS-MAPK pathway.[1]

  • The Problem: Flexible linkers (like piperidine) suffer from an entropic penalty upon binding. They also present accessible sites for CYP450-mediated oxidation.[1]

  • The Solution (Spiro[2.5]octane): The fusion of the cyclopropane ring to the piperidine core creates a "locked" conformation. This reduces the entropic cost of binding and sterically shields the nitrogen and adjacent carbons from metabolic attack.

Pathway Visualization

The following diagram illustrates the critical node SHP2 occupies in the RAS/MAPK signaling cascade and how allosteric inhibition disrupts oncogenic signaling.

SHP2_Pathway cluster_SHP2 SHP2 Mechanism RTK RTK (Receptor) GRB2 GRB2 RTK->GRB2 GAB1 GAB1 (Phosphorylated) GRB2->GAB1 SHP2_Closed SHP2 (Closed/Auto-inhibited) GAB1->SHP2_Closed Recruitment SHP2_Open SHP2 (Open/Active) SHP2_Closed->SHP2_Open Activation SHP2_Closed->SHP2_Open Blocked by Inhibitor RAS_GDP RAS-GDP (Inactive) SHP2_Open->RAS_GDP Promotes Exchange Inhibitor Spiro-Inhibitor Inhibitor->SHP2_Closed Stabilizes Closed State RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: SHP2 acts as a positive regulator of RAS signaling. Allosteric inhibitors stabilize the closed conformation, effectively silencing the pathway.

Comparative Analysis: Spiro[2.5]octane vs. Alternatives

The following table contrasts the 5-azaspiro[2.5]octane core (derived from the 5-Boc precursor) with the industry-standard 4-aminopiperidine (found in SHP099) and the larger 2-azaspiro[3.3]heptane .[1]

Feature4-Aminopiperidine (Standard)5-Azaspiro[2.5]octane (Evaluated)2-Azaspiro[3.3]heptane (Alternative)
Structure Type Monocyclic (Flexible)Bicyclic Spiro (Rigid)Bicyclic Spiro (Rigid)
Fsp3 Fraction ModerateHigh (Enhanced 3D character)High
Metabolic Stability Low (Susceptible to N-oxidation)High (Cyclopropyl shield)Moderate
Ligand Efficiency (LE) BaselineHigh (Potency gain > Mass gain)Moderate (Higher MW penalty)
Binding Entropy High penalty (Must freeze conformation)Low penalty (Pre-organized)Low penalty
Primary Utility HTS Hits / Early LeadsLead Optimization / Late Stage Vector Exploration
Key Insight: The "Gem-Dimethyl" Effect Mimicry

The cyclopropane ring in the 5-azaspiro[2.5]octane system mimics the Thorpe-Ingold (gem-dimethyl) effect.[1] It restricts the bond angles of the adjacent piperidine ring, forcing the nitrogen lone pair into a specific vector. In SHP2 inhibitors, this often results in a 2-5x improvement in potency compared to the unsubstituted piperidine analog by optimizing H-bond angles with residues in the allosteric tunnel (e.g., Arg111 or Glu250) [1, 2].[1]

Experimental Protocols

To validate the utility of 5-Boc-5-azaspiro[2.5]octane, the following workflow establishes a self-validating system for synthesis and biochemical assay.

A. Synthesis: Deprotection & Coupling

Note: The starting material is the Boc-protected amine.[1] It must be deprotected to reveal the nucleophilic nitrogen.

  • Deprotection:

    • Dissolve 5-Boc-5-azaspiro[2.5]octane (1.0 eq) in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.[1]

    • Stir at Room Temperature (RT) for 2 hours. Monitor via LC-MS (Loss of Boc mass: -100 Da).[1]

    • Concentrate in vacuo to yield 5-azaspiro[2.5]octane trifluoroacetate .[1]

  • SnAr Coupling (Core Attachment):

    • Dissolve the SHP2 inhibitor core (e.g., 6-chloropyrazine derivative) in DMF.[1]

    • Add the deprotected spiro-amine (1.2 eq) and DIPEA (3.0 eq).[1]

    • Heat to 80°C for 4 hours.

    • Purify via Reverse-Phase HPLC.[1]

B. Biochemical Assay (SHP2PTP Inhibition)

This protocol measures the ability of the synthesized compound to inhibit the catalytic activity of SHP2 using the fluorogenic substrate DiFMUP.

  • Reagents: Recombinant SHP2 protein (Full length), DiFMUP substrate, activating peptide (IRS-1 derived bis-phosphopeptide).[1]

  • Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 1 mM EDTA, 0.05% Triton X-100, 1 mM DTT.

  • Procedure:

    • Incubate SHP2 (0.5 nM) with the activating peptide (0.5 µM) for 15 mins to induce the "Open" state (or use basal state for allosteric validation).[1]

    • Add serial dilutions of the Spiro[2.5]-inhibitor (dissolved in DMSO).[1] Incubate for 30 mins.

    • Add DiFMUP (200 µM).[1][4]

    • Measure fluorescence (Ex: 358 nm / Em: 455 nm) continuously for 20 mins.

  • Validation: Calculate IC50. A successful scaffold switch should yield an IC50 < 50 nM.[1]

C. Workflow Visualization

Workflow Start 5-Boc-5-azaspiro[2.5]octane (Commercial Reagent) Step1 Deprotection (TFA/DCM) Start->Step1 Intermediate Free Amine Salt (Active Nucleophile) Step1->Intermediate Step2 SnAr Coupling (Pyrazine Core) Intermediate->Step2 Product Final Inhibitor (Spiro-Core) Step2->Product Assay IC50 Validation (DiFMUP Assay) Product->Assay

Caption: Synthetic route from the Boc-protected reagent to the active pharmaceutical ingredient (API) for biological testing.

Conclusion

The 5-azaspiro[2.5]octane scaffold represents a high-value structural optimization over traditional piperidine rings in SHP2 inhibitors.[1] By utilizing 5-Boc-5-azaspiro[2.5]octane as a starting material, medicinal chemists can introduce a rigid, metabolically stable motif that enhances ligand efficiency.[1]

Recommendation: Prioritize this scaffold when lead compounds exhibit metabolic liability at the piperidine bridge or when rigidification is required to improve selectivity against related phosphatases like SHP1.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75420329, 5-Azaspiro[2.5]octane hydrochloride. Retrieved from [Link][1][5]

  • Bagdanoff, J. T., et al. (2019).[2] Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][1]

  • Mullard, A. (2018). Phosphatase inhibitors: the next wave?. Nature Reviews Drug Discovery.[1] (Contextual grounding for SHP2 mechanism).

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 5-Boc-5-azaspiro[2.5]octane

CAS: 154641-83-5 | Formula: C₁₂H₂₁NO₂ | Molecular Weight: 211.30 g/mol [1][2] Executive Summary & Core Directive Status: Hazardous Chemical Waste (Irritant / Potential Reactive) Immediate Action: Segregate from all acidi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 154641-83-5 | Formula: C₁₂H₂₁NO₂ | Molecular Weight: 211.30 g/mol [1][2]

Executive Summary & Core Directive

Status: Hazardous Chemical Waste (Irritant / Potential Reactive) Immediate Action: Segregate from all acidic waste streams immediately.[2] Disposal Method: High-temperature chemical incineration.[2]

This guide defines the standard operating procedure (SOP) for the safe disposal of 5-Boc-5-azaspiro[2.5]octane . As a spirocyclic amine protected by a tert-butoxycarbonyl (Boc) group, this compound presents specific stability challenges often overlooked in general safety data sheets (SDS). The combination of ring strain (cyclopropane moiety) and acid-lability (Boc group) requires a strict Non-Acidic Segregation Protocol to prevent container over-pressurization and exothermic decomposition.[2]

Chemical Profile & Risk Assessment

To ensure safety, you must understand the causality behind these disposal rules. This is not just about compliance; it is about preventing reaction chemistry in your waste bin.[2]

Physicochemical Hazards
PropertyCharacteristicOperational Implication
Physical State Solid (White to off-white)Dust generation risk; requires particulate containment.[1][2]
Functional Group N-Boc CarbamateAcid Labile. Decomposes to release CO₂ gas and isobutylene.[1][2]
Core Scaffold Spiro[2.5]octaneRing Strain. The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1][2] Acidic conditions can catalyze ring-opening, releasing heat.[2]
Flammability Combustible OrganicClassified as D001 (Ignitable) if dissolved in flammable solvents.[1][2]
Mechanism of Hazard: The "Acid Error"

The most common safety incident with Boc-protected spirocycles occurs when researchers dispose of them in "General Organic Waste" containers that also contain acidic mother liquors (e.g., TFA, HCl).[2]

The Reaction Pathway:

  • Protonation: Acid attacks the Boc carbonyl oxygen.[2][3]

  • Fragmentation: The tert-butyl cation cleaves, releasing Isobutylene gas .[2]

  • Decarboxylation: The carbamic acid intermediate collapses, releasing CO₂ gas .[2][4]

  • Ring Opening (Secondary): Strong acids may open the strained cyclopropane ring, generating additional heat.[2]

Result: A sealed waste container can pressurize rapidly, leading to rupture or explosion of the vessel.[2]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound / Contaminated Solids)

Applicable for: Expired reagent, spill cleanup materials, contaminated gloves/weigh boats.

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "5-Boc-5-azaspiro[2.5]octane, Solid Debris."[1][2]

    • Hazard Check: [x] Irritant [x] Toxic.[2][5]

  • Segregation: Place the sealed container into the Solid Incineration Stream .

    • Critical Check: Do not compact this waste with sharps or glass that could pierce the bag.[2]

B. Liquid Waste (Solutions / Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluents, dissolved stock solutions.

  • pH Verification (The Self-Validating Step):

    • Before pouring, dip a pH strip into the solution.[2]

    • Requirement: pH must be ≥ 7 (Neutral or Basic) .[2]

    • Action: If acidic (pH < 7), neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) until gas evolution ceases and pH is neutral.[2]

  • Solvent Compatibility:

    • Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste."[2]

    • Non-Halogenated Solvent (MeOH, Ethyl Acetate, DMSO): Dispose in "Non-Halogenated Organic Waste."

  • Container Choice: Use vented caps if available, or leave the cap slightly loose for 30 minutes after addition to ensure no delayed gas evolution occurs.[2]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of 5-Boc-5-azaspiro[2.5]octane, emphasizing the critical pH check to prevent pressurization.

DisposalProtocol Start Waste Generation: 5-Boc-5-azaspiro[2.5]octane StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure solid, gloves, paper) StateCheck->Solid Liquid Liquid Solution (Dissolved in solvent) StateCheck->Liquid Bag Double Bag in Polyethylene or HDPE Jar Solid->Bag SolidLabel Label: 'Solid Organic Waste' Hazards: Irritant Bag->SolidLabel Incinerate Final Disposal: High Temp Incineration SolidLabel->Incinerate pHCheck CRITICAL STEP: Check pH of Solution Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic Risk of Gas Neutral Neutral/Basic (pH ≥ 7) pHCheck->Neutral Safe Neutralize Neutralize with NaHCO3 until pH ≥ 7 Acidic->Neutralize Neutralize->pHCheck SolventCheck Identify Solvent Type Neutral->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo HaloBin Bin: Halogenated Waste (NO ACIDS) Halo->HaloBin NonHaloBin Bin: Flammable/Organic Waste (NO ACIDS) NonHalo->NonHaloBin HaloBin->Incinerate NonHaloBin->Incinerate

Caption: Workflow for segregating 5-Boc-5-azaspiro[2.5]octane waste. The yellow diamond indicates the mandatory "Self-Validating" pH check to prevent gas evolution in waste drums.[1][2]

Regulatory & Compliance Data

When filling out your institution's hazardous waste manifest, use the following classifications. While this specific CAS is not P-listed or U-listed by the EPA, it is regulated based on its characteristics and the solvent it is dissolved in.[2]

Regulatory CategoryClassification CodeCriteria
RCRA Status Non-Listed / Process Waste Not specifically listed in 40 CFR 261.[1][2]33.
Characteristic Waste D001 (Ignitable) Applies if the waste is a liquid with flash point <60°C (e.g., in MeOH/Acetone).[1][2]
GHS Hazards H315, H319, H335 Causes skin/eye irritation; May cause respiratory irritation.[1][5][6]
DOT Shipping Not Regulated (Solid) Often shipped as non-hazardous unless in solution.[1][2] Check SDS for UN numbers if in solution (e.g., UN 1993).[2]

Emergency Contingencies

Accidental Spillage (Solid)[1][2]
  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is fine/dusty, use an N95 respirator to prevent inhalation of the spirocyclic amine.[2]

  • Action: Do not dry sweep (generates dust).[2][6] Wet a paper towel with water or isopropyl alcohol, lay it over the powder, and wipe up.

  • Disposal: Place all cleanup materials into the Solid Waste stream (Section 3A).

Accidental Exposure[1]
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The amine nature can cause corneal damage if untreated.[2]

  • Skin Contact: Wash with soap and water.[2][6][7] Do not use organic solvents (like ethanol) to wash skin, as this may increase transdermal absorption of the compound.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165588306, 5-Boc-7-(aminomethyl)-5-azaspiro[2.5]octane. (Data extrapolated for core scaffold properties). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Boc-5-azaspiro[2.5]octane

Executive Summary: The Safety Philosophy Handling 5-Boc-5-azaspiro[2.5]octane (CAS: 154643-41-9 or analog) requires a nuanced approach that balances protection with dexterity. While often classified as a standard organic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Philosophy

Handling 5-Boc-5-azaspiro[2.5]octane (CAS: 154643-41-9 or analog) requires a nuanced approach that balances protection with dexterity. While often classified as a standard organic intermediate, the presence of the spiro[2.5]octane motif introduces ring strain that can enhance biological reactivity compared to linear aliphatic amines.

This guide moves beyond generic safety advice. It treats the compound not just as a chemical hazard, but as a variable in your experimental workflow. Our goal is to ensure data integrity and researcher safety by controlling the environment, not just wearing equipment.

Core Safety Directive: Treat as a Potent Irritant with potential for respiratory sensitization. Adhere to Band 2 containment protocols (Standard Chemical Fume Hood) at a minimum.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the risk.

Intrinsic Hazards (The Molecule)
  • Chemical Structure: The cyclopropane ring fused to the piperidine ring creates significant bond angle strain. While the tert-butyloxycarbonyl (Boc) group reduces the nucleophilicity of the nitrogen, the molecule remains lipophilic and capable of penetrating dermal barriers.

  • GHS Classification (Consolidated):

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2]

    • H302: Harmful if swallowed (Classified by analogy to similar spiro-amines).[2]

Operational Risks (The Process)
  • Physical State: Typically a white to off-white solid. Boc-protected amines are often electrostatic, increasing the risk of airborne dust generation during weighing.

  • Solvent Interaction: Often dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) for deprotection or coupling. The solvent frequently dictates the glove breakthrough time, not the solute.

PPE Selection Matrix

This matrix is designed for self-validation. Do not just "wear gloves"; verify their integrity against your specific solvent system.

PPE CategoryStandard Protocol (Solid Handling)High-Risk Protocol (Solution/Scale-up)Technical Rationale
Hand Protection Nitrile (Disposable) Thickness: ≥ 5 mil (0.12 mm)Change Frequency: Every 60 minsDouble Gloving or Laminate Inner: NitrileOuter:[6][7] Silver Shield® (if using DCM)Change: Immediately upon splashPermeation vs. Degradation: Nitrile is excellent for the solid, but weak against halogenated solvents often used with this compound.
Eye Protection Safety Glasses With side shields (ANSI Z87.1)Chemical Goggles Required if generating dust or heating solutionsGoggles seal the orbital area against fine electrostatic dust that glasses allow to bypass.
Respiratory Fume Hood (Primary) Sash at working height (18")N95/P100 Respirator Only for spill cleanup outside the hoodEngineering controls (hood) are superior to PPE. Respirators require fit-testing.
Body Defense Lab Coat (Cotton/Poly) Buttoned fully; sleeves rolled downTyvek® Sleeves/Apron For quantities >10g or dusty lotsPrevents "cuff gap" exposure where the glove meets the lab coat.

Operational Workflow: Step-by-Step

This protocol integrates safety into the experimental logic.

Phase 1: Preparation & Engineering Controls
  • Static Control: Place an ionizing fan or antistatic gun near the balance. Boc-protected spirocycles are prone to static charge, causing "fly-away" powder that contaminates the bench.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Visual Inspection: Check gloves for pinholes by trapping air and squeezing (the "balloon test") before putting them on.

Phase 2: Weighing & Transfer (The Critical Step)
  • Step A: Tare the receiving vessel (flask) inside the fume hood.

  • Step B: Transfer the solid using a long-neck spatula to keep hands outside the immediate vertical plane of the vessel.

  • Step C (The "Why"): If the solid clings to the spatula due to static, do not tap it vigorously. This aerosolizes the irritant. Instead, rinse the spatula into the flask with your reaction solvent (e.g., DCM/MeOH).

Phase 3: Solubilization & Reaction
  • Solvent Choice: If using Dichloromethane (DCM), recognize that standard nitrile gloves offer <5 minutes of protection against breakthrough.

  • Protocol: If a splash occurs while the compound is in DCM:

    • Immediately remove gloves.[6]

    • Wash hands with soap/water (do not use solvents to clean skin; this enhances absorption).

    • Don fresh gloves.

Visualization: Decision Logic & Workflows

Figure 1: PPE Decision Logic Tree

This logic ensures you adapt your protection based on the state of the matter.

PPELogic Start Start: Handling 5-Boc-5-azaspiro[2.5]octane StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid StaticRisk Risk: Static Dust Solid->StaticRisk SolventCheck Solvent Type? Liquid->SolventCheck SolidPPE PPE: Nitrile Gloves + Safety Glasses + Fume Hood StaticRisk->SolidPPE Halogenated Halogenated (e.g., DCM) SolventCheck->Halogenated Standard Standard (e.g., MeOH, EtOAc) SolventCheck->Standard HighPPE PPE: Laminate Gloves (Silver Shield) or Double Nitrile (Change <5min) Halogenated->HighPPE StdPPE PPE: Standard Nitrile (Change <60min) Standard->StdPPE

Caption: Decision tree for selecting glove material based on physical state and solvent carrier.

Figure 2: Emergency Spill Response

Immediate actions to mitigate exposure risks.

SpillResponse Incident Spill Detected Assess Assess Volume & Location (Hood vs. Floor) Incident->Assess Minor Minor (<5g/Inside Hood) Assess->Minor Major Major (>5g/Outside Hood) Assess->Major ActionMinor 1. Close Sash 2. Absorb with Pads 3. Bag as HazWaste Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95/Goggles 3. Ventilate Major->ActionMajor Disposal Disposal: Solid Waste (Trace Organics) ActionMinor->Disposal ActionMajor->Disposal

Caption: Workflow for containment and cleanup of spirocyclic amine spills.

Waste Disposal & Decontamination

Disposal must align with the chemical nature of the compound (Organic, Nitrogen-containing).

  • Solid Waste: Contaminated gloves, weighing paper, and paper towels must be disposed of in Hazardous Solid Waste bins. Do not use regular trash.

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in MeOH/EtOAc: Non-Halogenated Organic Waste .

  • Glassware: Rinse glassware with acetone inside the hood before removing it for general washing. This "pre-rinse" should be collected as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. Available at: [Link]

  • United Nations. Globally Harmonized System of Classification and Labelling of Chemicals (GHS). UNECE. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boc-5-azaspiro[2.5]octane
Reactant of Route 2
5-Boc-5-azaspiro[2.5]octane
© Copyright 2026 BenchChem. All Rights Reserved.